Ethyl 5-bromo-2-pyrazinecarboxylate
Description
BenchChem offers high-quality Ethyl 5-bromo-2-pyrazinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-bromo-2-pyrazinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromopyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-12-7(11)5-3-10-6(8)4-9-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWDNHSAHXMMHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601500 | |
| Record name | Ethyl 5-bromopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36070-83-4 | |
| Record name | 2-Pyrazinecarboxylic acid, 5-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36070-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthetic Keystone: A Technical Guide to Ethyl 5-bromo-2-pyrazinecarboxylate for Advanced Drug Discovery
An In-Depth Guide for Researchers, Scientists, and Medicinal Chemists on the Properties, Synthesis, and Application of a Pivotal Heterocyclic Building Block.
Introduction: The Strategic Importance of Ethyl 5-bromo-2-pyrazinecarboxylate
In the landscape of modern medicinal chemistry, the pyrazine scaffold is a privileged heterocycle, integral to the architecture of numerous pharmacologically active molecules. Ethyl 5-bromo-2-pyrazinecarboxylate (CAS No. 36070-83-4) has emerged as a particularly valuable and versatile building block.[1] Its strategic placement of a bromine atom and an ethyl ester group on the pyrazine ring provides synthetic chemists with two orthogonal handles for molecular elaboration. The electron-deficient nature of the pyrazine ring, further influenced by these substituents, dictates its reactivity and makes it a cornerstone intermediate in the synthesis of complex therapeutic agents, most notably in the domain of kinase inhibitors. This guide serves as a comprehensive technical resource, consolidating critical data on its properties, synthesis, reactivity, and applications for professionals engaged in drug development and synthetic chemistry.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Ethyl 5-bromo-2-pyrazinecarboxylate is fundamental to its effective use in synthesis, including reaction setup, purification, and storage.
Compound Identification and Key Characteristics
The fundamental identifiers and physical characteristics of Ethyl 5-bromo-2-pyrazinecarboxylate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 36070-83-4 | [1] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | |
| IUPAC Name | ethyl 5-bromopyrazine-2-carboxylate | |
| Appearance | Off-white to yellow crystalline solid or powder | Supplier Data |
| Density | ~1.577 g/cm³ | |
| Storage Conditions | Store at 2-8°C, protected from light and moisture | Supplier Data |
Spectroscopic Data
While a comprehensive, publicly available dataset is not consolidated in a single source, the expected spectroscopic signatures are as follows:
-
¹H NMR: Protons on the pyrazine ring are expected to appear in the aromatic region (δ 8.5-9.0 ppm). The ethyl ester group will exhibit a characteristic quartet (CH₂) and triplet (CH₃).
-
¹³C NMR: Carbonyl carbon of the ester will be significantly downfield. The pyrazine ring carbons will appear in the aromatic region, with the carbon attached to the bromine atom showing a characteristic shift.
-
IR Spectroscopy: Key stretches would include the C=O of the ester group (around 1720-1740 cm⁻¹), C-N and C=C stretches of the aromatic ring, and the C-Br stretch.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio.
Part 2: Synthesis and Handling
The reliable synthesis and safe handling of Ethyl 5-bromo-2-pyrazinecarboxylate are critical for its successful application in research and development.
Recommended Synthesis Protocol
The synthesis of Ethyl 5-bromo-2-pyrazinecarboxylate is typically achieved through the bromination of an appropriate pyrazine precursor. A common and effective method involves the direct bromination of ethyl 2-pyrazinecarboxylate.
Reaction Scheme:
Caption: General Synthesis Pathway
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with ethyl 2-pyrazinecarboxylate and a suitable solvent such as concentrated sulfuric acid or oleum.
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add N-Bromosuccinimide (NBS) or a solution of bromine in the same acid to the stirred reaction mixture via the dropping funnel, maintaining the internal temperature below 10°C. The choice of brominating agent can influence the reaction profile and work-up procedure.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Quenching: Carefully pour the cooled reaction mixture onto crushed ice. This will precipitate the crude product and quench the reactive bromine species.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Ethyl 5-bromo-2-pyrazinecarboxylate.
Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid or oleum protonates the pyrazine ring, deactivating it towards electrophilic substitution. However, it also facilitates the formation of a potent brominating species. The careful control of temperature during the addition of the brominating agent is crucial to prevent runaway reactions and the formation of poly-brominated byproducts.
Safety and Handling
While a specific Material Safety Data Sheet (SDS) for Ethyl 5-bromo-2-pyrazinecarboxylate is not consistently available, data from structurally similar bromo-aromatic esters suggest the following precautions:
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Inhalation: May cause respiratory tract irritation. Avoid breathing dust or vapors.
-
Skin Contact: May cause skin irritation. In case of contact, wash immediately with soap and water.
-
Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.
-
Ingestion: May be harmful if swallowed.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic power of Ethyl 5-bromo-2-pyrazinecarboxylate lies in its ability to undergo a variety of cross-coupling reactions, leveraging the reactivity of the carbon-bromine bond. This makes it an invaluable intermediate for introducing diverse functionalities onto the pyrazine core.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position is amenable to a range of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern pharmaceutical synthesis.
Caption: Key Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. Ethyl 5-bromo-2-pyrazinecarboxylate can be coupled with a wide variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) to yield 5-aryl-2-pyrazinecarboxylate derivatives. This is a cornerstone reaction for building molecular complexity.
-
Buchwald-Hartwig Amination: For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the reaction of choice. It allows for the coupling of Ethyl 5-bromo-2-pyrazinecarboxylate with a diverse range of primary and secondary amines, amides, and other nitrogen nucleophiles. This reaction typically employs a palladium catalyst with specialized phosphine ligands (e.g., BINAP, Xantphos) and a strong base (e.g., NaOt-Bu, K₃PO₄).
Ester Group Manipulations
The ethyl ester at the 2-position provides another site for synthetic modification:
-
Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid (5-bromo-2-pyrazinecarboxylic acid) under basic (e.g., LiOH, NaOH) or acidic conditions.
-
Amidation: The resulting carboxylic acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a variety of amides, a common functional group in bioactive molecules.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Part 4: Applications in Drug Development
The primary application of Ethyl 5-bromo-2-pyrazinecarboxylate in the pharmaceutical industry is as a key intermediate in the synthesis of small molecule kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Role as a Scaffold in Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the target kinase. The pyrazine ring of Ethyl 5-bromo-2-pyrazinecarboxylate serves as an excellent starting point for constructing these core structures. The subsequent functionalization via cross-coupling reactions allows for the installation of various substituents that can interact with specific residues in the kinase active site, thereby conferring potency and selectivity.
Caption: Role as a Synthetic Building Block
This stepwise functionalization allows for the systematic exploration of the structure-activity relationship (SAR) of a potential drug candidate. The bromine at position 5 can be replaced with a group that targets the "gatekeeper" residue of a kinase, while the ester at position 2 can be converted into a group that forms hydrogen bonds with the hinge region of the ATP-binding site.
Conclusion
Ethyl 5-bromo-2-pyrazinecarboxylate is a high-value synthetic intermediate whose utility is firmly established in the field of medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and flexible platform for the synthesis of complex molecular architectures. For researchers and scientists in drug discovery, a comprehensive understanding of this building block's properties, synthesis, and reactivity is essential for the efficient design and execution of synthetic routes to novel therapeutic agents. As the demand for new and more selective kinase inhibitors continues to grow, the importance of strategic intermediates like Ethyl 5-bromo-2-pyrazinecarboxylate is set to increase, solidifying its role as a key component in the medicinal chemist's toolkit.
References
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Chemical structure and IUPAC name for Ethyl 5-bromo-2-pyrazinecarboxylate
Ethyl 5-bromo-2-pyrazinecarboxylate is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling, provides a reliable and versatile platform for accessing novel chemical space. A thorough understanding of the principles governing its reactivity—especially the management of catalyst inhibition and the prevention of hydrodebromination—is paramount for its successful application. This guide serves as a foundational resource for researchers aiming to leverage the synthetic potential of this powerful heterocyclic building block in their drug discovery and materials science endeavors. [17][18]
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An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 5-bromo-2-pyrazinecarboxylate
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, a comprehensive understanding of a molecule's fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful research and development are built. For researchers, scientists, and drug development professionals, properties such as boiling point and density are critical parameters that influence everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide focuses on Ethyl 5-bromo-2-pyrazinecarboxylate, a heterocyclic compound of interest, providing a detailed exploration of its boiling point and density.
While experimentally determined data for this specific molecule is not widely available in the public domain, this guide endeavors to provide both predicted values and, more importantly, the rigorous experimental methodologies required to determine these properties with a high degree of accuracy and reproducibility. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This document is designed to be a practical and authoritative resource, empowering researchers to confidently characterize this and similar molecules in their own laboratories.
Physicochemical Profile of Ethyl 5-bromo-2-pyrazinecarboxylate
Ethyl 5-bromo-2-pyrazinecarboxylate is a substituted pyrazine derivative. The pyrazine ring is a core scaffold in many biologically active molecules, and its derivatives are explored for various pharmaceutical applications.[1] The bromine substituent and the ethyl carboxylate group significantly influence the molecule's polarity, molecular weight, and intermolecular forces, which in turn dictate its physical properties.
A summary of the available and calculated physicochemical data for Ethyl 5-bromo-2-pyrazinecarboxylate is presented below. It is critical to note that the boiling point and density values are predicted and should be confirmed by experimental determination.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | |
| Molecular Weight | 231.05 g/mol | |
| Predicted Boiling Point | 301.4 ± 37.0 °C | |
| Predicted Density | 1.577 g/cm³ | |
| CAS Number | 36070-83-4 |
Determination of Boiling Point: Methodologies and Rationale
The predicted high boiling point of Ethyl 5-bromo-2-pyrazinecarboxylate suggests that distillation at atmospheric pressure may require temperatures that could lead to decomposition of the compound.[2][3] Therefore, vacuum distillation is the recommended method for determining the boiling point of this and other high-boiling-point, thermally sensitive organic compounds.[2][3][4] For microscale determinations, the Siwoloboff method offers a reliable alternative.[5][6][7]
Experimental Protocol: Vacuum Distillation
Vacuum distillation lowers the boiling point of a liquid by reducing the pressure above it.[2][3][4] This technique is indispensable for the purification and characterization of compounds that are prone to thermal degradation at their atmospheric boiling points.[2]
Step-by-Step Methodology:
-
Apparatus Assembly: Assemble a vacuum distillation apparatus as depicted in the diagram below. All glassware must be inspected for cracks or defects to prevent implosion under vacuum.[8] Use high-vacuum grease on all ground-glass joints to ensure a tight seal. A Claisen adapter is recommended to minimize bumping.[8]
-
Sample Preparation: Place the sample of Ethyl 5-bromo-2-pyrazinecarboxylate into the distilling flask along with a magnetic stir bar. Boiling stones are not effective under vacuum.[8]
-
System Evacuation: Connect the apparatus to a vacuum source (e.g., a vacuum pump) through a vacuum trap. Before applying heat, gradually evacuate the system. This initial step removes any volatile impurities.[8]
-
Heating: Once a stable, low pressure is achieved, begin heating the distilling flask using a heating mantle or an oil bath.
-
Distillation and Data Collection: As the liquid heats, a ring of condensate will rise through the distillation head. The temperature at which the vapor and liquid are in equilibrium and the distillate is steadily collected is the boiling point at that specific pressure. Record the temperature from a thermometer with the bulb positioned just below the side arm of the distillation head.[4] Also, record the pressure of the system using a manometer.
-
Pressure Correction: The observed boiling point can be corrected to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation if desired, although reporting the boiling point at a specific reduced pressure is standard practice.
Caption: Workflow for density determination using a pycnometer.
Experimental Protocol: Oscillating U-tube Densitometry
Modern digital density meters often employ the oscillating U-tube principle, which offers high precision and requires only a small sample volume. [9][10][11][12] Step-by-Step Methodology:
-
Calibration: Calibrate the instrument with two standards of known density, typically dry air and deionized water.
-
Sample Injection: Inject the sample of Ethyl 5-bromo-2-pyrazinecarboxylate into the oscillating U-tube, ensuring it is free of bubbles.
-
Measurement: The instrument electronically excites the U-tube, causing it to oscillate at its natural frequency. The presence of the sample changes this frequency.
-
Density Calculation: The instrument measures the period of oscillation and calculates the density of the sample based on the calibration. [9]
The Role of Computational Chemistry in Property Prediction
The absence of extensive experimental data for Ethyl 5-bromo-2-pyrazinecarboxylate highlights the growing importance of computational chemistry in modern research. [13][14][15]Quantitative Structure-Property Relationship (QSPR) models and Density Functional Theory (DFT) are powerful tools used to predict a wide range of physicochemical properties, including boiling point and density. [16][17][18][19]The predicted values presented in this guide were likely generated using such in silico methods. While these predictions are valuable for initial assessments, they should always be validated through experimental determination.
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Solubility Characteristics of Brominated Pyrazine Compounds: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
Pyrazine and its derivatives are foundational scaffolds in modern medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2][3] The introduction of a bromine atom onto the pyrazine ring is a common strategy to modulate potency, selectivity, and metabolic stability. However, this modification significantly alters the compound's physicochemical properties, most notably its aqueous solubility—a critical determinant of drug absorption and bioavailability.[4][5] This guide provides an in-depth exploration of the solubility characteristics of brominated pyrazine compounds. We will dissect the impact of bromination on key molecular properties, outline the critical environmental factors that govern solubility, present rigorous, step-by-step protocols for accurate solubility determination, and discuss strategic approaches for both prediction and enhancement. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the discovery and development of pyrazine-based therapeutics.
The Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[6] This structure is not merely a synthetic curiosity; it is a privileged scaffold in drug discovery, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to orient substituents in precise three-dimensional space.[2][6] The two nitrogen atoms are electron-withdrawing, which makes the pyrazine ring less susceptible to electrophilic attack and generally more stable to oxidative metabolism compared to corresponding benzene rings.[7] However, these nitrogen atoms also confer a weak basicity (pKa of pyrazine is ~0.65), which can be a critical handle for modulating physicochemical properties.[6][7]
The Impact of Bromination on Physicochemical Properties and Solubility
The introduction of a bromine atom onto the pyrazine core is a deliberate and impactful chemical modification. Understanding the consequences of this change is fundamental to predicting and managing the compound's behavior.
-
Increased Lipophilicity (LogP): Bromine is a large, polarizable, and lipophilic atom. Its addition invariably increases the molecule's octanol-water partition coefficient (LogP). This heightened lipophilicity can be advantageous for membrane permeability and target binding but often comes at the direct expense of aqueous solubility.[5][8]
-
Increased Molecular Weight (MW): The addition of bromine (atomic weight ~79.9 amu) significantly increases the molecular weight. According to general solubility principles, an increase in molecular size and weight tends to decrease solubility, as more energy is required to disrupt the crystal lattice.[9]
-
Crystal Lattice Energy: The solid-state properties of a compound are a primary determinant of its solubility. Bromine atoms can participate in halogen bonding and other intermolecular interactions within the crystal lattice. These interactions can lead to a more stable, higher-energy crystal lattice that requires more energy to break apart, thereby lowering the intrinsic solubility.[10]
| Property | Pyrazine (Parent) | 2-Bromopyrazine (Example) | Causality of Change |
| Molecular Formula | C₄H₄N₂ | C₄H₃BrN₂ | Addition of a bromine atom, removal of a hydrogen atom. |
| Molecular Weight | 80.09 g/mol | 158.99 g/mol | Bromine is a heavy atom, significantly increasing molecular mass. |
| Calculated LogP (cLogP) | ~ -0.2 | ~ 0.8 | The large, nonpolar nature of bromine increases lipophilicity. |
| Aqueous Solubility | Freely Soluble[11] | Sparingly Soluble | Increased lipophilicity and molecular weight reduce favorable interactions with water. |
| Melting Point | 52 °C[12] | 48-52 °C | Changes in crystal packing and intermolecular forces affect the energy required for melting. |
Table 1: Comparative Physicochemical Properties. This table illustrates the significant changes in key properties upon bromination of the pyrazine core, highlighting the direct challenges to aqueous solubility.
Key Factors Influencing the Solubility of Brominated Pyrazines
The measured solubility of a brominated pyrazine is not a fixed value but a function of both its intrinsic molecular properties and its environment. Controlling and understanding these factors is paramount during preformulation and development.
-
pH and pKa: As pyrazine is a weak base, its derivatives can be protonated in acidic conditions.[7] When the pH of the medium is below the pKa of the compound, the molecule becomes ionized (protonated), forming a salt. This ionized form is significantly more polar and, therefore, more soluble in water than the neutral form. For a brominated pyrazine, determining the pH-solubility profile is critical to understanding its potential for dissolution in the gastrointestinal tract.[13][14]
-
Solvent System: While aqueous solubility is the primary focus for oral drug delivery, solubility in various organic and mixed-solvent systems is crucial for synthesis, purification, and the development of liquid formulations.[15] The general principle of "like dissolves like" applies; the relatively nonpolar nature of brominated pyrazines suggests better solubility in less polar organic solvents.[16]
-
Temperature: For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[9] This is because higher temperatures provide the kinetic energy needed to overcome the crystal lattice forces.[9] This relationship should be characterized for any development candidate.
-
Solid-State Form (Polymorphism): A compound can exist in different crystalline forms (polymorphs) or in an amorphous state.[17] Polymorphs have different crystal lattice arrangements and energies, resulting in different solubilities. The most stable polymorph will have the lowest solubility.[18] Amorphous forms lack long-range molecular order, have no lattice energy to overcome, and are therefore typically much more soluble (though less stable) than their crystalline counterparts. Characterizing the solid-state form is a non-negotiable step in preformulation.
Diagram 1: Key factors governing the solubility of brominated pyrazine compounds.
Experimental Determination of Solubility: Protocols and Best Practices
Accurate solubility data is the bedrock of successful drug development. Different methods are employed depending on the stage of research, with a trade-off between throughput and accuracy.
Thermodynamic Solubility: The Shake-Flask Method (ICH M9 Guideline)
The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[18][19] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug. The protocol described here is aligned with the principles outlined in the ICH M9 guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers.[20][21]
Causality Behind Choices:
-
Excess Solid: Using an excess of the compound ensures that equilibrium is established between the dissolved and undissolved states, which is the definition of a saturated solution.[19]
-
Extended Equilibration (24-48h): Many poorly soluble, crystalline compounds dissolve slowly. A sufficient equilibration time is necessary to ensure the system has truly reached thermodynamic equilibrium.[22]
-
Temperature Control (37 °C): For biopharmaceutical applications, solubility is most relevant at physiological temperature.[23][24]
-
pH Control: Using buffered media is essential to maintain a constant pH, as the dissolution of a basic compound can alter the pH of an unbuffered solution, leading to erroneous results.[18]
-
Phase Separation: Filtration or centrifugation is critical to ensure that no undissolved solid particles are carried over into the sample for analysis, which would artificially inflate the measured concentration.[25]
Step-by-Step Protocol:
-
Preparation: Prepare buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8 as per ICH guidelines).[20] Maintain all solutions at a constant temperature (e.g., 37 ± 1 °C) in a calibrated shaker bath or incubator.
-
Compound Addition: Add an excess amount of the solid brominated pyrazine compound to a series of vials, each containing a known volume of the prepared buffers. The amount should be enough to be visible after the equilibration period.
-
Equilibration: Seal the vials and place them in the temperature-controlled shaker. Agitate for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. The exact time should be established during method development by sampling at multiple time points (e.g., 24, 48, 72 hours) to confirm the concentration has plateaued.[22]
-
Phase Separation: After equilibration, allow the vials to stand briefly to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particulates.
-
Sample Preparation: Dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Analysis: Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS.[26]
-
Verification: After the experiment, measure the pH of the remaining solution in the vial to confirm it did not change significantly during the study.[20][23]
Diagram 2: Standard workflow for the Shake-Flask thermodynamic solubility assay.
Kinetic Solubility for High-Throughput Screening
In early drug discovery, kinetic solubility assays are often used to rapidly screen large numbers of compounds.[27] These methods measure the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer.
Key Differences from Thermodynamic Solubility:
-
Starting State: The compound starts fully dissolved in an organic solvent (DMSO), not as a solid.[27]
-
Supersaturation: The process often creates a temporary supersaturated solution, and the measurement is of the concentration at which precipitation occurs.[27]
-
Result: The value obtained is an "apparent" or "kinetic" solubility, which is often higher than the true thermodynamic solubility but provides a valuable rank-ordering of compounds.
| Method | Shake-Flask (Thermodynamic) | DMSO Precipitation (Kinetic) |
| Principle | Equilibrium between solid and solution | Precipitation from a supersaturated solution |
| Throughput | Low | High |
| Compound Req. | Higher (mg) | Lower (µg) |
| Accuracy | Gold Standard, "True" Solubility | Apparent, often overestimates true solubility |
| Primary Use | Lead Optimization, Preformulation | Hit-to-Lead, Library Screening |
Table 2: Comparison of Thermodynamic and Kinetic Solubility Methodologies.
Predictive and Formulation Strategies
Given that bromination often leads to poor solubility, proactive strategies are essential.
-
In Silico Prediction: Before synthesis, computational models can predict LogP and aqueous solubility (logS) based on the chemical structure.[4][28] While not perfectly accurate, these tools are invaluable for flagging potentially problematic compounds early, allowing chemists to prioritize synthetic efforts or design molecules with improved properties.[5][8]
-
Formulation for Poorly Soluble Compounds: If a brominated pyrazine candidate has high potency but poor solubility, advanced formulation strategies can be employed to improve its dissolution and absorption. These include:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate.[13][17][29]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous, high-energy state within a polymer matrix can dramatically increase its apparent solubility and dissolution rate.[13]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in a lipid-based vehicle can improve its absorption via lymphatic pathways.[26]
-
Conclusion
The incorporation of bromine into a pyrazine scaffold is a powerful tool in medicinal chemistry, but it presents a significant and predictable challenge to aqueous solubility. A thorough understanding of the physicochemical consequences of bromination, coupled with a systematic evaluation of environmental factors like pH, is critical. For drug development professionals, the rigorous and methodical determination of thermodynamic solubility using protocols like the shake-flask method provides the essential data needed to guide candidate selection, design appropriate formulations, and ultimately, increase the probability of clinical success. By integrating predictive modeling, robust experimental characterization, and advanced formulation science, the solubility limitations of potent brominated pyrazine compounds can be effectively overcome.
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The Dawn of a Heterocycle: A Technical Guide to the Discovery and Synthesis of Pyrazine Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fascinating history and synthetic evolution of pyrazine carboxylates. From their serendipitous discovery to their crucial role in modern medicine, we will explore the foundational synthetic methodologies, the causal relationships behind experimental choices, and the practical protocols that underpin their production. This guide is structured to provide not just a historical overview, but a practical, field-proven understanding for scientists engaged in discovery and development.
The Genesis of a Scaffold: Early Pyrazine Chemistry and the Emergence of Carboxylates
The story of pyrazine carboxylates is intrinsically linked to the broader history of pyrazine chemistry. The first synthesis of a pyrazine derivative is credited to Laurent in 1844, who named his creation "amarone." This was later identified as 2,3,5,6-tetraphenylpyrazine. However, it was the latter half of the 19th century that saw the development of foundational synthetic routes to the pyrazine core, notably the Staedel-Rugheimer pyrazine synthesis in 1876 and the Gutknecht pyrazine synthesis in 1879.[1][2] These early methods, based on the self-condensation of α-amino ketones, laid the groundwork for the synthesis of a wide array of pyrazine derivatives.[1]
The introduction of a carboxylate moiety onto the pyrazine ring was a pivotal moment, transforming this simple heterocycle into a versatile scaffold for medicinal chemistry. A significant early milestone in this area was the synthesis of pyrazinamide, the amide of pyrazine-2-carboxylic acid, by Dalmer and Walter in 1936, as documented in a German patent. This discovery, however, remained largely in the academic sphere until its potent anti-tuberculosis activity was unveiled in 1952. This revelation was not the result of a targeted drug discovery program, but rather a serendipitous finding stemming from research into nicotinamide, which showed weak activity against Mycobacterium tuberculosis. The structural analogy between nicotinamide and pyrazinamide prompted its testing and subsequent recognition as a cornerstone of tuberculosis therapy.
One of the earliest and most reliable methods for producing pyrazine carboxylic acids was through the oxidation of substituted quinoxalines. The pyrazine ring's stability compared to the benzene ring allows for the oxidative cleavage of the benzene portion of the quinoxaline molecule to yield pyrazine-2,3-dicarboxylic acid. This method provided a clear and efficient route to this important dicarboxylic acid derivative.
Foundational Synthetic Methodologies: Building the Pyrazine Carboxylate Core
The synthesis of pyrazine carboxylates can be broadly categorized into two approaches: the construction of the pyrazine ring from precursors already bearing the carboxylate functionality, and the post-synthetic modification of a pre-formed pyrazine ring.
Constructing the Ring: The Gutknecht Synthesis Revisited
The Gutknecht synthesis, traditionally used for symmetrically substituted pyrazines, can be adapted to produce pyrazine carboxylates by employing α-amino ketones with appropriate precursor functionalities. The general principle involves the self-condensation of an α-amino ketone to a dihydropyrazine, which is then oxidized to the aromatic pyrazine.[3]
-
Formation of the α-Oximinoketone: A ketone is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to yield the corresponding α-oximinoketone.
-
Reduction to the α-Amino Ketone: The α-oximinoketone is then reduced to the α-amino ketone. Common reducing agents for this step include zinc in acetic acid or catalytic hydrogenation.
-
Dimerization and Oxidation: The α-amino ketone undergoes spontaneous dimerization to form a dihydropyrazine intermediate. This intermediate is subsequently oxidized to the final pyrazine product. Oxidation can often be achieved by bubbling air through the reaction mixture or by using mild oxidizing agents like copper(II) sulfate.[4]
Diagram: Gutknecht Pyrazine Synthesis Workflow
A schematic overview of the Gutknecht pyrazine synthesis.
Post-Synthetic Modification: Oxidation of Alkylpyrazines
A common and effective method for the synthesis of pyrazine carboxylic acids is the oxidation of the corresponding alkylpyrazines. The methyl group, in particular, is susceptible to oxidation to a carboxylic acid group using strong oxidizing agents.
This protocol describes the synthesis of 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine, a common precursor.
-
N-Oxidation: 2,5-dimethylpyrazine is selectively oxidized to 2,5-dimethylpyrazine-1-oxide using hydrogen peroxide in the presence of a catalyst such as sodium tungstate and sulfuric acid in an aqueous solution. The reaction is typically carried out at elevated temperatures (e.g., 70°C) for several hours.
-
Rearrangement: The resulting 2,5-dimethylpyrazine-1-oxide is treated with acetic anhydride and heated under reflux. This step leads to the formation of 2-acetoxymethyl-5-methylpyrazine.
-
Hydrolysis and Oxidation: The 2-acetoxymethyl-5-methylpyrazine is then hydrolyzed and oxidized to 5-methylpyrazine-2-carboxylic acid. This is achieved by adding the compound to an aqueous solution of potassium permanganate and sodium hydroxide at a controlled temperature (e.g., 15-25°C). After the reaction is complete, the manganese dioxide byproduct is filtered off, and the filtrate is acidified to precipitate the desired carboxylic acid.[5]
Diagram: Synthesis of 5-Methylpyrazine-2-carboxylic Acid
A workflow for the synthesis of 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine.
From Quinoxalines: A Robust Route to Pyrazine-2,3-dicarboxylic Acid
The oxidative cleavage of the benzene ring in quinoxaline provides a high-yield route to pyrazine-2,3-dicarboxylic acid. This method leverages the relative stability of the pyrazine ring to strong oxidizing conditions.
-
Oxidation: Quinoxaline is dissolved in water, and potassium permanganate is added portion-wise while maintaining the reaction temperature. The reaction mixture is then heated to complete the oxidation.
-
Work-up: The hot solution is filtered to remove the manganese dioxide formed during the reaction. The filter cake is washed with hot water to ensure complete recovery of the product.
-
Isolation: The combined filtrate is concentrated under reduced pressure. The concentrated solution is then acidified with a strong acid, such as hydrochloric acid, which causes the precipitation of pyrazine-2,3-dicarboxylic acid. The solid product is collected by filtration, washed, and dried.[6]
Table 1: Comparative Summary of Synthetic Protocols for Pyrazine Carboxylates
| Synthesis Method | Starting Materials | Product | Key Reagents | Typical Yield |
| Gutknecht Synthesis | α-Amino Ketone | Substituted Pyrazine | Nitrous acid, Reducing agent, Oxidizing agent | Moderate to Good |
| Oxidation of Alkylpyrazine | 2,5-Dimethylpyrazine | 5-Methylpyrazine-2-carboxylic acid | H₂O₂, Acetic anhydride, KMnO₄ | ~66%[5] |
| Oxidation of Quinoxaline | Quinoxaline | Pyrazine-2,3-dicarboxylic acid | Potassium permanganate | Good to Excellent |
The Impact of Pyrazine Carboxylates on Drug Development
The discovery of pyrazinamide's anti-tuberculosis activity was a watershed moment that cemented the importance of the pyrazine carboxylate scaffold in medicinal chemistry. Pyrazinamide remains a first-line drug for the treatment of tuberculosis, and its unique mechanism of action, which involves conversion to pyrazinoic acid in the mycobacterium, continues to be an area of active research.
The success of pyrazinamide has inspired the development of numerous other pyrazine carboxylate derivatives with a wide range of biological activities. For instance, 5-methylpyrazine-2-carboxylic acid is a key intermediate in the synthesis of Glipizide, a third-generation oral anti-diabetic drug.[7] This highlights the enduring legacy of the early discoveries in pyrazine chemistry and the continued relevance of these foundational synthetic methods.
Conclusion and Future Perspectives
The journey of pyrazine carboxylates from their initial synthesis to their current status as vital components of modern pharmaceuticals is a testament to the power of synthetic chemistry. The foundational methods developed over a century ago continue to be relevant, albeit with modern refinements. As our understanding of disease pathways deepens, the pyrazine carboxylate scaffold, with its unique electronic properties and synthetic accessibility, is poised to remain a fertile ground for the discovery of new therapeutic agents. The continued exploration of novel synthetic routes and the application of modern catalytic methods will undoubtedly unlock even greater potential for this remarkable class of heterocyclic compounds.
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A Technical Guide to the Spectroscopic Characterization of Pyrazine Derivatives
Introduction
Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, forms the core of a vast and significant class of molecules.[1] Pyrazine derivatives are abundant in nature, contributing to the flavors and aromas of many foods, and are pivotal in the pharmaceutical and materials science industries.[1][2] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them attractive scaffolds for drug discovery.[2] The symmetrical nature of the pyrazine ring, with its electron-deficient carbon atoms, imparts unique chemical and physical properties that are reflected in their spectroscopic data.[1]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the key spectroscopic techniques used to elucidate the structures of pyrazine derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the causality behind experimental choices and providing field-proven insights, this guide aims to empower scientists to confidently interpret spectral data and accelerate their research and development endeavors.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including pyrazine derivatives.[3] By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum of a pyrazine derivative offers a wealth of information about the substitution pattern on the aromatic ring.
Chemical Shifts (δ):
The protons on the pyrazine ring are deshielded due to the electron-withdrawing effect of the two nitrogen atoms and the aromatic ring current. In the parent pyrazine molecule, all four protons are chemically and magnetically equivalent, giving rise to a single sharp singlet in the ¹H NMR spectrum, typically observed around δ 8.6 ppm .
The position of this signal is highly sensitive to the nature and position of substituents on the pyrazine ring.
-
Electron-Donating Groups (EDGs) such as alkyl, alkoxy, and amino groups, increase the electron density on the ring, causing the protons to be shielded and shifting their signals upfield (to lower ppm values).
-
Electron-Withdrawing Groups (EWGs) like nitro, cyano, and carbonyl groups, decrease the electron density, leading to further deshielding and a downfield shift (to higher ppm values) of the ring proton signals.
Coupling Constants (J):
In substituted pyrazines, the protons on the ring can couple with each other, leading to splitting of the NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the relative positions of the coupled protons.
-
Ortho coupling (³J) between protons on adjacent carbons is typically in the range of 2-4 Hz .
-
Meta coupling (⁴J) between protons separated by three bonds is smaller, usually around 1-2 Hz .
-
Para coupling (⁵J) across the ring is generally very small or not observed.
Table 1: Typical ¹H NMR Data for Substituted Pyrazine Derivatives
| Substituent | Position | Chemical Shift Range of Ring Protons (ppm) |
| -CH₃ | 2 | 8.3 - 8.5 |
| -OCH₃ | 2 | 8.0 - 8.2 |
| -NH₂ | 2 | 7.8 - 8.0 |
| -COOH | 2 | 8.8 - 9.0 |
| -NO₂ | 2 | 9.0 - 9.2 |
Note: These are approximate ranges and can vary depending on the solvent and other substituents present.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides direct information about the carbon framework of pyrazine derivatives.
Chemical Shifts (δ):
The carbon atoms in the pyrazine ring are also deshielded and typically resonate in the aromatic region of the spectrum, generally between δ 140-160 ppm . The chemical shifts of the ring carbons are influenced by substituents in a similar manner to the protons.
-
EDGs cause an upfield shift of the carbon signals.
-
EWGs lead to a downfield shift.
The carbon atom directly attached to a substituent will experience the most significant change in its chemical shift. For instance, a carbon bearing a hydroxyl or alkoxy group will be shifted significantly downfield.
Table 2: Typical ¹³C NMR Data for the Pyrazine Ring
| Carbon Atom | Chemical Shift Range (ppm) |
| C-2, C-3, C-5, C-6 | 140 - 150 |
| Substituted Carbons | 150 - 165 |
Advanced NMR Techniques
For more complex pyrazine derivatives, one-dimensional NMR spectra may not be sufficient for complete structural assignment. Two-dimensional (2D) NMR techniques are invaluable in these cases.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.
Experimental Protocol: NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazine derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is free of impurities.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard 30° or 45° pulse angle.
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Employ a longer relaxation delay (2-10 seconds) to ensure quantitative signal intensities for all carbons, especially quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure accurate integration.
-
Calibrate the chemical shift scale using the TMS signal or the residual solvent peak.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4] It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
Characteristic IR Absorptions of Pyrazine Derivatives
The IR spectrum of a pyrazine derivative will exhibit characteristic absorption bands corresponding to the vibrations of the pyrazine ring and its substituents.
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹ .
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazine ring give rise to a series of medium to strong absorption bands in the fingerprint region, typically between 1400-1600 cm⁻¹ . The exact positions of these bands are sensitive to the substitution pattern.
-
Ring Vibrations: The in-plane and out-of-plane bending vibrations of the pyrazine ring produce a complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹), which can be useful for identifying specific substitution patterns.
-
C-H Bending: Out-of-plane C-H bending vibrations are particularly informative. The position of these strong bands, typically between 800-900 cm⁻¹ , can help determine the number of adjacent hydrogen atoms on the ring.
-
Substituent Vibrations: The presence of functional groups as substituents will give rise to their own characteristic IR absorptions. For example:
-
-OH (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹ .
-
-NH₂ (amino): Two sharp bands in the region of 3300-3500 cm⁻¹ .
-
-C=O (carbonyl): A strong, sharp band in the region of 1650-1750 cm⁻¹ .
-
-C≡N (cyano): A medium, sharp band around 2200-2260 cm⁻¹ .
-
-NO₂ (nitro): Two strong bands around 1500-1570 cm⁻¹ (asymmetric stretch) and 1300-1370 cm⁻¹ (symmetric stretch).
-
Table 3: Key IR Absorption Frequencies for Pyrazine Derivatives
| Functional Group | Vibration | Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Pyrazine Ring | C=N, C=C Stretching | 1400 - 1600 |
| Aromatic C-H | Out-of-plane Bending | 800 - 900 |
| -OH | Stretching | 3200 - 3600 (broad) |
| -NH₂ | Stretching | 3300 - 3500 (two bands) |
| -C=O | Stretching | 1650 - 1750 (strong, sharp) |
Experimental Protocol: IR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a very common and convenient method.
-
Liquid Samples (Neat Film): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Place the sample holder in the IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.[5]
Molecular Ion and the Nitrogen Rule
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, which can dislodge an electron to form a radical cation known as the molecular ion (M⁺·) . The mass-to-charge ratio (m/z) of the molecular ion gives the molecular weight of the compound.
A key principle for nitrogen-containing compounds is the Nitrogen Rule .[6][7] This rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Conversely, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Since pyrazine and its derivatives contain two nitrogen atoms, they will exhibit an even molecular ion peak .[6][7]
Fragmentation Patterns of Pyrazine Derivatives
The molecular ion is often unstable and can fragment into smaller, charged species. The fragmentation pattern is highly dependent on the structure of the molecule and can be used as a "fingerprint" for identification.
For the pyrazine ring, a characteristic fragmentation pathway involves the loss of a molecule of hydrogen cyanide (HCN, 27 u). This is a common fragmentation for many nitrogen-containing heterocyclic aromatic compounds. The loss of a second molecule of HCN can also be observed.
Substituents on the pyrazine ring will also influence the fragmentation pattern. Common fragmentation pathways include:
-
α-Cleavage: Cleavage of the bond adjacent to the pyrazine ring is a common pathway for alkyl-substituted pyrazines. This results in the formation of a stable pyrazinylmethyl cation.
-
McLafferty Rearrangement: This is a characteristic fragmentation for pyrazine derivatives containing a carbonyl group and a γ-hydrogen atom. It involves the transfer of the γ-hydrogen to the carbonyl oxygen, followed by cleavage of the β-bond.
-
Loss of Small Neutral Molecules: Depending on the substituents, the loss of other small, stable neutral molecules such as CO, H₂O, or C₂H₄ may be observed.
Experimental Protocol: MS Data Acquisition
Step-by-Step Methodology:
-
Sample Introduction:
-
Direct Infusion: The sample is dissolved in a suitable volatile solvent and infused directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable pyrazine derivatives, GC can be used to separate a mixture of compounds before they are introduced into the mass spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile derivatives, LC is the preferred separation method.
-
-
Ionization:
-
Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns but may not always show a molecular ion peak for fragile molecules.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that are more likely to produce an intact molecular ion or a protonated molecule ([M+H]⁺), which is useful for confirming the molecular weight.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
IV. Integrated Spectroscopic Analysis Workflow
The most effective approach to the structural elucidation of a novel pyrazine derivative is to use a combination of these spectroscopic techniques.
Caption: Integrated workflow for the spectroscopic analysis of pyrazine derivatives.
V. Conclusion
The spectroscopic characterization of pyrazine derivatives is a multifaceted process that relies on the synergistic application of NMR, IR, and MS techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for the unambiguous determination of molecular structure. A thorough understanding of the principles behind each technique, coupled with a systematic approach to data acquisition and analysis, is paramount for researchers in the fields of medicinal chemistry, materials science, and flavor chemistry. This guide provides a solid foundation for these endeavors, empowering scientists to confidently navigate the complexities of pyrazine chemistry and unlock the full potential of these versatile heterocyclic compounds.
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A Technical Guide to the Synthesis and Application of Ethyl 5-bromo-2-pyrazinecarboxylate Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrazine Core
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding make it a cornerstone of numerous clinically approved drugs and advanced materials.[2][3] Ethyl 5-bromo-2-pyrazinecarboxylate stands out as a particularly versatile starting material. This guide delves into the reactivity of this key building block, providing a technical framework for the synthesis of its diverse analogues and highlighting their applications, with a focus on the causal relationships behind synthetic strategies.
Section 1: Understanding the Core Moiety: Reactivity and Physicochemical Profile
Ethyl 5-bromo-2-pyrazinecarboxylate possesses two key functional handles ripe for chemical modification: the C5-bromine atom and the C2-ethyl ester. The pyrazine ring itself is electron-deficient, a characteristic that significantly influences the reactivity of its substituents.
-
The C-Br Bond: The carbon-bromine bond at the 5-position is the primary site for diversification. Its reactivity is primed for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring makes the carbon atom of the C-Br bond susceptible to oxidative addition to a Pd(0) catalyst, the rate-determining step in many cross-coupling reactions.[4] However, this same electron deficiency also increases the risk of a common side reaction: hydrodebromination, where the bromine is replaced by a hydrogen atom.[5] Careful selection of catalyst, ligand, and base is therefore critical to minimize this undesired pathway.[5]
-
The Ethyl Ester: The ethyl carboxylate group at the 2-position serves as a secondary site for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides. Alternatively, it can be reduced to the primary alcohol, opening another avenue for derivatization.
Section 2: Synthetic Pathways to Novel Analogues
The strategic derivatization of Ethyl 5-bromo-2-pyrazinecarboxylate hinges on a toolkit of modern synthetic reactions. The choice of reaction is dictated by the desired final structure and the need to control selectivity.
Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds
Palladium-catalyzed reactions are the workhorse for modifying the C5 position of the pyrazine ring.[6] They offer a modular and efficient approach to building molecular complexity.
-
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming carbon-carbon bonds by coupling the bromopyrazine with an aryl or vinyl boronic acid.[6][7] The choice of catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a suitable base like K₂CO₃ or Cs₂CO₃, is crucial for achieving high yields.[7][8] The reaction is tolerant of a wide range of functional groups, making it ideal for late-stage diversification in a synthetic route.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the premier method, coupling the bromopyrazine with primary or secondary amines.[9][10] The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos) are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[11][12] A strong, non-nucleophilic base like sodium tert-butoxide is typically employed.[12]
-
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed, which couples the bromopyrazine with a terminal alkyne.[13] This reaction typically uses a dual catalyst system of palladium and copper(I) iodide.[14][15] The resulting alkynylpyrazines are valuable intermediates for further transformations or as components in conjugated materials and pharmaceuticals.[16]
The logical flow for these key synthetic transformations is illustrated below.
Caption: Key synthetic routes from Ethyl 5-bromo-2-pyrazinecarboxylate.
Section 3: Applications in Drug Discovery
Pyrazine derivatives are integral to the development of modern therapeutics, particularly in oncology.[17][18] The ability to rapidly generate diverse libraries of analogues from a common starting material like Ethyl 5-bromo-2-pyrazinecarboxylate is a significant advantage in drug discovery campaigns.
Kinase Inhibitors
A primary application of pyrazine-based compounds is in the development of kinase inhibitors.[2] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[19][20] The pyrazine scaffold can act as a bioisostere for other heterocycles, fitting into the ATP-binding pocket of kinases and disrupting their function.[2] For example, derivatives of[4][5][21]triazolo[4,3-a]pyrazine have been synthesized and evaluated as potent dual inhibitors of c-Met and VEGFR-2, two kinases implicated in tumor growth and angiogenesis.[21] Similarly, pyrazine-based inhibitors have been developed that potently target TrkA, a receptor tyrosine kinase involved in cancer and pain signaling.[19][20]
The general workflow from a starting material to a potential drug candidate is a multi-step process involving synthesis, purification, and biological evaluation.
Caption: Drug discovery workflow using the pyrazine scaffold.
Section 4: Data Summary and Characterization
The synthesis of novel analogues requires rigorous characterization to confirm structure and purity. The table below presents hypothetical but representative data for a small set of derivatives synthesized from Ethyl 5-bromo-2-pyrazinecarboxylate.
| Compound ID | R Group at C5 | Synthetic Method | Yield (%) | ¹H NMR (δ, ppm) |
| PYR-001 | Phenyl | Suzuki Coupling | 85 | 9.25 (s, 1H), 9.10 (s, 1H), 8.15 (d, 2H), 7.50 (m, 3H), 4.50 (q, 2H), 1.45 (t, 3H) |
| PYR-002 | 4-Anisyl | Suzuki Coupling | 82 | 9.20 (s, 1H), 9.05 (s, 1H), 8.10 (d, 2H), 7.05 (d, 2H), 4.50 (q, 2H), 3.85 (s, 3H), 1.45 (t, 3H) |
| PYR-003 | Morpholinyl | Buchwald-Hartwig | 78 | 9.01 (s, 1H), 8.55 (s, 1H), 4.45 (q, 2H), 3.80 (t, 4H), 3.60 (t, 4H), 1.40 (t, 3H) |
| PYR-004 | Phenylethynyl | Sonogashira | 75 | 9.15 (s, 1H), 8.90 (s, 1H), 7.60 (m, 2H), 7.40 (m, 3H), 4.52 (q, 2H), 1.48 (t, 3H) |
Appendix: Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized starting point and may require optimization for specific substrates.[7]
-
Reaction Setup: To an oven-dried Schlenk flask, add Ethyl 5-bromo-2-pyrazinecarboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a suitable base such as K₂CO₃ (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[4]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane/water) via syringe.[7]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-pyrazinecarboxylate derivative.[22]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized starting point and requires careful handling due to air-sensitive reagents.[4]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Ethyl 5-bromo-2-pyrazinecarboxylate (1.0 equiv.), the amine (1.1-1.5 equiv.), a strong base (e.g., NaOt-Bu, 1.5-2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the phosphine ligand (e.g., XPhos, 2-6 mol%).[4]
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Heat the reaction mixture with stirring to the required temperature (typically 90-120°C). Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, the reaction mixture is typically quenched carefully with a saturated aqueous solution of ammonium chloride. The mixture is then diluted with an organic solvent and washed with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
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Design, Synthesis, and Biological Evaluation of[4][5][21]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, (2022). Available at: [Link]
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Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm, 5, 1507-1514. Available at: [Link]
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Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. PMC - NIH. Available at: [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]
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Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. ScienceDirect. Available at: [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
-
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. ScienceDirect. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. PMC - NIH. Available at: [Link]
- Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine. Benchchem.
- Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. Benchchem.
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
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PHARMACEUTICAL SCIENCES. iajps. Available at: [Link]
- Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Benchchem.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 5-bromo-2-pyrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazine Scaffolds in Modern Chemistry
Pyrazine and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous biologically active compounds.[1][2] These six-membered aromatic rings, containing two nitrogen atoms in a 1,4-para orientation, are integral to a wide array of pharmaceuticals, including antiviral agents, diuretics, and anticancer drugs. The specific electronic properties of the pyrazine ring, characterized by its electron-deficient nature, make it a valuable pharmacophore in drug design. Ethyl 5-bromo-2-pyrazinecarboxylate (CAS No. 36070-83-4) is a key functionalized pyrazine that serves as a versatile intermediate in organic synthesis. The presence of a bromine atom at the 5-position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the ethyl ester at the 2-position allows for various modifications such as amidation or reduction. This dual functionality makes it an invaluable building block for constructing more complex molecular architectures in the discovery of novel therapeutic agents.
This guide provides a detailed, field-proven protocol for the synthesis of Ethyl 5-bromo-2-pyrazinecarboxylate, emphasizing the chemical principles behind each step, safety considerations, and reaction optimization.
Strategic Overview of the Synthetic Pathway
The most reliable and commonly employed route to Ethyl 5-bromo-2-pyrazinecarboxylate begins with the commercially available and inexpensive starting material, 2-aminopyrazine. The synthesis is a robust three-step process designed for scalability and high purity of the final product.
The logical flow of the synthesis is as follows:
-
Selective Bromination: Introduction of a bromine atom onto the pyrazine ring at the 5-position.
-
Sandmeyer Reaction: Conversion of the amino group to a diazonium salt, which is subsequently displaced by a cyano group.
-
Esterification and Hydrolysis: Conversion of the nitrile to the target ethyl ester under acidic ethanol conditions.
Caption: Overall workflow for the synthesis of Ethyl 5-bromo-2-pyrazinecarboxylate.
Part 1: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromopyrazine (Intermediate I)
Causality and Experimental Choice: This initial step involves the electrophilic aromatic substitution of 2-aminopyrazine. The amino group is an activating, ortho-para directing group. However, the nitrogen atoms in the pyrazine ring are deactivating, making the ring electron-deficient. The reaction requires a reliable brominating agent. N-Bromosuccinimide (NBS) is chosen as it is a solid, safer to handle than liquid bromine, and provides a source of electrophilic bromine, leading to regioselective bromination primarily at the C-5 position. Dimethylformamide (DMF) is used as a polar aprotic solvent to facilitate the dissolution of the starting materials and promote the reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2-Aminopyrazine | 95.10 | 10.0 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 19.6 g | 1.05 |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Saturated NaHCO₃ solution | - | ~150 mL | - |
| Deionized Water | 18.02 | ~200 mL | - |
| Ethyl Acetate | 88.11 | ~300 mL | - |
| Brine | - | ~100 mL | - |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (10.0 g, 105.1 mmol).
-
Add 100 mL of DMF to dissolve the starting material completely.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add N-Bromosuccinimide (19.6 g, 110.4 mmol, 1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours (overnight). Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Once the reaction is complete, pour the mixture into 200 mL of ice-cold deionized water.
-
Neutralize the solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield 2-amino-5-bromopyrazine as a pale yellow solid.
-
Expected Yield: 75-85%
-
Protocol 2: Synthesis of 5-Bromo-2-cyanopyrazine (Intermediate II) via Sandmeyer Reaction
Causality and Experimental Choice: The Sandmeyer reaction is a classic and powerful method for replacing an aromatic amino group with a variety of substituents.[2][3][4] The reaction proceeds via a diazonium salt intermediate.
-
Diazotization: The first phase involves treating the aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (sulfuric acid, H₂SO₄).[5] This reaction must be performed at low temperatures (0-5°C) because diazonium salts are unstable and can decompose at higher temperatures.[5]
-
Nucleophilic Substitution: The second phase involves the displacement of the diazonium group (-N₂⁺), an excellent leaving group, by a nucleophile. In this protocol, a solution of copper(I) cyanide (CuCN) is used. The copper(I) species is crucial as it catalyzes the reaction through a single-electron transfer (SET) mechanism, generating an aryl radical that then reacts to form the nitrile.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2-Amino-5-bromopyrazine | 173.99 | 10.0 g | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 15 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.4 g | 1.1 |
| Copper(I) Cyanide (CuCN) | 89.56 | 6.2 g | 1.2 |
| Potassium Cyanide (KCN) | 65.12 | 8.9 g | 2.4 |
| Toluene | 92.14 | 100 mL | - |
| Deionized Water | 18.02 | As needed | - |
Step-by-Step Procedure:
-
Diazotization: a. In a 250 mL three-necked flask, carefully add concentrated sulfuric acid (15 mL) to 50 mL of deionized water and cool the solution to 0°C. b. Add powdered 2-amino-5-bromopyrazine (10.0 g, 57.5 mmol) to the cold acid solution with vigorous stirring. c. In a separate beaker, dissolve sodium nitrite (4.4 g, 63.2 mmol, 1.1 eq.) in 20 mL of cold water. d. Add the sodium nitrite solution dropwise to the amine suspension over 45 minutes, maintaining the temperature between 0-5°C. Stir for an additional 30 minutes at this temperature after the addition is complete. The solution should become clear, indicating the formation of the diazonium salt.
-
Cyanation: a. In a separate 500 mL flask, dissolve copper(I) cyanide (6.2 g, 69.0 mmol, 1.2 eq.) and potassium cyanide (8.9 g, 136.8 mmol, 2.4 eq.) in 100 mL of water. Warm gently if necessary to dissolve, then cool to room temperature. b. Add 100 mL of toluene to the cyanide solution. c. Slowly and carefully add the cold diazonium salt solution from step 1d to the vigorously stirred biphasic cyanide/toluene mixture. Control the rate of addition to manage the evolution of nitrogen gas. d. After the addition is complete, heat the mixture to 50°C for 1 hour. e. Cool the mixture to room temperature and separate the layers. Extract the aqueous layer with toluene (2 x 50 mL). f. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 5-bromo-2-cyanopyrazine. Purification can be achieved via column chromatography (silica gel, hexane:ethyl acetate gradient).
-
Expected Yield: 60-70%
-
Protocol 3: Synthesis of Ethyl 5-bromo-2-pyrazinecarboxylate (Final Product)
Causality and Experimental Choice: This final step is an acid-catalyzed ethanolysis of the nitrile. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. The reaction proceeds through the protonation of the nitrile nitrogen, making the carbon atom more electrophilic for attack by ethanol. The resulting imido ester intermediate is then hydrolyzed by water present in the system and subsequently esterified to form the final product. Using a large excess of ethanol drives the equilibrium towards the formation of the ester, a principle of Fischer-Speier esterification.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 5-Bromo-2-cyanopyrazine | 183.99 | 10.0 g | 1.0 |
| Ethanol (absolute) | 46.07 | 150 mL | Large Excess |
| Sulfuric Acid (98%) | 98.08 | 15 mL | - |
| Saturated NaHCO₃ solution | - | ~200 mL | - |
| Ethyl Acetate | 88.11 | ~200 mL | - |
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask, dissolve 5-bromo-2-cyanopyrazine (10.0 g, 54.3 mmol) in 150 mL of absolute ethanol.
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (15 mL) with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) for 8 hours.
-
After cooling to room temperature, pour the reaction mixture slowly onto 200 g of crushed ice.
-
Carefully neutralize the solution with saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate) to afford Ethyl 5-bromo-2-pyrazinecarboxylate as a clear oil or low-melting solid.
-
Expected Yield: 70-80%
-
Part 2: Mechanistic Insights & Visualization
Mechanism of the Sandmeyer Reaction
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[3] It is not a simple ionic displacement. The copper(I) catalyst is essential for initiating a single-electron transfer (SET) to the diazonium salt. This generates an aryl radical and nitrogen gas, which is the thermodynamic driving force for the reaction.
Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer reaction.
Mechanism of Fischer Esterification
The conversion of the carboxylic acid (formed in situ from the nitrile) to the ethyl ester is a classic Fischer esterification.[6] The reaction is an equilibrium process and is catalyzed by acid. The acid protonates the carbonyl oxygen, activating the carbonyl carbon towards nucleophilic attack by ethanol.
Caption: Key steps in the Fischer-Speier esterification mechanism.
Safety and Handling
-
N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Cyanide Compounds (CuCN, KCN): Highly toxic. Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas. All steps involving cyanides must be performed in a certified chemical fume hood. All glassware and waste must be quenched with a bleach or hydrogen peroxide solution to neutralize residual cyanide before disposal.
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Always add acid to water/solvent slowly, never the other way around. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Diazonium Salts: Potentially explosive when isolated and dry. The protocol is designed to use the diazonium salt in situ without isolation to mitigate this risk. Always keep the reaction mixture cold.
References
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from Columbia University Chemistry website. [Link]
- A kind of preparation method of 2- amino -5- bromopyridine. (2019). CN109748864A.
-
Sandmeyer reaction. (n.d.). Wikipedia. [Link]
-
Sandmeyer reaction. (2020). L.S.College, Muzaffarpur. [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. (2013). EP2602242B1.
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]
-
Synthesis of 2-Amino-5-bromopyridine. (2008). ResearchGate. [Link]
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Introduction: The Strategic Value of Ethyl 5-bromo-2-pyrazinecarboxylate
An In-Depth Technical Guide to the Synthetic Applications of Ethyl 5-bromo-2-pyrazinecarboxylate
Ethyl 5-bromo-2-pyrazinecarboxylate (CAS No. 36070-83-4, Molecular Formula: C₇H₇BrN₂O₂) is a pivotal heterocyclic building block in modern organic synthesis.[1][2] Its structure, featuring an electron-deficient pyrazine core functionalized with both a reactive bromine atom and an ethyl ester group, makes it a highly versatile substrate for constructing complex molecular architectures. Pyrazine derivatives are integral scaffolds in numerous biologically active compounds, including anticancer, antibacterial, and anti-inflammatory agents, rendering this reagent particularly valuable to researchers in pharmaceutical discovery and drug development.[3][4][5][6]
This guide provides a detailed exploration of the core reactivity and synthetic utility of Ethyl 5-bromo-2-pyrazinecarboxylate, focusing on its application in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer insights into optimizing these critical transformations.
Core Reactivity and Mechanistic Considerations
The synthetic utility of Ethyl 5-bromo-2-pyrazinecarboxylate is dominated by the reactivity of its carbon-bromine bond. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms at positions 1 and 4.[4] This electronic feature significantly influences the C-Br bond, making the C-5 position highly susceptible to oxidative addition by a low-valent palladium(0) catalyst—the crucial first step in most cross-coupling reactions.
However, this same electron deficiency presents a significant challenge: a competing side reaction known as hydrodebromination , where the bromine atom is replaced by hydrogen.[7] This undesired pathway consumes the starting material and reduces the yield of the target product. The choice of catalyst, ligand, base, and solvent is therefore critical to favor the desired cross-coupling pathway over hydrodebromination.[7][8]
Application in Palladium-Catalyzed Cross-Coupling Reactions
Ethyl 5-bromo-2-pyrazinecarboxylate is an excellent substrate for a variety of palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds. The following sections detail the application notes and protocols for the most common and powerful of these transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound.[9][10] For Ethyl 5-bromo-2-pyrazinecarboxylate, this reaction allows for the direct introduction of aryl, heteroaryl, or vinyl substituents at the 5-position.
-
Catalyst and Ligand Selection: The success of coupling an electron-deficient heteroaryl halide like our substrate hinges on using an electron-rich and sterically bulky phosphine ligand. Ligands such as SPhos and XPhos, developed by the Buchwald group, are highly effective because they promote the rate-limiting oxidative addition step and facilitate the subsequent reductive elimination, outcompeting the hydrodebromination pathway.[7] Pre-catalysts like XPhos Pd G3 are often used for their air stability and high reactivity.[7]
-
Base Selection: A moderately strong, non-nucleophilic base is required to activate the organoboron species for transmetalation.[11] Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are common choices.[7][12] Strong bases like NaOH or KOH are generally avoided as they significantly increase the risk of hydrodebromination.[7]
-
Solvent System: Anhydrous, degassed aprotic solvents such as 1,4-dioxane or toluene, often with a small amount of water, are preferred.[7][13] The water is essential for the transmetalation step with boronic acids.[9] Degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Ethyl 5-bromo-2-pyrazinecarboxylate (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), potassium phosphate (K₃PO₄, 2.0–3.0 equiv.), and a suitable palladium catalyst system (e.g., XPhos Pd G3, 2-5 mol%).[7]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[12]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting halide.[12][13]
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4–24 hours.[8][13]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 5-aryl-2-pyrazinecarboxylate product.[13]
| Parameter | Recommended Condition | Rationale / Notes |
| Pd Catalyst | XPhos Pd G3, Pd(dppf)Cl₂, Pd(PPh₃)₄ (2-5 mol%) | Bulky, electron-rich ligands are preferred for electron-deficient substrates.[7] |
| Ligand | XPhos, SPhos, RuPhos (if using a precursor like Pd₂(dba)₃) | Enhances catalyst activity and stability.[7] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2.0-3.0 equiv.) | Moderately strong bases minimize hydrodebromination.[7] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Aprotic solvents are preferred; water is needed for boronic acids.[7] |
| Temperature | 80-120 °C | Balances reaction rate against catalyst decomposition and side reactions.[8][12] |
Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[14] This reaction is indispensable for synthesizing substituted amino-pyrazines, which are common motifs in pharmaceuticals.
-
Catalyst and Ligand Selection: Similar to Suzuki coupling, electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, BINAP) are crucial.[12] They facilitate the oxidative addition and the final reductive elimination step to form the C-N bond.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though K₃PO₄ or Cs₂CO₃ can also be used, especially for more sensitive substrates.[12][15]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are mandatory to prevent quenching the strong base.[12]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[14]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the strong base (e.g., NaOt-Bu, 1.5–2.0 equiv.) to a dry Schlenk tube or reaction vial.[12]
-
Reagent Addition: Add Ethyl 5-bromo-2-pyrazinecarboxylate (1.0 equiv.) and the desired amine (1.1–1.5 equiv.).[12]
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.[12]
-
Reaction: Seal the vessel and heat the mixture with stirring to the required temperature, typically 100–120 °C.[12]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling enables the synthesis of arylalkynes by reacting an aryl halide with a terminal alkyne.[16] This reaction is notable for its use of a dual-catalyst system, typically palladium and a copper(I) salt.
-
Dual Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) facilitates the main oxidative addition/reductive elimination cycle.[8][17] A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and readily undergoes transmetalation with the palladium complex.[16][18]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the H-X byproduct and as the solvent.[8][17]
-
Conditions: The reaction is often run under mild conditions, sometimes even at room temperature, which helps preserve sensitive functional groups.[16][17]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%) and copper(I) iodide (CuI, 4-5 mol%).[8]
-
Solvent and Base Addition: Add an anhydrous solvent such as THF or DMF, followed by a degassed amine base (e.g., Et₃N, 2.0-3.0 equiv.). Stir the mixture for 15 minutes.[8]
-
Reactant Addition: Add Ethyl 5-bromo-2-pyrazinecarboxylate (1.0 equiv.) and the terminal alkyne (1.1–1.2 equiv.) to the reaction mixture.[8]
-
Reaction: Stir the reaction at the desired temperature (can range from room temperature to 60 °C) until completion.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the mixture, filter off any solids (amine hydrohalide salt), and concentrate the filtrate. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.[8]
-
Purification: Purify the crude product by column chromatography.[8]
Other Important Transformations
-
Stille Coupling: This reaction couples the substrate with an organotin reagent (R-SnR'₃).[19] While highly versatile due to the stability and diversity of organostannanes, its application is often limited by the high toxicity of the tin reagents and byproducts.[19][20][21] The mechanism is analogous to the Suzuki coupling.[19]
-
Heck Coupling: While less common for this specific substrate, the Heck reaction could potentially be used to couple the bromopyrazine with an alkene to form a styrenyl-type pyrazine derivative.
Conclusion
Ethyl 5-bromo-2-pyrazinecarboxylate is a robust and versatile building block for the synthesis of highly functionalized pyrazine derivatives. Its true potential is unlocked through palladium-catalyzed cross-coupling reactions, which provide reliable and modular routes to a vast array of complex molecules. A thorough understanding of the underlying reaction mechanisms and the causal factors influencing catalyst, ligand, and base selection is paramount for achieving high yields and minimizing side reactions like hydrodebromination. The protocols and insights provided in this guide serve as a strong foundation for researchers and drug development professionals aiming to leverage this powerful reagent in their synthetic endeavors.
References
- BenchChem (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine.
- BenchChem (2025). Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine.
- BenchChem (2025). Managing reaction temperature for selective 2-Bromopyrazine coupling.
- BenchChem (2025). A Comparative Guide to the Reactivity of 2-Bromopyrazine and 2-Iodopyrazine in Palladium-Catalyzed Cross-Coupling Reactions.
- Smolecule. Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- LookChem. Ethyl 5-bromo-2-pyrazinecarboxylate CAS NO.36070-83-4.
- Wikipedia. Buchwald–Hartwig amination.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- BIOFOUNT. Ethyl 5-bromo-2-pyrazinecarboxylate.
- Rasool, N. et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI.
- Rasool, N. et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and No. Semantic Scholar.
- A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. IRJMETS.
- Wikipedia. Stille reaction.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- Organic Synthesis. Buchwald-Hartwig Coupling.
- Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. PubMed.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Wikipedia. Sonogashira coupling.
- Organic Chemistry Portal. Stille Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Sonogashira coupling. YouTube.
- Wikipedia. Suzuki reaction.
- Chemistry LibreTexts. Stille Coupling.
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Application Notes & Protocols: Ethyl 5-bromo-2-pyrazinecarboxylate as a Cornerstone Building Block in Modern Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Bifunctional Heterocycle
In the landscape of contemporary drug discovery, the selection of starting materials and key intermediates is a critical determinant of synthetic efficiency and access to novel chemical space. Ethyl 5-bromo-2-pyrazinecarboxylate has emerged as a preeminent building block, valued by medicinal chemists for its intrinsic bifunctionality and the strategic reactivity it offers.[1][2] This pyrazine derivative incorporates two key features on a single, biologically relevant scaffold: a reactive bromine atom, perfectly poised for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, and an ethyl ester, which provides a handle for amide coupling, reduction, or further elaboration.
The pyrazine ring itself is a privileged structure in medicinal chemistry, frequently found in molecules targeting a diverse range of biological pathways, most notably as a "hinge-binding" motif in protein kinase inhibitors.[3][4][5] The bromine atom at the 5-position serves as a versatile anchor for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.[6][7][8][9] This allows for the systematic exploration of structure-activity relationships (SAR) by appending various aryl, heteroaryl, or alkyl groups. Concurrently, the ethyl ester at the 2-position can be readily converted into amides, hydrazides, or other functional groups, enabling interaction with different pockets of a biological target or modulation of physicochemical properties.
This guide provides an in-depth exploration of the applications of Ethyl 5-bromo-2-pyrazinecarboxylate, detailing not just the "what" but the "why" behind its use. We will present field-proven protocols for its most critical transformations and illustrate its strategic deployment in the synthesis of therapeutically relevant agents.
Physicochemical Properties & Reactivity Profile
A clear understanding of the compound's properties is fundamental to its effective use in synthesis.
| Property | Value |
| Chemical Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| CAS Number | 36070-83-4[10] |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | 73-77 °C |
| Boiling Point | Approx. 306.7 °C at 760 mmHg |
The reactivity of Ethyl 5-bromo-2-pyrazinecarboxylate is dictated by its two primary functional groups. The C-Br bond is susceptible to oxidative addition by low-valent palladium complexes, initiating catalytic cycles like Suzuki, Stille, and Heck couplings.[9] The electron-deficient nature of the pyrazine ring enhances the reactivity of the halogen, making these transformations highly efficient. The ester group undergoes standard transformations, with saponification (hydrolysis) to the corresponding carboxylic acid being the most common first step towards creating diverse amide libraries.
Caption: Core reactivity pathways for Ethyl 5-bromo-2-pyrazinecarboxylate.
Application I: Synthesis of Protein Kinase Inhibitors via Suzuki Coupling
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, especially cancer.[4] The pyrazine core of Ethyl 5-bromo-2-pyrazinecarboxylate is an excellent starting point for developing kinase inhibitors, as the ring nitrogens can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site. The Suzuki-Miyaura cross-coupling reaction is the premier method for installing the diverse aryl and heteroaryl moieties necessary for achieving potency and selectivity.[8][9]
Causality in Experimental Design:
The goal is to append a substituted aryl group (e.g., a trimethoxyphenyl group, common in kinase inhibitors) onto the pyrazine core. The Suzuki reaction is ideal for this C-C bond formation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.
-
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a robust and highly effective catalyst for coupling aryl bromides. It is stable and does not typically require the use of specialized ligands for this substrate class.
-
Base Selection: An inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center. These bases are strong enough to facilitate the reaction but generally mild enough to prevent hydrolysis of the ethyl ester.[7]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is commonly used. The organic solvent solubilizes the starting material and catalyst, while water is necessary to dissolve the inorganic base.[8]
Caption: Experimental workflow for Suzuki cross-coupling.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of Ethyl 5-(4-methoxyphenyl)-2-pyrazinecarboxylate.
-
Reagent Preparation:
-
To a flame-dried 50 mL Schlenk flask, add Ethyl 5-bromo-2-pyrazinecarboxylate (1.00 g, 4.33 mmol, 1.0 equiv).
-
Add 4-methoxyphenylboronic acid (0.79 g, 5.20 mmol, 1.2 equiv).
-
Add potassium phosphate (K₃PO₄, 2.76 g, 13.0 mmol, 3.0 equiv).
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
-
Catalyst and Solvent Addition:
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.25 g, 0.22 mmol, 5 mol%).
-
Add 1,4-dioxane (16 mL) and water (4 mL) via syringe. The solvent ratio is critical for reaction efficiency.[8]
-
-
Reaction Execution:
-
Stir the mixture and heat to 90 °C using an oil bath.
-
Maintain the reaction at this temperature for 16 hours. Monitor progress by TLC or LC-MS. The reaction should show the disappearance of the starting bromide.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (50 mL) and water (30 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc/Hexanes) to afford the pure product.
-
| Starting Material | Product | Typical Yield | Purity (by ¹H NMR) |
| Ethyl 5-bromo-2-pyrazinecarboxylate | Ethyl 5-(4-methoxyphenyl)-2-pyrazinecarboxylate | 75-90% | >95% |
Application II: Synthesis of Amide-Based Therapeutics (e.g., Anticoagulants)
The pyrazine carboxamide moiety is present in several bioactive molecules, including some with anticoagulant properties.[11] The synthesis of these compounds from Ethyl 5-bromo-2-pyrazinecarboxylate involves a two-step sequence: hydrolysis of the ester to the carboxylic acid, followed by amide coupling with a desired amine. This pathway provides a robust platform for generating large libraries of compounds for screening.
Causality in Experimental Design:
-
Step 1: Hydrolysis (Saponification): The ethyl ester is robust but can be cleanly hydrolyzed using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous/organic solvent system (e.g., THF/water or Methanol/water). The use of LiOH is often preferred for its high reactivity and the ease of workup. The reaction is typically run at room temperature to prevent potential side reactions. Acidification is required to protonate the resulting carboxylate salt.
-
Step 2: Amide Coupling: Direct conversion of a carboxylic acid and an amine to an amide requires a coupling agent to activate the carboxylate. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are standard. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is added to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as an HCl or TFA salt.
Protocol 2: Two-Step Synthesis of a 5-Bromo-N-aryl-2-pyrazinecarboxamide
Part A: Hydrolysis to 5-Bromo-2-pyrazinecarboxylic Acid
-
Reaction Setup:
-
Dissolve Ethyl 5-bromo-2-pyrazinecarboxylate (2.31 g, 10.0 mmol, 1.0 equiv) in a mixture of tetrahydrofuran (THF, 30 mL) and water (10 mL) in a round-bottom flask.
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (0.63 g, 15.0 mmol, 1.5 equiv).
-
-
Reaction Execution:
-
Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
-
Workup and Isolation:
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Dilute the remaining aqueous solution with water (20 mL).
-
Cool the solution in an ice bath and carefully acidify to pH 2-3 with 1N HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 5-Bromo-2-pyrazinecarboxylic acid as a solid (Typical yield: 90-98%).
-
Part B: Amide Coupling with Aniline
-
Reagent Preparation:
-
To a solution of 5-Bromo-2-pyrazinecarboxylic acid (1.02 g, 5.0 mmol, 1.0 equiv) in anhydrous dimethylformamide (DMF, 20 mL), add HATU (2.28 g, 6.0 mmol, 1.2 equiv).
-
Stir for 5 minutes at room temperature to pre-activate the acid.
-
-
Amine and Base Addition:
-
Add aniline (0.47 g, 5.0 mmol, 1.0 equiv).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.74 mL, 10.0 mmol, 2.0 equiv) dropwise.
-
-
Reaction Execution:
-
Stir the reaction at room temperature for 12-18 hours.
-
-
Workup and Purification:
-
Pour the reaction mixture into water (100 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography or recrystallization to yield 5-Bromo-N-phenyl-2-pyrazinecarboxamide.
-
Conclusion
Ethyl 5-bromo-2-pyrazinecarboxylate is a powerful and versatile intermediate in medicinal chemistry. Its dual reactive sites—the bromine atom for cross-coupling and the ester for amide formation—provide a reliable and efficient platform for the synthesis of complex molecules. The protocols detailed herein for Suzuki coupling and amide bond formation represent core, validated methodologies that enable researchers and drug development professionals to rapidly generate diverse compound libraries targeting a wide array of diseases, from cancer to cardiovascular disorders. The strategic application of this building block significantly streamlines synthetic routes, accelerates SAR studies, and ultimately facilitates the discovery of novel therapeutic agents.
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- Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl)
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- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 7, 2026.
- NIH. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Retrieved January 7, 2026.
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- SciELO. (n.d.). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Retrieved January 7, 2026.
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- PubMed. (2024). Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties. Retrieved January 7, 2026.
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The Versatile Virtuoso: Ethyl 5-bromo-2-pyrazinecarboxylate as a Cornerstone in Modern Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Pyrazine Scaffold
The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its role as a hydrogen bond acceptor and its ability to participate in π-stacking interactions, make it a frequent constituent of bioactive molecules.[1][2] Pyrazine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4] Within this valuable class of compounds, Ethyl 5-bromo-2-pyrazinecarboxylate emerges as a particularly strategic building block for the synthesis of complex pharmaceutical agents. Its ester functionality provides a handle for amide bond formation, a common linkage in drug molecules, while the bromine atom serves as a versatile anchor for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving Ethyl 5-bromo-2-pyrazinecarboxylate.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 36070-83-4 | N/A |
| Molecular Formula | C₇H₇BrN₂O₂ | N/A |
| Molecular Weight | 231.05 g/mol | N/A |
| Appearance | Off-white to yellow powder | N/A |
| Boiling Point | 301.4±37.0 °C (Predicted) | [5] |
| Density | 1.577 g/cm³ | [5] |
| Storage | 2-8°C, protected from light and moisture | [5] |
Safety and Handling: Ethyl 5-bromo-2-pyrazinecarboxylate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Core Reactivity and Synthetic Applications
Ethyl 5-bromo-2-pyrazinecarboxylate is a trifunctional molecule, with the ester, the bromo substituent, and the pyrazine ring itself offering distinct sites for chemical modification. The strategic selection of reaction conditions allows for the selective transformation of each functional group, making it a highly versatile intermediate.
Key Synthetic Transformations: A Logical Workflow
The utility of Ethyl 5-bromo-2-pyrazinecarboxylate lies in its capacity to undergo a series of predictable and high-yielding transformations. The following diagram illustrates a logical workflow for the elaboration of this building block into more complex pharmaceutical intermediates.
Caption: A logical workflow for the synthetic elaboration of Ethyl 5-bromo-2-pyrazinecarboxylate.
Application Spotlight: Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology and immunology. The pyrazine scaffold is a common feature in many approved and investigational kinase inhibitors, including those targeting Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Tropomyosin receptor kinases (Trks).[6][7][8] The bromine atom on Ethyl 5-bromo-2-pyrazinecarboxylate is ideally positioned for the introduction of various aryl and heteroaryl moieties via Suzuki-Miyaura coupling, a cornerstone reaction in the synthesis of these complex molecules.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of Ethyl 5-bromo-2-pyrazinecarboxylate with a generic arylboronic acid. This reaction is fundamental for creating the biaryl structures often found in kinase inhibitors.[9][10][11]
Reaction Scheme:
Materials:
-
Ethyl 5-bromo-2-pyrazinecarboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)[12]
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
Step-by-Step Procedure:
-
To a dry Schlenk flask, add Ethyl 5-bromo-2-pyrazinecarboxylate, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired Ethyl 5-aryl-2-pyrazinecarboxylate.
Expert Insights: The choice of palladium catalyst, ligand, and base can significantly impact the reaction yield and purity. For heteroaromatic bromides, catalysts with bulky phosphine ligands often provide superior results. The base is crucial for activating the boronic acid; inorganic bases like potassium carbonate or phosphate are generally effective and environmentally benign.[12][13]
Transformation to Key Pharmaceutical Intermediates
While the Suzuki coupling provides a powerful tool for C-C bond formation, the ester and bromo functionalities of Ethyl 5-bromo-2-pyrazinecarboxylate can be further manipulated to generate other key intermediates.
Protocol 2: Hydrolysis to 5-Bromo-2-pyrazinecarboxylic Acid
The corresponding carboxylic acid is a versatile intermediate for the synthesis of amides and other derivatives. Hydrolysis of the ethyl ester is a straightforward and high-yielding transformation.
Reaction Scheme:
Materials:
-
Ethyl 5-bromo-2-pyrazinecarboxylate (1.0 equiv)
-
Base (e.g., LiOH or NaOH, 2-3 equiv)
-
Solvent (e.g., THF/water or Methanol/water mixture)
-
1 M HCl
Step-by-Step Procedure:
-
Dissolve Ethyl 5-bromo-2-pyrazinecarboxylate in the chosen solvent system in a round-bottom flask.
-
Add an aqueous solution of the base and stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford 5-Bromo-2-pyrazinecarboxylic Acid.
Protocol 3: Direct Amidation and Subsequent Cross-Coupling
In some synthetic strategies, it is advantageous to form the amide bond prior to the cross-coupling reaction. This can be achieved through direct amidation with an amine. The resulting 5-bromo-2-pyrazinecarboxamide can then undergo Suzuki, Buchwald-Hartwig, or Sonogashira coupling.
Workflow for Amidation followed by Suzuki Coupling:
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Application Notes and Protocols for Reaction Mechanisms Involving Ethyl 5-bromo-2-pyrazinecarboxylate
Introduction: The Strategic Importance of Ethyl 5-bromo-2-pyrazinecarboxylate in Modern Synthesis
Ethyl 5-bromo-2-pyrazinecarboxylate is a key heterocyclic building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science. The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds.[1] The strategic placement of a bromo substituent at the 5-position and an ethyl ester at the 2-position renders this molecule a versatile precursor for a multitude of chemical transformations. The electron-deficient nature of the pyrazine ring, further influenced by the electron-withdrawing ester group, activates the C-Br bond for a variety of cross-coupling reactions and nucleophilic substitutions.
This guide provides an in-depth exploration of the principal reaction mechanisms involving Ethyl 5-bromo-2-pyrazinecarboxylate, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The methodologies discussed herein are foundational for the construction of complex molecular architectures and the generation of diverse compound libraries for screening and development.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For Ethyl 5-bromo-2-pyrazinecarboxylate, palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira couplings are of paramount importance.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, celebrated for its mild reaction conditions and the stability and low toxicity of the organoboron reagents.[2][3][4] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of Ethyl 5-bromo-2-pyrazinecarboxylate to form a Pd(II) intermediate. This is often the rate-determining step.[4]
-
Transmetalation: In the presence of a base, the organoboron species (e.g., an arylboronic acid) forms a boronate complex, which then transfers its organic group to the palladium center, displacing the bromide.[2][5]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst.[2][4]
The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions such as protodeboronation of the boronic acid.
Detailed Protocol: Suzuki-Miyaura Coupling of Ethyl 5-bromo-2-pyrazinecarboxylate with Phenylboronic Acid
Materials:
-
Ethyl 5-bromo-2-pyrazinecarboxylate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (10:1 mixture, degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add Ethyl 5-bromo-2-pyrazinecarboxylate, phenylboronic acid, and potassium phosphate.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Ethyl 5-phenyl-2-pyrazinecarboxylate.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 24 | 72[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 24 | 68[1] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 24 | 65[1] |
| Yields are based on a similar substrate, N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide, and serve as an estimation. |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[6][7] It allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions, overcoming the limitations of classical methods.[6]
Mechanistic Rationale:
The catalytic cycle for the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-couplings:
-
Oxidative Addition: A Pd(0) complex reacts with Ethyl 5-bromo-2-pyrazinecarboxylate to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group on the palladium center couple and are eliminated as the desired arylamine product, regenerating the Pd(0) catalyst.[8]
The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing side reactions.
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
Ethyl 5-bromo-2-pyrazinecarboxylate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.
-
Add anhydrous toluene, followed by Ethyl 5-bromo-2-pyrazinecarboxylate and morpholine.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Ligand and Base Screening for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Primary Amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 |
| 2 | Secondary Amine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 |
| 3 | Aniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | t-BuOH | 100 |
| These conditions are generalized based on protocols for other aryl bromides and may require optimization. |
Visualization: Buchwald-Hartwig Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Stille Cross-Coupling: Utilizing Organostannanes
The Stille reaction is a versatile C-C bond-forming reaction between an organostannane and an organic halide.[9] Despite the toxicity of tin reagents, the Stille coupling is valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture.[9]
Mechanistic Rationale:
The mechanism of the Stille reaction is well-established and follows the typical palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination.[10][11] A key feature is the transmetalation step, where the organic group is transferred from the tin atom to the palladium center. The rate of this step can be influenced by the ligands on both the palladium and the tin.
Detailed Protocol: Stille Coupling with (Tributylstannyl)benzene
Materials:
-
Ethyl 5-bromo-2-pyrazinecarboxylate (1.0 equiv)
-
(Tributylstannyl)benzene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add Ethyl 5-bromo-2-pyrazinecarboxylate and anhydrous DMF.
-
Add Pd(PPh₃)₄ and (tributylstannyl)benzene.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and dilute with diethyl ether.
-
Wash the organic solution with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify by column chromatography.
Data Presentation: Stille Coupling Reaction Parameters
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) |
| 1 | Aryl-SnBu₃ | Pd(PPh₃)₄ (5) | DMF | 90 |
| 2 | Vinyl-SnBu₃ | PdCl₂(PPh₃)₂ (3) | Toluene | 100 |
| 3 | Alkynyl-SnBu₃ | Pd₂(dba)₃ (2) / P(furyl)₃ (8) | THF | 65 |
| General conditions that may require optimization for the specific substrate. |
Visualization: Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a powerful method for the synthesis of enynes and arylalkynes.[12][13] This reaction is highly valued for its mild conditions and broad functional group tolerance.[12]
Mechanistic Rationale:
The Sonogashira coupling involves two interconnected catalytic cycles:[14]
-
Palladium Cycle: Similar to the other cross-coupling reactions, it involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more reactive than the terminal alkyne itself and readily undergoes transmetalation with the Pd(II) complex.
Detailed Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
Ethyl 5-bromo-2-pyrazinecarboxylate (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Reaction vessel
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add Ethyl 5-bromo-2-pyrazinecarboxylate, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (to remove copper salts), water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | RT-50 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (2) | DMF | 60 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | Acetonitrile | 70 |
| Generalized conditions that may require optimization. |
Visualization: Sonogashira Catalytic Cycles
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyrazine ring, enhanced by the electron-withdrawing ester group, makes Ethyl 5-bromo-2-pyrazinecarboxylate susceptible to nucleophilic aromatic substitution (SₙAr). This reaction provides a direct route for the introduction of heteroatom nucleophiles.
Mechanistic Rationale:
The SₙAr mechanism proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide leaving group.
The rate of SₙAr is highly dependent on the strength of the nucleophile and the stability of the Meisenheimer complex.
Detailed Protocol: SₙAr with a Primary Amine
Materials:
-
Ethyl 5-bromo-2-pyrazinecarboxylate (1.0 equiv)
-
Primary amine (e.g., benzylamine) (2.0-3.0 equiv)
-
High-boiling point solvent (e.g., DMSO or NMP)
-
Reaction vessel with a reflux condenser
Procedure:
-
To a reaction vessel, add Ethyl 5-bromo-2-pyrazinecarboxylate and the solvent.
-
Add the primary amine.
-
Heat the reaction mixture to a high temperature (e.g., 120-150 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and dilute with water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize or purify by column chromatography if necessary.
Conclusion
Ethyl 5-bromo-2-pyrazinecarboxylate is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its reactivity in a range of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution allows for the strategic introduction of a wide array of functional groups. The protocols and mechanistic discussions provided in this guide serve as a comprehensive resource for researchers to effectively utilize this important synthetic intermediate in their drug discovery and materials science endeavors. Careful consideration of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving optimal results.
References
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Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. [Link]
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Buchwald, S. L.; Hartwig, J. F. Acc. Chem. Res.2008 , 41, 1461–1473. [Link]
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Sonogashira, K. J. Organomet. Chem.2002 , 653, 46–49. [Link]
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Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
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Wikipedia contributors. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
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Wikipedia contributors. Stille reaction. Wikipedia, The Free Encyclopedia. [Link]
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Ahmad, G., et al. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules2024 , 29(18), 4381. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Chemguide. amines as nucleophiles. [Link]
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Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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chemistry.msu.edu. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. [Link]
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Organic Chemistry Portal. Stille Coupling. [Link]
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YouTube. Nucleophilic Substitution with Amines. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
University of Windsor. The Mechanisms of the Stille Reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with... [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
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MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
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PubMed Central. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]
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Chemguide. nucleophilic substitution - halogenoalkanes and ammonia. [Link]
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MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]
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Chemguide. explaining nucleophilic substitution between halogenoalkanes and ammonia. [Link]
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ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
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Chemguide. nucleophilic substitution - halogenoalkanes and ammonia. [Link]
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De Gruyter. 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2- carboxamides as new potent antibacterial agents. [Link]
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Application Notes and Protocols for the Use of Ethyl 5-bromo-2-pyrazinecarboxylate in Suzuki and Stille Cross-Coupling Reactions
Introduction: The Strategic Value of Ethyl 5-bromo-2-pyrazinecarboxylate in Synthesis
The pyrazine core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced materials.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules with specific biological activities, from kinase inhibitors in oncology to antimycobacterial agents.[2][4] Ethyl 5-bromo-2-pyrazinecarboxylate is a key building block for accessing complex, functionalized pyrazine derivatives.[5] The presence of a bromine atom at the 5-position and an ethyl ester at the 2-position provides two orthogonal handles for synthetic diversification. The electron-deficient nature of the pyrazine ring, further accentuated by the electron-withdrawing ester group, makes the C-Br bond particularly susceptible to palladium-catalyzed cross-coupling reactions.
This guide provides detailed protocols and expert insights for employing Ethyl 5-bromo-2-pyrazinecarboxylate in two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Stille coupling.[6][7] We will delve into the mechanistic nuances relevant to this specific substrate and offer field-proven methodologies to empower researchers in their drug discovery and development endeavors.
Part 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, celebrated for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[8][9] The byproducts are generally non-toxic and easily removed, making it a preferred method for both lab-scale and industrial applications.[10]
Mechanistic Considerations for an Electron-Deficient Heterocycle
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[10]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the ethyl 5-bromo-2-pyrazinecarboxylate. The electron-deficient nature of the pyrazine ring facilitates this step, often allowing for milder reaction conditions compared to electron-rich aryl halides.[11]
-
Transmetalation : The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium(II) center, displacing the halide.[9] The choice of base is critical and must be strong enough to activate the boronic acid without promoting unwanted side reactions like ester hydrolysis.
-
Reductive Elimination : The two organic partners on the palladium center couple and are expelled from the coordination sphere, regenerating the Pd(0) catalyst and forming the desired C-C bond.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is designed for the coupling of ethyl 5-bromo-2-pyrazinecarboxylate with a generic arylboronic acid.
Materials:
-
Ethyl 5-bromo-2-pyrazinecarboxylate (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or a more electron-rich ligand like SPhos (4-10 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add ethyl 5-bromo-2-pyrazinecarboxylate, the arylboronic acid, and the base.
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and ligand (if solid) and add them to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) species.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The solution should be sparged with the inert gas for an additional 5-10 minutes.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.[12]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
Expertise & Causality:
-
Catalyst/Ligand Choice: For an electron-deficient substrate like this pyrazine, a standard catalyst like Pd(OAc)₂ with PPh₃ is often sufficient.[13] However, for more challenging couplings or to improve reaction rates, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be highly effective as they promote both oxidative addition and reductive elimination.[11]
-
Base Selection: An inorganic base like K₂CO₃ is a good starting point.[14] It is strong enough to form the active boronate species but mild enough to minimize hydrolysis of the ethyl ester. For less reactive boronic acids, a stronger base like K₃PO₄ may be required.[15]
-
Solvent System: The use of a water/organic solvent mixture is common. Water aids in dissolving the inorganic base and facilitates the formation of the boronate complex.[12] Dioxane and toluene are excellent solvents for dissolving the organic components and the palladium catalyst.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Readily available and effective for many heteroaryl couplings. |
| Ligand | PPh₃, SPhos, XPhos | Electron-rich, bulky ligands accelerate the catalytic cycle.[11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation.[15][16] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic organic solvent with water to dissolve all components. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |
Part 2: Stille Cross-Coupling
The Stille reaction offers a powerful alternative to the Suzuki coupling, particularly when the corresponding boronic acid is unstable or difficult to access.[17] Organostannanes are known for their high functional group tolerance and stability to air and moisture.[18] The primary drawback is the toxicity of organotin reagents and the challenge of removing stoichiometric tin byproducts after the reaction.[7]
Mechanistic Considerations
The Stille reaction mechanism is analogous to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination.[19]
-
Oxidative Addition : A Pd(0) complex initiates the cycle by adding to the C-Br bond of the pyrazine substrate to form a Pd(II) intermediate.[18]
-
Transmetalation : This is often the rate-determining step. The organostannane reagent exchanges its organic group with the halide on the palladium center. The rate of transfer from tin follows the general trend: alkynyl > alkenyl > aryl > allyl > alkyl.[20] Additives like Cu(I) salts or lithium chloride can accelerate this step.[18]
-
Reductive Elimination : The Pd(II) intermediate reductively eliminates the coupled product, regenerating the Pd(0) catalyst.[19]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Optimized Protocol for Stille Coupling
This protocol describes a general procedure for the Stille coupling of ethyl 5-bromo-2-pyrazinecarboxylate.
Materials:
-
Ethyl 5-bromo-2-pyrazinecarboxylate (1.0 eq)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1-1.3 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Triphenylarsine (AsPh₃) or Tri(2-furyl)phosphine (TFP) (4-8 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Optional: Lithium Chloride (LiCl) (2-3 eq) or Copper(I) Iodide (CuI) (10-20 mol%)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium catalyst and ligand in the anhydrous, degassed solvent.
-
Reagent Addition: Add the ethyl 5-bromo-2-pyrazinecarboxylate, followed by the organostannane reagent via syringe. If using additives like LiCl or CuI, add them at this stage.[18]
-
Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Quenching and Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. This procedure precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through Celite®.[18]
-
Extraction: Extract the filtrate with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Expertise & Causality:
-
Catalyst/Ligand Choice: Pd₂(dba)₃ is a common and effective Pd(0) source.[20] Ligands like AsPh₃ or PPh₃ are standard, but for electron-deficient pyrazines, more electron-donating ligands such as tri(2-furyl)phosphine (TFP) can be beneficial.
-
Additives: The addition of LiCl can accelerate the transmetalation step by facilitating the displacement of ligands from the palladium center.[21] CuI is also known to act as a co-catalyst, enhancing the rate of transmetalation.[20]
-
Solvent: Anhydrous polar aprotic solvents like DMF, dioxane, or toluene are preferred to ensure the solubility of the catalyst and reagents.[22]
-
Tin Removal: The KF workup is a critical and highly effective method for removing the toxic and often chromatographically challenging tin byproducts.[18]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(PPh₃)₄ | Common, reliable Pd(0) sources for Stille coupling.[23] |
| Ligand | PPh₃, AsPh₃, P(2-furyl)₃ | Modulates catalyst activity and stability. |
| Additive | LiCl, CuI | Accelerates the rate-limiting transmetalation step.[18][20] |
| Solvent | Toluene, Dioxane, DMF (anhydrous) | Aprotic solvents are required for the reaction mechanism. |
| Temperature | 80 - 120 °C | Higher temperatures are often needed to drive transmetalation. |
Troubleshooting and Practical Insights
-
Low Yields: In both reactions, low yields can often be traced to inefficient catalyst turnover or degradation. Ensure rigorous exclusion of oxygen. For Suzuki coupling, check the quality of the boronic acid, as they can dehydrate to form unreactive boroxines. For Stille coupling, ensure the organostannane is pure.
-
Side Reactions:
-
Dehalogenation: This occurs when the aryl-palladium intermediate is reduced before coupling. Using rigorously anhydrous solvents can minimize this.[6]
-
Homocoupling: Homocoupling of the boronic acid (Suzuki) or organostannane (Stille) can occur. Running the reaction at lower catalyst loadings and ensuring slow, controlled heating can sometimes mitigate this issue.[6][17]
-
-
Purification Challenges: The products, substituted ethyl pyrazinecarboxylates, are often polar. A gradient elution during column chromatography (e.g., hexanes/ethyl acetate) is usually effective. For Stille products, if the KF workup is insufficient, a second treatment or alternative methods for tin removal may be necessary.
By understanding the underlying mechanisms and carefully selecting reaction parameters, researchers can effectively utilize ethyl 5-bromo-2-pyrazinecarboxylate as a versatile platform for the synthesis of novel compounds with significant potential in drug discovery and materials science.
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- Stille Coupling. OpenOChem Learn.
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- Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. Life Chemicals Blog.
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- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
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- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate.
- Organotin Reagents. Sigma-Aldrich.
- Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate. Smolecule.
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- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
- Aryl-Aryl cross coupling & Aromatic heterocyclic coupling| Suzuki coupling. YouTube.
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- Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. MDPI.
- ethyl 5-bromo-4-cyano-1-methyl-1,4-dihydro-3-pyridinecarboxylate. ChemSynthesis.
- ethyl 5-bromo-6-cyano-1-methyl-1,6-dihydro-3-pyridinecarboxylate. ChemSynthesis.
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- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro. OUCI.
- The Suzuki Reaction. Andrew G Myers Research Group.
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Application Notes and Protocols: The Development of Novel Kinase Inhibitors
Introduction
Protein kinases are a large family of enzymes that play a fundamental role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[1][2] This process acts as a molecular switch, regulating a vast array of cellular activities, including growth, differentiation, metabolism, and apoptosis.[3] Given their central role in cellular signaling, it is not surprising that dysregulated kinase activity is a hallmark of numerous human diseases, particularly cancer, where aberrant signaling can lead to uncontrolled cell proliferation and survival.[3][4][5] This makes protein kinases one of the most important families of drug targets in modern medicine.[6][7]
The success of pioneering kinase inhibitors like Imatinib, a targeted therapy for chronic myelogenous leukemia, has revolutionized cancer treatment and underscored the immense therapeutic potential of this drug class.[3] However, the development of novel kinase inhibitors is a complex, multi-faceted process fraught with challenges, most notably the need to achieve high selectivity for the target kinase to minimize off-target effects and associated toxicities.[3][8]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the modern workflow for discovering and developing novel kinase inhibitors, from initial target identification to preclinical candidate evaluation. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and explore cutting-edge strategies that are shaping the future of kinase-targeted therapies.
The Kinase Inhibitor Discovery and Development Workflow
The path from a therapeutic concept to a viable drug candidate is a systematic process involving several distinct, yet interconnected, phases. Each phase is designed to answer critical questions about a compound's potential as a therapeutic agent, progressively refining a large pool of initial "hits" down to a single optimized preclinical candidate.
Caption: High-level workflow for kinase inhibitor drug discovery.
Phase 1: Hit Identification - Finding a Molecular Starting Point
Once a kinase target is validated, the next crucial step is to identify "hits"—small molecules that interact with the target and modulate its activity. Several complementary strategies are employed for this purpose.
Strategy 1: High-Throughput Screening (HTS)
HTS involves screening large libraries of thousands to millions of compounds to identify those that show activity against the target kinase in a biochemical assay.[9] This approach casts a wide net to find diverse chemical scaffolds as starting points.
Protocol 1: In Vitro Biochemical Kinase Activity Assay (Luminescence-Based)
This protocol describes a common HTS method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[10] Commercial kits such as ADP-Glo™ (Promega) are widely used for this purpose.
Principle: The kinase reaction consumes ATP, producing ADP. After the primary reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP back to ATP, which is used by a luciferase to generate a light signal proportional to the initial kinase activity.
Materials:
-
Kinase of interest and its specific substrate peptide.
-
ATP solution.
-
Test compounds (dissolved in 100% DMSO).
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (or equivalent).
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capabilities.
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 25 nL) of each compound dilution to the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase enzyme in the appropriate assay buffer. Add 5 µL of this mix to each well of the assay plate.
-
Inhibitor Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the test compounds to bind to the kinase.
-
Reaction Initiation: Prepare a master mix containing the kinase substrate and ATP in assay buffer. Initiate the kinase reaction by adding 5 µL of this mixture to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[10]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[9]
Strategy 2: Structure-Based Drug Design (SBDD)
SBDD utilizes the three-dimensional structural information of the target kinase to guide the rational design of inhibitors.[1][3][11] This powerful approach relies on techniques like X-ray crystallography or cryo-electron microscopy to solve the kinase's structure, revealing the precise architecture of the ATP-binding site or other potential pockets that can be targeted.[3]
The SBDD process is iterative, allowing chemists and biologists to visualize how a designed compound binds to the target. This insight enables precise chemical modifications to improve binding affinity and selectivity.[11]
Caption: Mechanism of action for a kinase-targeting PROTAC.
Conclusion
The development of novel kinase inhibitors remains a cornerstone of modern therapeutic research. The journey from an initial idea to a potential medicine is a rigorous one, demanding a blend of high-throughput biology, structural insight, medicinal chemistry, and a deep understanding of cellular pharmacology. By leveraging a systematic workflow that incorporates biochemical screening, structure-based design, and robust cell-based validation, researchers can successfully navigate the complexities of this field. Emerging modalities like covalent inhibitors, allosteric modulators, and targeted protein degraders such as PROTACs are continually expanding the toolkit, offering new ways to achieve the potency and selectivity required for safe and effective medicines. This guide provides the foundational protocols and strategic insights necessary to empower scientists in their pursuit of the next generation of kinase-targeted therapies.
References
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- Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applic
- Targeting Protein Kinases Degrad
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- Covalent inhibitors: An ambitious approach for the discovery of newer oncotherapeutics. - SciSpace. (URL: )
- PROTACs Targeting Protein Kinases - BOC Sciences. (URL: )
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The Architect's Guide to Halting Cellular Division: Synthesis of Antimitotic and Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the synthesis of pivotal antimitotic and anticancer compounds. It is designed to bridge theoretical knowledge with practical application, offering not just procedural steps but also the underlying strategic reasoning that governs the synthesis of these complex and potent molecules. The protocols and discussions herein are intended for an audience with a strong foundation in synthetic organic chemistry.
I. Foundational Principles: Targeting the Engine of Cell Division
The mitotic spindle, a dynamic and exquisitely orchestrated macromolecular machine, is responsible for the faithful segregation of chromosomes during cell division. Its primary constituents are microtubules, polymers of α- and β-tubulin heterodimers. The constant assembly (polymerization) and disassembly (depolymerization) of these microtubules are critical for the formation and function of the mitotic spindle. Disruption of this dynamic process leads to mitotic arrest and, ultimately, apoptosis (programmed cell death), making microtubules a prime target for anticancer drug development.[1][2]
Antimitotic agents can be broadly classified into two major categories based on their mechanism of action on microtubules:
-
Microtubule Destabilizing Agents: These compounds inhibit microtubule polymerization, leading to a net depolymerization of the mitotic spindle. Prominent examples include the Vinca alkaloids.[3][4]
-
Microtubule Stabilizing Agents: This class of drugs enhances microtubule polymerization and stabilizes existing microtubules, effectively "freezing" them in a polymerized state and preventing the necessary dynamics for mitosis. The taxanes are the most well-known members of this group.[1][3]
A third class of compounds, which often bind to the colchicine site on tubulin, also inhibit microtubule polymerization and can have vascular disrupting effects within tumors.[4][5]
The synthesis of these compounds, many of which are complex natural products, presents a significant challenge to synthetic chemists. The intricate stereochemistry and dense functionality of these molecules require sophisticated synthetic strategies, often involving numerous steps and the use of advanced synthetic methodologies.[6][[“]]
II. Visualizing the Synthetic Challenge and Mechanism of Action
A. General Synthetic Workflow
The synthesis of a complex antimitotic natural product or its analog typically follows a multi-stage process, from initial route design to the final pure compound.
Caption: Mechanism of action of microtubule-targeting antimitotic agents.
III. Application Notes & Protocols: The Synthesis of Key Antimitotic Agents
!!! IMPORTANT SAFETY NOTICE !!!
The synthesis of cytotoxic compounds and their intermediates involves the handling of highly toxic and potentially carcinogenic materials. All experimental work must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including but not limited to, a lab coat, safety goggles, and chemically resistant gloves, must be worn at all times. [8][9][10][11][12]Consult the Safety Data Sheet (SDS) for every chemical used and adhere to all institutional and national safety guidelines for handling cytotoxic agents.
A. Synthesis of Combretastatin A-4: A Microtubule Destabilizer
Combretastatin A-4 (CA-4) is a natural product isolated from the African bushwillow Combretum caffrum. It is a potent inhibitor of tubulin polymerization that binds to the colchicine-binding site. [4]Its relative structural simplicity has made it an attractive target for total synthesis and the development of numerous analogs. [13][14][15]The following protocol is a representative example of a Wittig-based synthesis of the Z-stilbene core.
Protocol: Synthesis of Combretastatin A-4 (Illustrative)
Step 1: Synthesis of the Wittig Reagent (3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide)
-
Materials: 3,4,5-Trimethoxybenzyl alcohol, phosphorus tribromide (PBr₃), triphenylphosphine (PPh₃), anhydrous toluene.
-
Procedure:
-
Dissolve 3,4,5-trimethoxybenzyl alcohol (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add PBr₃ (0.4 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude benzyl bromide.
-
Dissolve the crude 3,4,5-trimethoxybenzyl bromide in anhydrous toluene and add triphenylphosphine (1.1 eq).
-
Heat the mixture to reflux and stir for 12-16 hours.
-
Cool the reaction to room temperature, and collect the resulting white precipitate by filtration. Wash the solid with cold toluene and dry under vacuum to afford the desired phosphonium salt.
-
Step 2: Wittig Reaction to form Combretastatin A-4
-
Materials: (3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide, 3-hydroxy-4-methoxybenzaldehyde, a strong base (e.g., n-butyllithium or sodium hydride), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Suspend the phosphonium salt (1.1 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.1 eq) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to separate the Z- and E-isomers. The Z-isomer (CA-4) is typically the major product under these conditions.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
B. Semi-Synthesis of Paclitaxel (Taxol®): A Microtubule Stabilizer
The total synthesis of Paclitaxel is a monumental achievement in organic chemistry, but it is too complex and low-yielding for commercial production. [1][16][17][18]The pharmaceutical supply of Paclitaxel relies on the semi-synthesis from a more abundant natural precursor, 10-deacetylbaccatin III, which can be extracted from the needles of the European yew tree (Taxus baccata). [1]The key step is the attachment of the C13 side chain.
Protocol: Semi-Synthesis of Paclitaxel (Illustrative)
Step 1: Protection of 10-deacetylbaccatin III
-
Materials: 10-deacetylbaccatin III, a silyl protecting group (e.g., triethylsilyl chloride, TESCl), a base (e.g., imidazole or pyridine), anhydrous solvent (e.g., dichloromethane, DCM).
-
Procedure:
-
Dissolve 10-deacetylbaccatin III (1.0 eq) in anhydrous DCM.
-
Add imidazole (2.5 eq) and TESCl (1.2 eq).
-
Stir at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, dilute the reaction with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 7-O-TES-10-deacetylbaccatin III.
-
Step 2: Esterification with the Side Chain Precursor
-
Materials: 7-O-TES-10-deacetylbaccatin III, a protected β-lactam side chain precursor (e.g., (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone), a coupling agent (e.g., 4-dimethylaminopyridine, DMAP), a base (e.g., sodium hydride), anhydrous THF.
-
Procedure:
-
Dissolve the protected baccatin derivative (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool to -40 °C and add sodium hydride (1.1 eq).
-
Stir for 30 minutes, then add a solution of the β-lactam (1.5 eq) in anhydrous THF.
-
Allow the reaction to slowly warm to 0 °C and stir for several hours.
-
Quench the reaction with acetic acid.
-
Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Step 3: Deprotection to Yield Paclitaxel
-
Materials: The protected Paclitaxel derivative, a fluoride source for deprotection (e.g., hydrofluoric acid-pyridine complex, HF-Py), a solvent (e.g., THF).
-
Procedure:
-
Dissolve the silyl-protected Paclitaxel in THF.
-
Cool to 0 °C and carefully add HF-Py dropwise.
-
Stir at 0 °C for several hours until TLC indicates complete deprotection.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude Paclitaxel by recrystallization or column chromatography.
-
Thoroughly characterize the final product to confirm its identity and purity against a known standard.
-
C. Semi-Synthesis of Vincristine: A Microtubule Destabilizer
Vincristine is a dimeric indole alkaloid isolated from the Madagascar periwinkle, Catharanthus roseus. It is structurally very similar to vinblastine, another potent antimitotic agent from the same source. Vincristine is prepared commercially by the controlled oxidation of the N-methyl group of the vindoline portion of vinblastine to an N-formyl group. [3][19][20] Protocol: Semi-Synthesis of Vincristine from Vinblastine (Illustrative)
-
Materials: Vinblastine, an oxidizing agent (e.g., chromium trioxide, CrO₃), acetic anhydride, pyridine, a low-temperature solvent (e.g., acetone or dichloromethane).
-
Procedure:
-
Dissolve vinblastine in a mixture of acetone and acetic anhydride.
-
Cool the solution to a very low temperature (e.g., -60 to -78 °C) under an inert atmosphere.
-
Prepare a solution of CrO₃ in a small amount of pyridine and add it dropwise to the cold vinblastine solution.
-
Maintain the low temperature and stir for a specific duration, carefully monitoring the reaction progress by HPLC to maximize the formation of vincristine and minimize side products.
-
Quench the reaction at low temperature by the addition of a reducing agent (e.g., isopropanol).
-
Allow the mixture to warm to room temperature.
-
Perform a work-up procedure involving pH adjustment to basic conditions and extraction with an organic solvent like dichloromethane.
-
The crude product is then subjected to extensive purification, typically involving multiple chromatographic steps, to isolate pure vincristine.
-
Characterize the final product and compare it with an authentic sample of vincristine.
-
IV. Quantitative Data Summary
The following table provides a comparative overview of the properties of the discussed antimitotic agents.
| Compound | Class | Mechanism of Action | Typical IC₅₀ Range (Cancer Cell Lines) | Key Synthetic Challenge |
| Combretastatin A-4 | Microtubule Destabilizer | Inhibits tubulin polymerization by binding to the colchicine site. | 1 - 10 nM | Stereoselective synthesis of the Z-stilbene double bond. |
| Paclitaxel (Taxol®) | Microtubule Stabilizer | Promotes tubulin polymerization and stabilizes microtubules. | 2 - 20 nM | Total synthesis is extremely complex; semi-synthesis requires a natural precursor. |
| Vincristine | Microtubule Destabilizer | Inhibits tubulin polymerization by binding to the Vinca domain. | 0.5 - 15 nM | Dimeric structure; selective oxidation of vinblastine. |
IC₅₀ values are highly cell line dependent and are provided as a general range.
V. Conclusion and Future Perspectives
The synthesis of antimitotic and anticancer compounds remains a vibrant and challenging field of research. While the total synthesis of these complex molecules showcases the power of modern organic chemistry, semi-synthetic and analog-based approaches are often more practical for drug development. [2][21][22][23][24]The continued development of more efficient and stereoselective synthetic methods, including asymmetric synthesis, is crucial for the discovery of novel antimitotic agents with improved efficacy and reduced side effects. [21][25][26][27][28]Furthermore, a deeper understanding of the structure-activity relationships of these compounds will guide the rational design of the next generation of anticancer therapeutics. [2][22][23]
VI. References
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Organic Chemistry Portal. (2020). The Baran Synthesis of Paclitaxel (Taxol®). Retrieved from [Link]
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Wikipedia. (n.d.). Paclitaxel total synthesis. Retrieved from [Link]
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Grokipedia. (n.d.). Paclitaxel total synthesis. Retrieved from [Link]
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GL CHEMTEC. (2024). How to Overcome Challenges in Complex Natural Product Synthesis. Retrieved from [Link]
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PMC. (2022). Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect. Retrieved from [Link]
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PNAS. (n.d.). Stereocontrolled total synthesis of (+)-vincristine. Retrieved from [Link]
-
NIH. (n.d.). Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. Retrieved from [Link]
-
RSC Publishing. (n.d.). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Retrieved from [Link]
-
MDPI. (n.d.). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Retrieved from [Link]
-
ResearchGate. (2025). Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. Retrieved from [Link]
-
DTIC. (n.d.). Identification and Characterization of Novel Antimitotic Compounds for the Treatment of Breast Cancer. Retrieved from [Link]
-
Genesis Drug Discovery & Development. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
RSC Publishing. (2025). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Retrieved from [Link]
-
Hospital Pharmacy Europe. (2007). Safe handling of cytotoxic and hazardous drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Vinblastine and vincristine production via semi-synthetic synthesis.... Retrieved from [Link]
-
Google Patents. (n.d.). US5047528A - Process of synthesis of vinblastine and vincristine. Retrieved from
-
PMC. (n.d.). Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Medicinal Chemistry of Anticancer Drugs: Second Edition | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Combretastatin A-4 and Erianin. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Medicinal Chemistry of Anticancer Drugs. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Retrieved from [Link]
-
UCL Discovery. (n.d.). A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors. Retrieved from [Link]
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PMC. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Retrieved from [Link]
-
New Drug Approvals. (2013). VINCRISTINE……..Chemistry, Isolation. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Novel Tubulin Inhibitor Candidates as Potential Anti‐Cancer Agents. Retrieved from [Link]
-
PMC. (2024). An Asymmetric Synthesis of 1,2,4-Trioxane Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Asymmetric synthesis of anticancer beta-lactams via Staudinger reaction: utilization of chiral ketene from carbohydrate. Retrieved from [Link]
-
NIH. (2025). Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. Retrieved from [Link]
-
PubMed Central. (n.d.). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved from [Link]
-
Consensus Academic Search Engine. (n.d.). What Are The Challenges Of Synthesizing Complex Natural Products?. Retrieved from [Link]
-
PubMed. (n.d.). Cell-based screen for antimitotic agents and identification of analogues of rhizoxin, eleutherobin, and paclitaxel in natural extracts. Retrieved from [Link]
-
HealthHub. (2024). Safe Handling of Oral "Cytotoxic" and "Caution" Medications. Retrieved from [Link]
-
HSE. (2024). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
-
PMC. (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]
-
OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
of DSpace. (n.d.). Synthesis of Novel Antimitotic Compounds. Retrieved from [Link]
-
TubInTrain. (n.d.). Microtubule-Targeting Agents: Strategies To Hijack the Cytoskeleton. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Strategies for the Total Synthesis of Natural Products: Innovations, Challenges, and Perspectives. Retrieved from [Link]
-
NIH. (2018). Challenges and Opportunities for Natural Product Discovery, Production, and Engineering in Native Producers versus Heterologous Hosts. Retrieved from [Link]
-
PMC. (n.d.). Natural products as new antimitotic compounds for anticancer drug development. Retrieved from [Link]
-
Frontiers. (2022). Recent Approaches to the Identification of Novel Microtubule-Targeting Agents. Retrieved from [Link]
-
Oncotarget. (2017). Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell proliferation. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Practical Theoretic Guidance for the Design of Tumor-Targeting Agents. Retrieved from [Link]
-
Dipartimento di Chimica "Giacomo Ciamician" - Unibo. (n.d.). Synthesis, purification and characterization of organic compounds. Retrieved from [Link]
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- 14. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 5-bromo-2-pyrazinecarboxylate
Welcome to the technical support center for Ethyl 5-bromo-2-pyrazinecarboxylate (CAS No. 36070-83-4). This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions for purifying this important heterocyclic intermediate. Here, we move beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Product Profile: Ethyl 5-bromo-2-pyrazinecarboxylate
Before purification, it is crucial to understand the physicochemical properties of the target compound.
| Property | Value | Source(s) |
| CAS Number | 36070-83-4 | [1][2][3] |
| Molecular Formula | C₇H₇BrN₂O₂ | [2] |
| Molecular Weight | 231.05 g/mol | [3] |
| Appearance | White to yellowish crystalline solid | [4] |
| Solubility | Generally insoluble in water; soluble in most organic solvents like methanol, dichloromethane, ethyl acetate, and acetone. | [5] |
| Storage | Store at 2-8°C, protected from light. The compound is noted to be light-sensitive and may decompose over time or upon prolonged exposure. | [4] |
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have before starting the purification process.
Q1: What are the most likely impurities in my crude Ethyl 5-bromo-2-pyrazinecarboxylate?
The impurity profile depends heavily on the synthetic route. The two most common routes are A) bromination of Ethyl 2-pyrazinecarboxylate and B) esterification of 5-bromo-2-pyrazinecarboxylic acid.
-
Unreacted Starting Materials : You may have residual Ethyl 2-pyrazinecarboxylate (less polar) or 5-bromo-2-pyrazinecarboxylic acid (more polar, acidic).
-
Over-brominated Byproducts : Dibrominated pyrazine species can form if the reaction is not carefully controlled. These are typically less polar than the desired product.
-
Reagent-derived Impurities : If N-Bromosuccinimide (NBS) is used for bromination, residual succinimide may be present. If esterification is performed, residual acid catalyst may be present.
-
Solvent Residue : Residual high-boiling solvents from the reaction (e.g., DMF, DMSO).
Q2: How do I get a quick assessment of my crude product's purity?
Thin-Layer Chromatography (TLC) is the most effective initial step.
-
Stationary Phase : Standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent) : A good starting point is a 3:1 mixture of Hexanes:Ethyl Acetate. Adjust the ratio as needed. The goal is to achieve a Retention Factor (Rƒ) of ~0.3-0.4 for the product spot.
-
Visualization : Use a UV lamp (254 nm) to visualize the spots. The pyrazine ring is UV-active.
Q3: Should I use recrystallization or column chromatography?
This is a critical decision. The choice depends on the purity of your crude material and the nature of the impurities. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification process in a question-and-answer format.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Recrystallization: Product "oils out" and does not crystallize. | 1. The solvent is too nonpolar, or the cooling was too rapid.2. Significant impurities are present, causing freezing point depression.3. The boiling point of the solvent is higher than the melting point of the product/impurity mixture. | 1. Add a small amount of a more polar co-solvent (e.g., a few drops of ethyl acetate if using hexanes) to the hot mixture to maintain solubility, then allow it to cool very slowly.2. Try a different solvent system (e.g., ethanol/water).3. If oiling persists, purify by column chromatography first. |
| Recrystallization: Very low or no recovery of the product. | 1. Too much solvent was used.2. The product is highly soluble in the cold solvent.3. The crystals were filtered before crystallization was complete. | 1. Boil off some of the solvent to re-saturate the solution and attempt cooling again.2. Place the flask in an ice bath or freezer for a longer period.3. Choose a less effective solvent or an anti-solvent system. |
| Column Chromatography: Poor separation of spots (co-elution). | 1. The mobile phase is too polar, causing compounds to elute too quickly.2. The column was overloaded with crude material.3. The column was packed improperly (channeling). | 1. Decrease the polarity of the eluent. Use a shallower gradient or switch to an isocratic system with lower polarity (e.g., move from 20% to 10% ethyl acetate in hexanes).[6]2. Use more silica gel relative to the amount of crude product (a ratio of 50:1 to 100:1 by weight is recommended).3. Repack the column carefully, ensuring a level and compact bed. |
| Column Chromatography: Product elutes as a smear, not a tight band. | 1. The compound may be acidic (e.g., residual 5-bromo-2-pyrazinecarboxylic acid) and is interacting strongly with the acidic silica gel.2. The compound is degrading on the silica. | 1. Add 0.5-1% triethylamine to the eluent to neutralize the silica gel.2. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or switch to recrystallization. |
| General: Purified product is still yellow or off-white. | 1. A persistent, colored impurity is co-eluting with the product.2. The product itself has a slight yellow tinge. | 1. Try a second purification method (e.g., recrystallization after column chromatography).2. A charcoal treatment during recrystallization can sometimes remove colored impurities. Use a very small amount of activated carbon in the hot solution before filtering. |
Detailed Purification Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most versatile method for handling complex mixtures or oily crude products.
1. TLC Analysis & Solvent System Selection:
-
Prepare several TLC chambers with different ratios of Hexanes:Ethyl Acetate (e.g., 5:1, 3:1, 2:1).
-
Spot your crude material on each plate and elute.
-
The ideal solvent system is one that gives your product an Rƒ value of approximately 0.3-0.4 and shows good separation from all major impurities.[6]
2. Column Preparation (Wet Slurry Packing):
-
Select an appropriate size glass column. For 1 gram of crude material, a 40 mm diameter column with ~100 g of silica gel is a good starting point.
-
In a beaker, prepare a slurry of silica gel in your initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexanes).
-
With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Never let the top of the silica bed run dry.
3. Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or your column eluent.
-
Add a small amount of silica gel (~1-2 times the weight of your crude product) to this solution and evaporate the solvent to dryness on a rotary evaporator. This creates a dry-loaded sample.
-
Carefully add the free-flowing silica-adsorbed sample to the top of the packed column. Add a thin layer of sand on top to protect the surface.
4. Elution and Fraction Collection:
-
Carefully add your eluent to the column and begin collecting fractions.
-
Start with a less polar solvent system than your "ideal" TLC system to ensure all non-polar impurities elute first.
-
You can run the column isocratically (with one solvent mixture) or with a gradient (gradually increasing the percentage of the more polar solvent, e.g., ethyl acetate).[7]
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
Combine the fractions that contain your pure product.
5. Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove any final traces of solvent.
Caption: Standard workflow for flash column chromatography.
Protocol 2: Purification by Recrystallization
Ideal for crude products that are mostly solid and have one major component.
1. Solvent Screening:
-
Place a small amount of your crude material (20-30 mg) into several test tubes.
-
Add a small amount (0.5 mL) of different solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Heptane) to each tube.
-
Observe solubility at room temperature. A good single solvent will show poor solubility at room temperature but good solubility upon heating.
-
If no single solvent is ideal, try a solvent/anti-solvent system. Dissolve the compound in a small amount of a solvent in which it is very soluble (e.g., Acetone or Ethanol). Then, slowly add an "anti-solvent" in which it is poorly soluble (e.g., Water or Heptane) until the solution becomes cloudy.
2. Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent (or the primary solvent of a pair) dropwise while heating the mixture (e.g., on a hotplate) and stirring, until the solid just dissolves. Do not add a large excess of solvent.
-
If using an anti-solvent, add it dropwise to the hot solution until persistent cloudiness appears, then add a drop or two of the primary solvent to clarify.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass or beaker will slow the cooling rate, which encourages the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
3. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven.
References
-
ChemBK. (2024). Ethyl 5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate. Retrieved from [Link]
-
Surya Life Sciences. (n.d.). Intermediate List. Retrieved from [Link]
-
Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Pyrazine. Retrieved from [Link]
-
ChemSynthesis. (2024). ethyl 5-bromo-6-cyano-1-methyl-1,6-dihydro-3-pyridinecarboxylate. Retrieved from [Link]
-
Snyder, S. A., & Breheny, P. J. (2024). Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. PMC - NIH. Retrieved from [Link]
-
Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Retrieved from [Link]
-
Huigens III, R. W. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(15), 4987. Retrieved from [Link]
- Google Patents. (2021). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
Organic Syntheses. (2024). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- El-Gohary, N. S. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 8-13.
-
PubChem. (n.d.). Ethyl 5-Bromo-3-methylpyrazole-4-carboxylate. Retrieved from [Link]
-
Setyowati, W. A. E., Syah, Y. M., Ihsanawati, & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-Bromoindole-2-carboxylate. Retrieved from [Link]
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- 3. 36070-83-4 | MFCD11044905 | Ethyl 5-bromo-2-pyrazinecarboxylate [aaronchem.com]
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Technical Support Center: Troubleshooting Side Products in the Bromination of Pyrazine Esters
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting for common side products encountered during the electrophilic bromination of pyrazine esters. As valuable synthons in drug discovery and materials science, the precise halogenation of these heterocycles is paramount. However, the electron-deficient nature of the pyrazine ring, coupled with the influence of substituents, often leads to a challenging reaction profile.[1] This document is structured to provide direct, actionable solutions to common experimental issues, grounded in mechanistic principles.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific problems observed during the bromination of pyrazine esters. Each question details a common experimental observation, explores the probable chemical causes, and provides validated strategies for resolution.
Q1: My reaction yields a significant amount of a di-brominated or poly-brominated product. How can I improve selectivity for mono-bromination?
Probable Causes: Over-bromination is a frequent issue, particularly when the pyrazine ring is activated by electron-donating groups (EDGs) such as an amino or alkoxy group. The initial mono-brominated product can be sufficiently activated to react further with the brominating agent present in the reaction mixture. This issue is exacerbated by using a large excess of the brominating agent or employing harsh reaction conditions (e.g., high temperatures).
Solutions & Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use precisely 1.0 equivalent or a very slight excess (e.g., 1.05 equivalents) of the brominating agent. Adding the agent dropwise over an extended period can help maintain a low concentration, favoring mono-substitution.
-
Milder Brominating Agents: Switch from molecular bromine (Br₂) to a less reactive electrophilic bromine source. N-Bromosuccinimide (NBS) is an excellent alternative that often provides higher selectivity for mono-bromination of activated aromatic systems.[2]
-
Temperature Management: Perform the reaction at lower temperatures. Start at 0 °C or even -20 °C and allow the reaction to warm slowly to room temperature. Lower kinetic energy reduces the likelihood of the less-activated mono-bromo product reacting further.
-
Solvent Choice: The choice of solvent can influence reactivity. Highly polar solvents can stabilize charged intermediates, potentially increasing the reaction rate and leading to over-bromination. Experiment with less polar solvents if the reaction allows. For instance, bromination of 2-amino-3-carbomethoxypyrazine proceeds cleanly in glacial acetic acid.[3]
Q2: I'm observing significant loss of the ester group in my final product, confirmed by the absence of the carbonyl stretch in IR and the corresponding ester protons/carbons in NMR.
Probable Causes: This side reaction is typically a result of hydrolysis of the ester to a carboxylic acid, which may then undergo decarboxylation under the reaction conditions.[3][4] This is particularly common under:
-
Acidic Conditions: Many bromination reactions are conducted in acidic media (e.g., acetic acid, or with HBr as a byproduct), which can catalyze ester hydrolysis, especially at elevated temperatures.
-
Aqueous Workup: Prolonged exposure to acidic or basic conditions during the aqueous workup can hydrolyze the ester.
Solutions & Strategies:
-
Anhydrous Conditions: Ensure the reaction is run under strictly anhydrous conditions to minimize the water available for hydrolysis.
-
Milder Conditions: Avoid high reaction temperatures, which accelerate both hydrolysis and potential decarboxylation.
-
Careful Workup: Neutralize the reaction mixture promptly and carefully during workup. Quench the reaction by pouring it into an ice-cold solution of a weak base, such as sodium bicarbonate (NaHCO₃), to neutralize acid byproducts before extraction.[5] Avoid using strong bases like NaOH, which would rapidly saponify the ester.
-
Alternative Reagents: If HBr is a byproduct (e.g., when using Br₂), consider using NBS, where the succinimide byproduct is less acidic and can be easily removed.
Q3: My reaction is sluggish or gives no product, with only starting material recovered. How can I improve reactivity?
Probable Causes: The pyrazine ring is inherently electron-deficient due to the two electronegative nitrogen atoms, making it resistant to electrophilic aromatic substitution.[1] This deactivation is further compounded by the presence of electron-withdrawing groups (EWGs) like the ester functionality itself. Without an activating group, bromination often requires forcing conditions.
Solutions & Strategies:
-
Increase Temperature: Cautiously increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to ensure that decomposition or side product formation does not become the primary pathway.
-
Use a More Potent Brominating System: If using NBS alone is ineffective, the addition of a catalytic amount of a strong acid (e.g., H₂SO₄, TFA) can increase the electrophilicity of the bromine source.[6] Alternatively, using molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can be effective, though this may also reduce selectivity.
-
Consider N-Oxide Chemistry: For highly deactivated systems, a viable strategy is the oxidation of a ring nitrogen to an N-oxide. The N-oxide group is strongly activating and directs electrophilic substitution to the positions alpha and gamma to the nitrogen oxide.[7][8] The N-oxide can then be removed in a subsequent deoxygenation step.
Q4: I've isolated a high molecular weight impurity that appears to be a dimer of my starting material or product. What is this and how can it be avoided?
Probable Causes: This is likely a homo-coupling side product. While most common in transition metal-catalyzed reactions (like Suzuki or Stille couplings), it can occur under certain bromination conditions, especially if radical pathways are initiated or if trace metal impurities are present.[9][10] For instance, the reaction of a stannylated pyrazine can lead to homo-coupling byproducts.[10]
Solutions & Strategies:
-
High Purity Reagents: Ensure that all reagents and solvents are free from transition metal contamination.
-
Avoid Radical Initiators: Conduct the reaction in the dark and avoid radical initiators (like AIBN or benzoyl peroxide) unless a radical mechanism is intended (e.g., for benzylic bromination).[2]
-
Degas Solvents: If oxidative coupling is suspected, using degassed solvents can minimize this pathway.
-
Purification: Homo-coupled products often have significantly different polarity and solubility profiles compared to the desired monomeric product, typically allowing for separation via column chromatography or recrystallization.[5][11]
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of a substituted pyrazine ester? Regioselectivity is dictated by the combined directing effects of all substituents on the ring.
-
Activating Groups (EDGs): Strong activating groups like -NH₂ or -OR are ortho, para-directing. In the case of 2-amino-3-carbomethoxypyrazine, the amino group strongly directs bromination to the C5 position, which is para to it.[3][12]
-
Deactivating Groups (EWGs): The ester group (-COOR) and the ring nitrogens are deactivating and act as meta-directors. In a competition, the activating group's directing effect will dominate.
Q2: Which brominating agent is best for my substrate, Br₂ or NBS? The choice depends on the reactivity of your pyrazine ester.
-
For activated pyrazines (containing EDGs): Use NBS for better control and higher selectivity to avoid over-bromination.[2]
-
For deactivated pyrazines (containing only EWGs): Br₂ , often with a Lewis or Brønsted acid catalyst, may be necessary to achieve a reasonable reaction rate.[1][13]
Q3: How do I effectively purify my brominated pyrazine ester from the reaction mixture? The most common and effective purification techniques are:
-
Column Chromatography: Silica gel column chromatography is the standard method for separating the desired product from side products and unreacted starting material.[5] A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), is typically effective.[11]
-
Recrystallization: If the product is a solid and has good purity after initial workup (>90%), recrystallization can be an excellent method for obtaining highly pure material.
-
Azeotropic Distillation: For some specific cases involving certain impurities, azeotropic distillation can be employed.[14]
Mechanistic Insights & Visual Guides
Understanding the reaction mechanism and having a clear troubleshooting workflow are critical for success.
Caption: Electrophilic bromination mechanism on a pyrazine ester.
Caption: A logical workflow for diagnosing and solving common issues.
Data Summary
The following table summarizes the expected impact of key reaction parameters on the product distribution. This serves as a quick reference for reaction optimization.
| Parameter | Condition | Desired Mono-bromo Product | Over-bromination | Hydrolysis/Decarboxylation |
| Temperature | Low (0 °C) | ↑ | ↓ | ↓ |
| High (Reflux) | ↓ | ↑ | ↑ | |
| Brominating Agent | NBS | ↑ (Higher Selectivity) | ↓ | ↓ |
| Br₂ | ↓ (Lower Selectivity) | ↑ | ↑ (due to HBr byproduct) | |
| Stoichiometry | ~1.0 equivalent | ↑ | ↓ | - |
| >1.5 equivalents | ↓ | ↑ | - | |
| Reaction Medium | Anhydrous | ↑ | - | ↓ |
| Acidic (protic) | ↔ | ↔ | ↑ |
Standard Experimental Protocol: Mono-bromination of 2-Amino-3-carbomethoxypyrazine
This protocol is adapted from established literature procedures and serves as a robust starting point for the selective mono-bromination of an activated pyrazine ester.[3][12]
Reagents & Equipment:
-
2-Amino-3-carbomethoxypyrazine
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-carbomethoxypyrazine (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of substrate). Cool the solution to 0 °C using an ice bath.
-
Bromine Addition: In a separate container, dilute bromine (1.05 eq) with a small amount of glacial acetic acid. Transfer this solution to an addition funnel.
-
Add the bromine solution dropwise to the stirred pyrazine solution over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Workup: If the solution retains a yellow/orange color from excess bromine, add a saturated solution of sodium thiosulfate dropwise until the color dissipates.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or silica gel column chromatography to obtain the pure 2-amino-5-bromo-3-carbomethoxypyrazine.[3]
References
- Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025). Chemistry – A European Journal.
- (PDF) Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025).
- Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. (1949). ElectronicsAndBooks.
- Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. (1949).
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
- Pyrazines. ScienceDirect.
- Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. (1949). Journal of the American Chemical Society.
- Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.
- Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.
- Bromination of some pyridine and diazine N-oxides. The Journal of Organic Chemistry.
- Regioselective bromination of pyridine N‐oxide derivatives under optimized reaction condition. (2023).
- (PDF) Transition metal-catalyzed functionalization of pyrazines. (2013).
- Bromination - Common Conditions. Common Organic Chemistry.
- Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
- Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry.
- Purification of pyrazine. (1962).
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. datapdf.com [datapdf.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. mdpi.com [mdpi.com]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 11. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bromination - Wordpress [reagents.acsgcipr.org]
- 14. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of Ethyl 5-bromo-2-pyrazinecarboxylate
Welcome to the technical support guide for the synthesis of Ethyl 5-bromo-2-pyrazinecarboxylate. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this synthesis. Pyrazine derivatives are critical building blocks in medicinal chemistry, and achieving high yields of key intermediates like this one is paramount for efficient drug discovery pipelines.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own laboratory work.
Section 1: Overview of Synthetic Strategies
The synthesis of Ethyl 5-bromo-2-pyrazinecarboxylate can be approached via two primary routes, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, scale, and desired purity profile.
-
Route A: The Sandmeyer Reaction Pathway. This is the most common and generally more reliable method. It involves the diazotization of an amino-pyrazine precursor followed by a copper(I) bromide-mediated substitution.[2][3] This multi-step process offers good control over regioselectivity.
-
Route B: Direct Electrophilic Bromination. This route involves the direct bromination of Ethyl 2-pyrazinecarboxylate. While seemingly more direct, this pathway is challenging due to the electron-deficient nature of the pyrazine ring, which deactivates it towards electrophilic substitution.[4]
The following diagram illustrates the high-level comparison of these two synthetic workflows.
Caption: High-level overview of the two primary synthetic routes.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis, focusing on the more reliable Sandmeyer pathway.
Q1: My overall yield is consistently below 30%. What are the most likely points of failure?
A1: Low overall yield is the most frequent complaint and typically stems from a combination of issues across the multi-step synthesis. The three primary areas to investigate are:
-
Inefficient Diazotization/Decomposition of Diazonium Salt: The pyrazine diazonium salt is highly unstable. If the temperature during its formation and subsequent use rises above 5°C, it will rapidly decompose, primarily to nitrogen gas and undesired phenol-type byproducts.[5]
-
Suboptimal Sandmeyer Reaction: The core C-Br bond-forming step is mechanistically complex, proceeding through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] Incomplete reaction or the formation of side products like biaryls or hydro-debromination (replacement of -N₂⁺ with -H) can significantly reduce yield.[4]
-
Product Loss During Workup and Purification: The product has moderate polarity. Using an inappropriate extraction solvent or a poorly optimized chromatography method can lead to significant material loss.
Q2: The diazotization step seems to be the problem. How can I improve the formation of the diazonium salt and prevent its decomposition?
A2: This is a critical control point. The key is meticulous temperature and reagent control.
-
Causality: Diazotization is an exothermic reaction. The diazonium salt intermediate is thermally labile and prone to premature decomposition if the temperature is not strictly maintained between 0-5°C.
-
Troubleshooting Steps:
-
Pre-cool Everything: Ensure your reaction vessel, solvent (typically 48% HBr), and the sodium nitrite solution are all pre-chilled to 0°C before mixing.
-
Slow, Sub-surface Addition: Add the aqueous sodium nitrite solution dropwise below the surface of the stirred amine solution. This ensures immediate reaction and prevents localized "hot spots" and NO₂ gas evolution that can occur with surface addition.
-
Monitor Temperature Vigorously: Use a calibrated low-temperature thermometer and an efficient ice/salt bath. Any excursion above 5°C will drastically lower your yield.
-
Immediate Use: Do not let the formed diazonium salt solution sit. Proceed immediately to the Sandmeyer step. Its "shelf-life," even at 0°C, is very short.
-
Q3: I'm observing a lot of dark, tarry byproducts after the Sandmeyer reaction. What are they and how can I minimize them?
A3: Tarry byproducts are often the result of side reactions involving the highly reactive aryl radical intermediate formed during the Sandmeyer reaction.[5]
-
Causality: The copper(I) catalyst initiates a one-electron transfer to the diazonium salt, forming an aryl radical and N₂ gas.[3] This radical can undergo several undesired pathways:
-
Polymerization: Radicals can combine to form polymeric tars.[6]
-
Hydro-debromination: The radical can abstract a hydrogen atom from the solvent or other species, leading to the formation of Ethyl 2-pyrazinecarboxylate as a byproduct.
-
Phenol Formation: Reaction with water, especially if the diazonium salt decomposes before catalysis.
-
-
Troubleshooting Steps:
-
Use Fresh, High-Purity CuBr: The quality of the copper(I) bromide is crucial. Old or oxidized Cu(I) (which appears greenish due to Cu(II)) will be less effective. Ensure you are using a fine, off-white to light gray powder.
-
Ensure an Acidic Environment: The reaction should be run in the presence of excess HBr. This maintains the stability of the diazonium salt and provides the bromide nucleophile.
-
Control the Decomposition: Add the cold diazonium salt solution slowly to the heated CuBr solution (typically 60-70°C). This ensures that the diazonium salt reacts with the catalyst as it is introduced, rather than decomposing thermally in the bulk solution. Vigorous stirring is essential to dissipate heat and ensure good mixing.
-
Q4: My final product is difficult to purify by column chromatography. What are the likely impurities and what's the best purification strategy?
A4: The primary impurities are typically the starting material (if the reaction is incomplete) and the hydro-debrominated byproduct (Ethyl 2-pyrazinecarboxylate).
-
Causality: These impurities have polarities very similar to the desired product, making separation challenging.
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Solvent System: A gradient elution is often necessary. Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20).
-
TLC Analysis: Carefully run TLC plates with different solvent systems to find the one that gives the best separation between your product spot and any major impurities before attempting a large-scale column.
-
-
Aqueous Wash during Workup: Before chromatography, ensure your crude organic extract is thoroughly washed. A wash with a dilute sodium bicarbonate solution will remove residual acid, and a wash with brine will help remove water and some water-soluble impurities.
-
Consider Recrystallization: If the crude product is a solid and of sufficient purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be a highly effective final purification step to remove minor impurities.
-
Section 3: Optimized Experimental Protocol (Route A)
This protocol represents a self-validating system, incorporating best practices to maximize yield and purity.
Caption: Detailed workflow for the optimized Sandmeyer synthesis.
Step-by-Step Methodology:
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, dissolve Ethyl 2-aminopyrazine-5-carboxylate (1.0 eq) in 48% aqueous HBr (5.0 eq).
-
Cool the resulting slurry to 0°C using an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in deionized water and cool the solution to 0°C.
-
Add the sodium nitrite solution dropwise to the stirred amine slurry over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Stir the resulting solution for an additional 20 minutes at 0-5°C.
-
-
Sandmeyer Reaction:
-
In a separate 500 mL flask, suspend copper(I) bromide (1.2 eq) in a small amount of 48% HBr.
-
Heat the CuBr suspension to 65°C with vigorous stirring.
-
Slowly add the cold diazonium salt solution from the first step to the hot CuBr suspension via an addition funnel. Control the addition rate to maintain a steady evolution of nitrogen gas.
-
After the addition is complete, continue stirring at 65°C for 1 hour, then allow the reaction to cool to room temperature.
-
-
Workup and Purification:
-
Pour the reaction mixture onto crushed ice and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Combine the pure fractions and evaporate the solvent to afford Ethyl 5-bromo-2-pyrazinecarboxylate as a solid.
-
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: Which synthetic route is recommended for scaling up this synthesis? The Sandmeyer reaction (Route A) is highly recommended for scale-up. While it involves more steps, it is a well-established and robust reaction that provides superior regioselectivity and more predictable outcomes compared to direct bromination.[7] Direct bromination often requires harsh conditions (e.g., oleum) and can produce difficult-to-separate isomeric byproducts, making it unsuitable for large-scale production.[8]
-
FAQ 2: What are the critical safety precautions for a Sandmeyer reaction? Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. Never isolate the diazonium salt intermediate. Always use it in solution immediately after it is prepared. The reaction also evolves nitrogen gas, so it must be conducted in a well-ventilated fume hood with adequate pressure relief. Standard personal protective equipment (lab coat, safety glasses, gloves) is mandatory.
-
FAQ 3: How can I characterize the final product and assess its purity? Standard analytical techniques should be used:
-
¹H and ¹³C NMR: To confirm the structure and check for the presence of impurities. The proton NMR should show two distinct singlets in the aromatic region characteristic of the 3- and 6-protons on the pyrazine ring, along with the quartet and triplet of the ethyl ester.
-
Mass Spectrometry (MS): To confirm the molecular weight. Look for the characteristic isotopic pattern of a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).
-
HPLC or GC: To determine the purity with high accuracy.
-
Section 5: Data Summary
Table 1: Comparison of Synthetic Routes
| Feature | Route A: Sandmeyer Pathway | Route B: Direct Bromination |
| Starting Material | Ethyl 2-aminopyrazine-5-carboxylate | Ethyl 2-pyrazinecarboxylate |
| Key Reagents | NaNO₂, HBr, CuBr | NBS or Br₂/Oleum |
| Regioselectivity | High (bromine replaces the diazonium group) | Low to Moderate (risk of isomers) |
| Typical Yield | 50-75% (optimized) | < 30% (often much lower) |
| Scalability | Good | Poor |
| Primary Challenge | Handling of unstable diazonium salt | Deactivated ring, harsh conditions |
Table 2: Key Parameters for Optimization of the Sandmeyer Reaction
| Parameter | Recommended Condition | Rationale / Justification |
| Diazotization Temp. | 0-5 °C | Prevents thermal decomposition of the unstable diazonium salt intermediate. |
| NaNO₂ Equivalents | 1.05 - 1.1 eq | A slight excess ensures complete conversion of the starting amine. |
| CuBr Equivalents | 1.1 - 1.3 eq | A catalytic amount is required, but a slight excess can drive the reaction to completion. |
| Sandmeyer Temp. | 60-70 °C | Facilitates the catalytic cycle and controlled decomposition of the diazonium salt. |
| Solvent | 48% aq. HBr | Acts as both the acid catalyst for diazotization and the bromide source. |
References
-
Benchchem. (n.d.). Application Notes and Protocols for the Sandmeyer Reaction of Pyrazines. Retrieved from [1][6]
- BIOSYNCE. (2025, October 10). What are the side-reactions in pyrazine synthesis?
- Smolecule. (n.d.). Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate.
- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Benchchem. (n.d.). 5-Bromopyrimidine-2-carboxylic acid | 37131-87-6.
- De Gruyter. (n.d.). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2- carboxamides as new potent antibacterial agents.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- RSC Publishing. (2013, April 9). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- ElectronicsAndBooks. (n.d.). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine1.
- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. biosynce.com [biosynce.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
Stability, storage, and handling of Ethyl 5-bromo-2-pyrazinecarboxylate
Answering your questions on the stability, storage, and handling of Ethyl 5-bromo-2-pyrazinecarboxylate.
Technical Support Center: Ethyl 5-bromo-2-pyrazinecarboxylate
This guide provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals working with Ethyl 5-bromo-2-pyrazinecarboxylate (CAS: 36070-83-4).
Frequently Asked Questions (FAQs)
Section 1: General Information & Chemical Properties
Question: What is Ethyl 5-bromo-2-pyrazinecarboxylate and what are its primary applications?
Ethyl 5-bromo-2-pyrazinecarboxylate is a heterocyclic organic compound.[1][2] It serves as a key building block or intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[2] Its pyrazine core, substituted with a bromine atom and an ethyl ester group, provides multiple reactive sites for further chemical modification.
Question: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties is crucial for its effective use and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | [1][3][4] |
| Molecular Weight | ~231.05 g/mol | [1] |
| Appearance | Typically a solid (powder/crystals) | Inferred from handling advice |
| Boiling Point | 301.4 ± 37.0 °C (Predicted) | [5] |
| Density | ~1.577 g/cm³ (Predicted) | [5] |
| pKa | -4.50 ± 0.10 (Predicted) | [5] |
Section 2: Storage and Stability
Question: What are the optimal storage conditions for Ethyl 5-bromo-2-pyrazinecarboxylate to ensure its long-term stability?
The stability of this compound is highly dependent on storage conditions. Conflicting information exists across suppliers, reflecting different stability assessments for short-term versus long-term storage. For maximum shelf-life, stringent conditions are recommended.
| Condition | Recommendation | Rationale & Expert Insights |
| Temperature | Long-term (>2 weeks): -20°C [1]. Short-term (1-2 weeks): 2-8°C or -4°C [1][5]. Room temperature is acceptable for very brief periods but not recommended for storage.[6] | Lower temperatures slow down potential degradation reactions, including hydrolysis and other decomposition pathways. The -20°C condition is standard for preserving sensitive organic intermediates over months or years. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The pyrazine ring can be susceptible to slow oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. |
| Moisture | Store in a dry, desiccated environment. | The ester functional group is susceptible to hydrolysis, which breaks the ester down into 5-bromopyrazine-2-carboxylic acid and ethanol.[7][8] This is one of the most common degradation pathways for this class of compounds. Always use a tightly sealed container.[9] |
| Light | Protect from light. Store in an amber vial or a light-blocking outer container. | Bromo-aromatic compounds can be photolabile, meaning they can decompose upon exposure to UV or even visible light, often through radical mechanisms.[10][11] Keeping the compound in the dark is a critical and simple step to prevent photochemical degradation. |
| Container | Use a tightly sealed, chemically resistant container (e.g., borosilicate glass vial with a PTFE-lined cap). | Prevents exposure to atmospheric moisture and oxygen.[9][12] |
Question: What are the primary degradation pathways I should be aware of?
The two most likely degradation pathways are hydrolysis and photodecomposition.
-
Hydrolysis: The ester linkage is the most vulnerable part of the molecule. Exposure to moisture, especially when catalyzed by trace amounts of acid or base, will convert the compound to 5-bromopyrazine-2-carboxylic acid.[7][8][13] This impurity is often observed in older samples or those stored improperly.
-
Photodecomposition: As a bromo-aromatic compound, there is a risk of the carbon-bromine bond cleaving upon exposure to light, which can initiate a cascade of radical reactions leading to various impurities.[10]
Question: How can I tell if my sample of Ethyl 5-bromo-2-pyrazinecarboxylate has degraded?
Visual inspection can be the first clue. A change in color (e.g., yellowing or browning) or texture (clumping due to moisture absorption) suggests degradation. For definitive confirmation, analytical techniques are necessary. An NMR spectrum might show new peaks corresponding to the carboxylic acid proton, while an LC-MS analysis would show a new peak with the mass of 5-bromopyrazine-2-carboxylic acid.[14]
Section 3: Safe Handling & Personal Protective Equipment (PPE)
Question: What are the main hazards associated with this compound?
According to safety data sheets, Ethyl 5-bromo-2-pyrazinecarboxylate is considered hazardous. The primary hazards include:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.[9]
-
May cause respiratory irritation.[9]
Question: What is the mandatory PPE for handling this chemical?
Always handle this compound inside a certified chemical fume hood. The following PPE is required:
-
Eye Protection: Safety goggles with side-shields or a face shield.[6][9]
-
Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile).[6]
-
Body Protection: A lab coat or impervious clothing to prevent skin contact.[6][9]
-
Respiratory Protection: Not typically required if handled within a fume hood. If aerosols or dust are generated outside of a hood, a suitable respirator must be used.[6]
Question: Can you provide a step-by-step protocol for handling and weighing this compound?
This protocol is designed to minimize exposure and prevent contamination.
Section 4: Troubleshooting Common Issues
Question: My reaction is not working as expected. Could the reagent be the problem?
Yes, reagent quality is critical. If you suspect your Ethyl 5-bromo-2-pyrazinecarboxylate has degraded, it can lead to lower yields or unexpected side products. The most common impurity, 5-bromopyrazine-2-carboxylic acid, can interfere with reactions, especially those sensitive to acidic protons or those requiring precise stoichiometry.
Question: I see an unexpected peak in my analytical data (LC-MS, NMR). How do I identify it?
Use this troubleshooting decision tree to diagnose potential issues with your starting material.
Question: What materials are incompatible with Ethyl 5-bromo-2-pyrazinecarboxylate?
Avoid contact with the following to prevent vigorous reactions or degradation:
-
Strong Oxidizing Agents: Can react with the pyrazine ring or other parts of the molecule.
-
Strong Reducing Agents: May react with the ester or bromo substituent.[12][15]
-
Strong Acids and Bases: Will catalyze the rapid hydrolysis of the ester.[7][12][15]
References
- ChemScene. (2022). Safety Data Sheet.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- BIOFOUNT. (n.d.). Ethyl 5-bromo-2-pyrazinecarboxylate.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
-
Simeone, L., et al. (2018). Hydrolysis reaction of pyrazinoate esters to POA and the corresponding alcohol. ResearchGate. Retrieved from [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
-
Li, J., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. Retrieved from [Link]
- Arctom Scientific. (n.d.). ETHYL 5-BROMO-2-PYRAZINECARBOXYLATE CAS#: 36070-83-4.
- Guidechem. (n.d.). Ethyl 5-bromo-2-pyrazinecarboxylate CAS NO.36070-83-4.
-
Majek, M. & Von Wangelin, A. J. (2014). Photochemistry of aromatic compounds. Royal Society of Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 21.6 Chemistry of Esters. Retrieved from [Link]
- Aaronchem. (n.d.). 36070-83-4 | MFCD11044905 | Ethyl 5-bromo-2-pyrazinecarboxylate.
-
Chhattise, P. K., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromopyrazine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Technical Support Guide to Brominated Heterocycles
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide serves as a critical technical support resource for handling brominated heterocycles, a class of compounds integral to pharmaceutical development and complex organic synthesis. As a Senior Application Scientist, my objective is to provide not just procedural steps, but the underlying scientific rationale to ensure both experimental success and, paramountly, laboratory safety. The information herein is synthesized from authoritative safety data sheets (SDS) and established laboratory safety protocols to create a self-validating system of best practices.
Frequently Asked Questions (FAQs): Your First Line of Defense
Here, we address the most common queries and concerns encountered when working with brominated heterocycles.
Q1: What are the primary hazards associated with brominated heterocycles?
A1: Brominated heterocycles, like many organobromine compounds, present a multi-faceted hazard profile. They are often classified as acutely toxic, corrosive, and hazardous to the aquatic environment.[1][2][3][4] Many are lachrymators, meaning they can cause tearing, and can be severely irritating to the skin, eyes, and respiratory tract.[5][6] Inhalation of vapors can be fatal in some cases.[2][3][4] Furthermore, some brominated compounds, particularly those used as flame retardants, are persistent in the environment and can bioaccumulate, posing long-term health risks such as endocrine disruption.[7][8][9][10] It is crucial to consult the specific Safety Data Sheet (SDS) for each compound to understand its unique hazard profile.[5][11]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling these compounds?
A2: A multi-layered approach to PPE is non-negotiable.[12] At a minimum, this includes a fully buttoned lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[13][14] For glove selection, it is imperative to consult the manufacturer's compatibility chart; nitrile or neoprene gloves are often suitable, but fluorinated rubber gloves may be necessary for handling neat liquid bromine.[5][13][15] When there is a risk of splash, a face shield should be worn in addition to goggles.[5][14] All work with brominated heterocycles that have significant vapor pressure must be conducted within a certified chemical fume hood.[5][11][13]
Q3: How should I properly store brominated heterocycles?
A3: Proper storage is critical to prevent degradation and accidental release. These compounds should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[11][13] Containers must be kept tightly closed and stored upright to prevent leakage.[16][17] It is also vital to store them away from incompatible materials. Brominated compounds can react violently with strong oxidizing agents, reducing agents, alkali metals, and powdered metals like aluminum.[11][16][18] Always consult the SDS for a comprehensive list of incompatibilities.
Q4: What are the immediate first aid steps in case of accidental exposure?
A4: Rapid response is key to mitigating harm. The general principle is immediate and thorough decontamination.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[5][6][13] Seek immediate medical attention.[5][13]
-
Eye Contact: Immediately flush eyes with lukewarm water for at least 15-30 minutes at an emergency eyewash station, holding the eyelids open.[2][5][6] Seek immediate medical attention.[5][6][13]
-
Inhalation: Move the individual to fresh air immediately.[5][6][19] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[6][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][20]
Q5: What is the correct procedure for disposing of waste containing brominated heterocycles?
A5: Waste containing brominated heterocycles is considered hazardous waste and must be disposed of according to institutional and local regulations.[5] Collect waste in a designated, properly labeled, and sealed container.[5][11] Do not mix with incompatible waste streams.[11]
Troubleshooting Guide: Navigating Experimental Challenges
This section provides solutions to common issues that may arise during synthesis with brominated heterocycles.
Problem 1: Low Yield or Incomplete Bromination Reaction.
-
Potential Cause: Insufficiently activated brominating agent or deactivation of the heterocyclic substrate.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the brominating agent (e.g., N-bromosuccinimide (NBS), bromine) is of high purity and has been stored correctly. NBS, for instance, can decompose over time.
-
Solvent Choice: The polarity of the solvent can significantly impact reaction rates. Experiment with a range of solvents to find the optimal conditions for your specific substrate.
-
Catalyst/Initiator: For less reactive heterocycles, the addition of a radical initiator (like AIBN for NBS brominations) or a Lewis acid catalyst may be necessary to facilitate the reaction.
-
Temperature Control: Some bromination reactions are highly exothermic. Maintaining the recommended reaction temperature is crucial for preventing side reactions and decomposition. Conversely, some substrates may require heating to proceed at a reasonable rate.
-
Problem 2: Formation of Polybrominated Byproducts.
-
Potential Cause: The heterocyclic ring is highly activated, leading to multiple bromination events.
-
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 equivalent or even slightly less can favor mono-bromination.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired product is formed. Lowering the reaction temperature can also increase selectivity.
-
Milder Brominating Agent: Consider using a less reactive brominating agent. For example, if Br2 leads to over-bromination, NBS might offer better control.
-
Problem 3: Difficulty in Removing Bromine-Containing Impurities.
-
Potential Cause: Similar polarity of the desired product and impurities, making chromatographic separation challenging.
-
Troubleshooting Steps:
-
Aqueous Quench: Quenching the reaction with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite can help remove unreacted bromine and some bromine-containing byproducts.[15]
-
Recrystallization: If your product is a solid, recrystallization is often a highly effective purification method to remove closely-related impurities.
-
Chromatography Optimization: Systematically screen different solvent systems for column chromatography. A small change in eluent polarity or the addition of a modifier (like a small percentage of triethylamine for basic compounds) can significantly improve separation.
-
Experimental Protocols: A Framework for Safe Handling
The following workflow provides a structured approach to working with brominated heterocycles, from preparation to cleanup.
Safe Handling Workflow for Brominated Heterocycles
Caption: A generalized workflow for the safe handling of brominated heterocycles.
Quantitative Data Summary
The following table summarizes key safety parameters for elemental bromine, a common reagent in the synthesis of brominated heterocycles. Note that specific brominated heterocycles will have their own distinct properties.
| Parameter | Value | Reference |
| Oral LD50 (Rat) | 2,600 mg/kg | [5][17] |
| OSHA PEL (TWA) | 0.1 ppm | [5] |
| NIOSH REL (TWA) | 0.1 ppm | [5] |
| NIOSH REL (STEL) | 0.3 ppm | [5] |
| ACGIH TLV (TWA) | 0.1 ppm | [5] |
| ACGIH TLV (STEL) | 0.2 ppm | [5] |
LD50: Lethal Dose, 50%; PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; REL: Recommended Exposure Limit; STEL: Short-Term Exposure Limit; TLV: Threshold Limit Value.
Conclusion
Working with brominated heterocycles demands a comprehensive understanding of their potential hazards and a meticulous approach to laboratory practice. By internalizing the information in this guide—from understanding the SDS to implementing robust handling protocols and being prepared for emergencies—researchers can significantly mitigate risks. This commitment to safety is the foundation upon which successful and innovative research is built.
References
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- BROMINE - CAMEO Chemicals. NOAA.
- Bromine | Chemical Emergencies. CDC.
- Standard Oper
- Bromine Safety & Standard Oper
- Incident management: bromin
- Bromine in orgo lab SOP.
- Bromine. Rutgers University Environmental Health and Safety.
- Handling liquid bromine and preparing bromine water.
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
- Bromocyclohexane - Safety D
- Essential Chemical PPE. Trimaco.
- Bromine - SAFETY D
- SAFETY DATA SHEET (SDS) Bromine. SEASTAR CHEMICALS.
- Safety D
- Health toxicity effects of brominated flame retardants: From environmental to human exposure. PubMed.
- SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).
- Brominated Flame Retardants – A Question of Safety.
- Health toxicity effects of brominated flame retardants: From environmental to human exposure.
- Aluminium. Wikipedia.
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- 20. chemicalbook.com [chemicalbook.com]
Technical Support Center: Cross-Coupling Reactions with Pyrazine Substrates
Introduction: Navigating the Challenges of Pyrazine Cross-Coupling
Welcome to the technical support guide for troubleshooting cross-coupling reactions involving pyrazine substrates. Pyrazines are a cornerstone in medicinal chemistry and materials science, yet their unique electronic properties present distinct challenges in synthetic transformations.[1][2] The electron-deficient nature of the pyrazine ring can render it less reactive towards oxidative addition, the crucial first step in many palladium-catalyzed cross-coupling cycles.[2][3][4] Furthermore, the nitrogen lone pairs can coordinate to the metal center, potentially leading to catalyst inhibition or deactivation.
This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address the specific issues you may encounter. We will delve into the causality behind common failures and provide field-proven solutions to guide you toward a successful reaction.
Part 1: General Troubleshooting for Pyrazine Cross-Coupling
This section addresses universal problems that can arise regardless of the specific coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira, etc.).
Q1: My reaction shows very low or no conversion of the pyrazine starting material. What are the primary causes?
This is the most common issue and typically points to a problem with one of the three core components of the reaction: the catalyst, the reagents, or the reaction conditions.
Possible Cause 1: Inactive or Poisoned Catalyst The palladium catalyst is the engine of your reaction; its inactivity is a frequent cause of failure.[5][6]
-
Explanation: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen.[6] Pyrazine substrates themselves, or impurities, can sometimes coordinate too strongly to the palladium center, inhibiting its catalytic activity.
-
Troubleshooting Steps:
-
Use a Fresh Catalyst: Ensure you are using a fresh batch of palladium catalyst or a well-stored one (e.g., under argon in a desiccator). Older bottles of catalysts like Pd(PPh₃)₄ are prone to degradation.[5]
-
Increase Catalyst Loading: For challenging pyrazine substrates, a modest increase in catalyst loading from the typical 1-3 mol% to 5-10 mol% may be necessary to overcome slow kinetics or partial deactivation.[5][7]
-
Thoroughly Degas: Oxygen is a potent catalyst poison.[6] Ensure your solvent and reaction mixture are rigorously degassed. A minimum of three vacuum/argon (or nitrogen) backfill cycles is recommended. For stubborn reactions, sparging the solvent with an inert gas for 30-60 minutes before use can be highly effective.[8]
-
Possible Cause 2: Inadequate Reagents or Conditions The base, solvent, and temperature play critical, interconnected roles.
-
Explanation: The base is crucial for the transmetalation step (Suzuki) or for deprotonating the nucleophile (Buchwald-Hartwig, Sonogashira).[9] Its strength and solubility can dramatically impact the reaction rate. The solvent must solubilize all components and be compatible with the chosen base and temperature.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your coupling partner (e.g., boronic acid, amine) has not degraded. Pyridinylboronic acids, for example, are known to be unstable and can easily deborylate.[8]
-
Select an Appropriate Base: For electron-deficient pyrazines, a moderately strong, non-nucleophilic base is often required. K₃PO₄ is a reliable choice for Suzuki couplings, while stronger bases like NaOtBu or LHMDS are standard for Buchwald-Hartwig aminations.[10][11] Ensure the base is finely powdered and dry.
-
Optimize Temperature: Oxidative addition to electron-deficient chloropyrazines can be slow and may require higher temperatures (e.g., >100 °C).[3][4] Consider using a higher-boiling solvent like dioxane or toluene in a sealed tube if necessary. Microwave irradiation can also be highly effective for accelerating slow reactions with deactivated substrates.[3][4]
-
Troubleshooting Workflow for Low Conversion
This decision tree provides a systematic approach to diagnosing a failed reaction.
Caption: A systematic workflow for troubleshooting low-conversion cross-coupling reactions.
Q2: How do I choose the right ligand for my pyrazine substrate?
The ligand is arguably the most important variable to tune for a successful reaction with a challenging substrate.
-
Explanation: The ligand modulates the steric and electronic properties of the palladium center. For an electron-deficient substrate like pyrazine, the oxidative addition step (C-X bond breaking) is often the rate-limiting step. To facilitate this, the palladium center needs to be highly electron-rich and nucleophilic.[12]
-
Guiding Principle: Use bulky, electron-rich phosphine ligands.
-
Electron-rich character: These ligands donate electron density to the palladium, making it more reactive in the oxidative addition step.[12]
-
Steric bulk: Bulky ligands promote the formation of a coordinatively unsaturated, highly active 1:1 Pd(0):ligand complex and facilitate the final reductive elimination step to release the product.[12]
-
Ligand Selection Logic for Pyrazine Substrates
Caption: The logic for selecting appropriate ligands for electron-deficient pyrazines.
Part 2: Reaction-Specific Troubleshooting Guides
A. Suzuki-Miyaura Coupling
Q: My Suzuki reaction with a bromopyrazine is sluggish, and I see significant debromination of my starting material. What should I change?
-
Explanation: Debromination (hydrodehalogenation) is a common side reaction, often competing with the desired coupling. It can be caused by an inappropriate choice of base, solvent, or catalyst system that favors a β-hydride elimination pathway or protonolysis of the organopalladium intermediate.
-
Solutions:
-
Switch to a Milder Base: While strong bases can accelerate the reaction, they can also promote side reactions. If you are using Na₂CO₃ or K₂CO₃, consider switching to potassium phosphate (K₃PO₄) or cesium fluoride (CsF), which are often more effective and milder.[10]
-
Use an Aprotic Solvent System: The presence of water or alcohol, often used as a co-solvent, can be a source of protons for the hydrodehalogenation pathway.[13] Try switching to a strictly anhydrous solvent system like dioxane or toluene. A small amount of water is sometimes necessary to dissolve the base, but it should be minimized.[13]
-
Employ a More Robust Ligand: Standard ligands like PPh₃ may not be sufficient. Switch to a bulky, electron-rich Buchwald-type ligand (e.g., SPhos, XPhos) which can accelerate the desired cross-coupling pathway relative to the side reactions.[6][14]
-
| Parameter | Standard Condition | Recommended Change for Pyrazines | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with SPhos or XPhos | Increases catalyst activity and stability.[3] |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) | Milder, often more effective for heterocycles.[10] |
| Solvent | Toluene/EtOH/H₂O | 1,4-Dioxane or Toluene (anhydrous) | Minimizes protodehalogenation side reactions.[13] |
| Temperature | 80-90 °C | 100-110 °C | Overcomes higher activation energy for oxidative addition.[3] |
Table 1. Recommended adjustments for Suzuki-Miyaura couplings of pyrazines.
B. Buchwald-Hartwig Amination
Q: I am trying to couple a secondary amine to a chloropyrazine and getting no product. Why is this so difficult?
-
Explanation: Chloropyrazines are significantly less reactive than their bromo- or iodo- counterparts in oxidative addition.[3] Secondary amines are also sterically more demanding than primary amines. This combination requires a highly active catalyst system. The choice of base is also critical, as it must be strong enough to deprotonate the amine-palladium complex without causing side reactions.[9][11]
-
Solutions:
-
Use a State-of-the-Art Catalyst System: This is not a reaction for older catalyst generations. A G3 or G4 Buchwald pre-catalyst paired with a ligand specifically designed for challenging C-N couplings (e.g., RuPhos, BrettPhos) is essential.[11][15] These systems are engineered to promote the difficult oxidative addition of aryl chlorides.
-
Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) is the standard, but if it fails, consider stronger bases like lithium bis(trimethylsilyl)amide (LHMDS).[11] LHMDS can sometimes offer better results with heterocyclic substrates.
-
Increase Temperature: Reactions involving chloropyrazines often require temperatures of 100-120 °C.[16] Using a high-boiling solvent like toluene or t-amyl alcohol in a sealed vessel is recommended.[1]
-
C. Sonogashira Coupling
Q: My Sonogashira reaction is producing a lot of alkyne homocoupling (Glaser coupling) product and very little of my desired pyrazinyl-alkyne. How can I prevent this?
-
Explanation: The copper(I) co-catalyst, while accelerating the desired reaction, is also responsible for promoting the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[17] Pyrazine substrates can also complicate the catalytic cycle, making the homocoupling pathway more competitive.
-
Solutions:
-
Run a Copper-Free Sonogashira: The most direct solution is to eliminate the source of the side reaction. Copper-free conditions have been developed that rely solely on a palladium catalyst, often with a more specialized ligand and a stronger amine base (e.g., pyrrolidine or diisopropylamine) that can facilitate the deprotonation of the alkyne.[17][18]
-
Strictly Anaerobic Conditions: If you must use a copper-catalyzed system, ensuring the reaction is completely free of oxygen is critical to suppress Glaser coupling.[17][19] This means meticulous degassing of all solvents and reagents and maintaining a positive pressure of an inert gas.
-
Choose the Right Amine Base: The amine base (e.g., Et₃N, i-Pr₂NH) serves both as a base and a solvent. For sluggish reactions, a bulkier amine like diisopropylethylamine (DIPEA) can sometimes give cleaner results.
-
| Issue | Cause | Solution | Rationale |
| Alkyne Homocoupling | Copper(I) co-catalyst and O₂ | Use a copper-free protocol. | Eliminates the catalyst for the primary side reaction.[17] |
| Low Reactivity | Slow oxidative addition of pyrazine halide | Increase temperature to 80-100°C. | Provides energy to overcome the activation barrier.[20] |
| Catalyst Decomposition | High temperatures | Use a more robust Pd catalyst/ligand (e.g., Pd(dppf)Cl₂) | More stable catalyst systems can tolerate harsher conditions.[18] |
Table 2. Troubleshooting common Sonogashira coupling issues with pyrazines.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Chloropyrazine
This protocol is a starting point and may require optimization.
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the chloropyrazine (1.0 eq), arylboronic acid (1.2-1.5 eq), and finely powdered K₃PO₄ (2.0-3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., SPhos-G3, 2-5 mol%) and the ligand if not using a pre-catalyst.
-
Solvent Addition & Degassing: Seal the vessel with a septum. Add anhydrous, degassed 1,4-dioxane via syringe. Perform a minimum of three vacuum-argon backfill cycles.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Copper-Free Sonogashira Coupling
-
Vessel Preparation: To a dry Schlenk flask, add the bromopyrazine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3-5 mol%).
-
Reagent Addition: Seal the flask and purge with argon. Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the terminal alkyne (1.1-1.3 eq) and the amine base (e.g., diisopropylamine, 3-5 eq) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 60-80 °C) and monitor by TLC or LC-MS.
-
Workup & Purification: Upon completion, cool the reaction, dilute with an appropriate solvent, and filter through celite. Concentrate the filtrate and purify the residue by column chromatography.
References
- Technical Support Center: Troubleshooting Suzuki Reactions with 2,5-Diiodopyrazine - Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromo-6-isopropylpyrazine - Benchchem.
- Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing).
- Pyrazine derivative synthesis in a continuous-flow system - PubMed Central.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization - PubMed Central.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews.
- Buchwald–Hartwig amination - Wikipedia.
- (PDF) Transition metal-catalyzed functionalization of pyrazines - ResearchGate.
- How can I solve my problem with Suzuki coupling? - ResearchGate.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Diagnosing issues with a failed Suzuki coupling? - Reddit.
- Privileged ligands for palladium-catalyzed cross-coupling reactions - ResearchGate.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors - ACS Publications.
- Help needed with unreproducible Suzuki coupling - Reddit.
- Sonogashira Coupling - Chemistry LibreTexts.
- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions - PMC - NIH.
- Sonogashira Coupling - Organic Chemistry Portal.
- Sonogashira coupling - Wikipedia.
- Sonogashira troubleshooting help needed - Reddit.
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- 2. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
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Challenges in the scale-up synthesis of Ethyl 5-bromo-2-pyrazinecarboxylate
Welcome to the technical support guide for the synthesis of Ethyl 5-bromo-2-pyrazinecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. The information provided herein is based on established scientific principles and practical experience in process chemistry.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Ethyl 5-bromo-2-pyrazinecarboxylate and what are the key scale-up considerations?
There are several established methods for synthesizing pyrazine derivatives.[1][2] For Ethyl 5-bromo-2-pyrazinecarboxylate, a common laboratory-scale synthesis involves the bromination of an ethyl pyrazinecarboxylate precursor.
On a larger scale, the direct bromination of ethyl 2-pyrazinecarboxylate using reagents like N-Bromosuccinimide (NBS) is often employed. Key considerations for scale-up include:
-
Reaction Energetics: Bromination reactions can be highly exothermic and may pose thermal risks when scaled up.[3]
-
Reagent Addition: Controlling the addition rate of the brominating agent is crucial to manage the reaction exotherm and minimize side-product formation.
-
Solvent Selection: The choice of solvent can significantly impact reaction kinetics, impurity profiles, and safety.[3]
-
Work-up and Isolation: Efficient and scalable procedures for quenching the reaction, removing by-products, and isolating the pure product are essential.
Q2: I am observing poor conversion during the bromination of ethyl 2-pyrazinecarboxylate. What are the potential causes and how can I troubleshoot this?
Low conversion in this bromination can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Low Conversion
| Potential Cause | Recommended Action |
| Inactive Brominating Agent | Verify the purity and activity of the N-Bromosuccinimide (NBS) or other brominating agent. NBS can degrade over time; using a freshly opened container or recrystallized material is advisable.[4] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC). If the reaction has stalled, a modest increase in temperature or prolonged reaction time may be necessary. However, be cautious of potential side reactions at higher temperatures. |
| Inappropriate Solvent | The polarity and reactivity of the solvent are critical. While solvents like DMF can be effective, they also present safety hazards.[4][5] Consider exploring alternative solvents with a better safety profile that can still facilitate the desired reaction. |
| Presence of Inhibitors | Trace impurities in the starting material or solvent can inhibit the reaction. Ensure the starting materials are of high purity. |
Q3: My final product is contaminated with di-brominated impurities. How can I minimize their formation?
The formation of di-brominated species is a common issue, particularly when using a slight excess of the brominating agent or at elevated temperatures.
Strategies to Minimize Di-bromination
| Strategy | Detailed Explanation |
| Stoichiometric Control | Use a precise stoichiometry of the brominating agent. A slight sub-stoichiometric amount (e.g., 0.95-0.98 equivalents) can sometimes be beneficial, though this may lead to incomplete conversion of the starting material. |
| Controlled Addition | Add the brominating agent slowly and at a controlled temperature. This helps to maintain a low instantaneous concentration of the reagent, favoring mono-bromination. |
| Lower Reaction Temperature | Running the reaction at a lower temperature can increase the selectivity for mono-bromination, although it may require a longer reaction time. |
Q4: What are the primary safety concerns when scaling up NBS bromination reactions?
The use of N-Bromosuccinimide (NBS) on a large scale requires careful safety assessment.
-
Thermal Runaway: NBS reactions can be exothermic.[3] A thermal hazard evaluation, including Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1), is crucial to understand the thermal profile and ensure adequate cooling capacity.[5][6]
-
Solvent Incompatibility: NBS can undergo hazardous thermal decomposition with certain solvents, such as DMF and THF, sometimes in an autocatalytic manner.[3][5][7] Thorough compatibility studies are essential before selecting a solvent for scale-up.
-
Gas Evolution: Bromination reactions can liberate gases. The reactor system must be equipped with an appropriate off-gas management system.
II. Troubleshooting Guide
This section provides a more in-depth, step-by-step guide to address specific experimental issues.
Issue 1: Exothermic Runaway During NBS Addition
An uncontrolled temperature increase during the addition of NBS is a critical safety hazard.
Workflow for Mitigating Thermal Runaway
Caption: Workflow for managing thermal excursions.
Issue 2: Product Hydrolysis During Work-up
The ester functionality of Ethyl 5-bromo-2-pyrazinecarboxylate can be susceptible to hydrolysis, especially under acidic or basic conditions during aqueous work-up.
Protocol to Prevent Hydrolysis
-
Neutralize Carefully: If an acidic or basic quench is required, perform the neutralization at a low temperature (0-5 °C).
-
Minimize Contact Time: Reduce the time the product is in contact with the aqueous phase.
-
Use a Buffered Wash: Consider using a buffered aqueous solution (e.g., saturated sodium bicarbonate) for washing to maintain a neutral pH.
-
Solvent Selection for Extraction: Use a water-immiscible organic solvent that allows for rapid and clean phase separation.
Issue 3: Difficulty in Product Crystallization/Purification
Oily products or difficulty in achieving desired purity can be frustrating during the final isolation steps.
Troubleshooting Purification
| Problem | Potential Cause | Suggested Solution |
| Product is an oil | - Residual solvent. - Impurities depressing the melting point. | - Ensure complete removal of solvent under high vacuum. - Attempt purification by column chromatography before crystallization. - Try a different crystallization solvent or solvent system (e.g., heptane/ethyl acetate). |
| Low Purity after Crystallization | - Co-crystallization of impurities. - Inefficient removal of mother liquor. | - Re-slurry the solid product in a cold, non-polar solvent to wash away impurities. - Perform a second recrystallization from a different solvent system. - Ensure the cake is washed thoroughly with cold solvent after filtration. |
III. Experimental Protocols
Illustrative Lab-Scale Synthesis of Ethyl 5-bromo-2-pyrazinecarboxylate
This protocol is for illustrative purposes and should be adapted and optimized based on laboratory safety assessments.
-
Reaction Setup: To a solution of ethyl 2-pyrazinecarboxylate (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a thermometer, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford Ethyl 5-bromo-2-pyrazinecarboxylate as a solid.
-
Visualization of Synthetic Pathway
Caption: Synthetic route to the target compound.
IV. References
-
Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382. [Link]
-
Gonçalves, C. F. P., et al. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Organic Process Research & Development. [Link]
-
Scientific Update. (2024). A Dangerous Bromance. [Link]
-
Guan, M., et al. (2021). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. ResearchGate. [Link]
-
Ghosh, S., & Mandal, D. (2012). Greener approach toward one pot route to pyrazine synthesis. ResearchGate. [Link]
-
Li, Y., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 12(35), 22963-22969. [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]
-
Shimizu, T., et al. (2014). Incompatibilities between N-Bromosuccinimide and Solvents. Organic Process Research & Development, 18(3), 354-358. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrazine Ester Products
An in-depth technical guide developed by a Senior Application Scientist, designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions regarding the purification of pyrazine ester products.
A Foreword from Your Application Scientist:
In the synthesis of pyrazine esters, the journey from crude reaction mixture to a final, analytically pure product is often where the most significant challenges arise. Impurities, whether they are unreacted starting materials, isomeric byproducts, or degradation products, can compromise yields, complicate structural elucidation, and critically, impact the biological or organoleptic properties of your target compound.
This guide is structured to function as a direct line to a technical expert. It moves beyond simple protocols to explain the underlying principles of purification, helping you to diagnose issues in your workflow and make informed decisions to resolve them. We will explore the "why" behind each technique, ensuring that the methods you employ are not just procedural, but are also scientifically sound and validated.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude pyrazine ester product?
A1: The impurities in your pyrazine ester synthesis are intrinsically linked to your chosen synthetic route. However, several classes of impurities are commonly encountered:
-
Unreacted Starting Materials: This is particularly common with high-boiling point precursors, such as certain alkanolamines, which can be difficult to remove under vacuum.[1]
-
Isomeric Byproducts: Depending on the substitution pattern of your reactants, the formation of regioisomers of your target pyrazine ester can occur. These often have very similar polarities, making them challenging to separate.
-
Side-Reaction Products: In syntheses involving sugars and amino acids or ammonia, nitrogen-containing heterocyclic byproducts like imidazole derivatives (e.g., 4-methyl imidazole) are frequently formed.[2][3][4]
-
Degradation Products: Pyrazine esters can be susceptible to hydrolysis or thermal degradation, especially under harsh reaction or workup conditions.[5] This can lead to the formation of the corresponding pyrazine carboxylic acid or other decomposition products.[6]
-
Residual Solvents: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO) can be retained in the final product.
Q2: I have a solid product. Should I always opt for recrystallization as the primary purification method?
A2: Recrystallization is an excellent and powerful technique for purifying solid compounds, but it's not always the first or best choice. Its success depends on finding a solvent system where your pyrazine ester is highly soluble when hot and poorly soluble when cold, while your impurities remain soluble at all temperatures.[7] If you have impurities with very similar solubility profiles to your product, or if the product "oils out" instead of crystallizing, recrystallization will be ineffective. In such cases, column chromatography is often a more robust alternative, even for a solid product.
Q3: How do I choose the best purification strategy for my specific pyrazine ester?
A3: The optimal strategy is dictated by the physical properties of your product (solid vs. liquid, boiling point, polarity) and the nature of the impurities. The workflow diagram below provides a logical decision-making process. As a general principle, a multi-step approach is often most effective. For instance, an initial liquid-liquid extraction to remove bulk aqueous-soluble impurities can be followed by column chromatography for fine purification.[2][3][4]
Purification Method Selection Workflow
This diagram outlines a logical approach to selecting a purification method based on product and impurity characteristics.
Caption: Decision workflow for pyrazine ester purification.
Troubleshooting Guide
Problem 1: My NMR/GC-MS analysis shows persistent polar impurities, even after aqueous workup.
-
Possible Cause: You may have co-extracted polar, nitrogen-containing byproducts, such as imidazoles. This is a known issue when using moderately polar extraction solvents like ethyl acetate or methyl-t-butyl ether (MTBE) in syntheses derived from sugars and ammonia.[2][3][4]
-
Solution:
-
Solvent Selection in LLE: For the initial workup, switch to a less polar extraction solvent like hexane. Hexane has been shown to be effective at extracting pyrazines while leaving imidazole derivatives in the aqueous phase.[1][3][4]
-
Silica Gel Chromatography: If the impurity persists, column chromatography is highly effective. Polar impurities like imidazoles are strongly retained by silica gel. Eluting with a non-polar to moderately polar solvent system, such as a hexane/ethyl acetate gradient, will allow the desired pyrazine ester to elute while the polar impurities remain bound to the column.[2][3][4]
-
Problem 2: My product is a high-boiling point liquid, and I suspect unreacted alkanolamine starting material is present.
-
Possible Cause: Simple distillation is often insufficient to separate products from starting materials with close boiling points. Alkanolamines are a common precursor in pyrazine synthesis.[1]
-
Solution: Azeotropic Distillation
-
Principle: This technique involves adding a "codistillation agent" that forms a lower-boiling azeotrope with the alkanolamine impurity.[1] When the mixture is distilled, the azeotrope boils off first, effectively removing the impurity from the higher-boiling pyrazine product.
-
Method: A patented method suggests using a volatile liquid like ethylbenzene or a paraffinic hydrocarbon fraction as the codistillation agent.[1] The crude mixture is heated with the agent, and the lower-boiling azeotrope containing the alkanolamine is collected as the distillate, leaving the purified pyrazine ester in the distillation pot.[1]
-
Problem 3: I am attempting to purify my solid pyrazine ester by recrystallization, but it keeps "oiling out" instead of forming crystals.
-
Possible Cause: "Oiling out" occurs when the solid melts in the hot solvent or when its solubility is exceeded at a temperature above its melting point. It can also be caused by the presence of impurities that depress the melting point and disrupt crystal lattice formation.
-
Solutions:
-
Adjust the Solvent System: Your solvent may be too good. Add a "co-solvent" in which your compound is less soluble. For example, if you are using hot ethanol, try adding water dropwise to the hot, dissolved solution until it just becomes cloudy, then reheat to clarify and cool slowly.[8]
-
Lower the Crystallization Temperature: Ensure the boiling point of your chosen solvent is lower than the melting point of your compound.[9]
-
Slow Down the Cooling: Rapid cooling encourages oiling out. Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by a cork ring or paper towels, before moving it to an ice bath.[10]
-
Pre-Purification: The issue might be a high impurity load. First, run the material through a short silica gel plug, eluting with a suitable solvent to remove the bulk of impurities. Then, attempt recrystallization on the partially purified product.
-
Problem 4: My recrystallization yield is extremely low (<30%).
-
Possible Cause: A very low yield often points to using an excessive amount of solvent, where a significant portion of your product remains dissolved in the cold mother liquor.[10]
-
Solutions:
-
Use the Minimum Amount of Hot Solvent: This is a critical rule of recrystallization. Add the hot solvent in small portions to your solid, waiting for the solution to boil between additions, until the solid just dissolves.[9][11]
-
Recover a Second Crop: Do not discard the mother liquor (the filtrate). Concentrate it by boiling off a portion of the solvent and cool the remaining solution again. This will often yield a second crop of crystals, which can be collected. Check the purity of this second crop separately before combining it with the first.
-
Check Solvent Choice: Ensure your product is genuinely poorly soluble in the cold solvent. If it has significant solubility even at 0°C, you will inevitably lose a substantial amount of product. A different solvent system may be required.
-
Data & Protocols
Table 1: Comparison of Primary Purification Techniques for Pyrazine Esters
| Technique | Principle | Common Application for Pyrazine Esters | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of solutes between two immiscible liquid phases based on differential solubility.[2][3][4] | Initial removal of water-soluble starting materials (e.g., ammonium salts) and polar byproducts from the crude reaction mixture. | Fast, inexpensive, good for bulk impurity removal, scalable. | Can form emulsions; solvent choice is critical to avoid co-extraction of impurities.[2][3] |
| Column Chromatography | Separation based on differential adsorption of components to a solid stationary phase (e.g., silica gel).[2][3][4] | Separation of isomeric pyrazine esters; removal of closely related, non-volatile impurities like imidazoles.[2][3] | High resolving power; versatile for a wide range of compounds; applicable to both solids and liquids. | Can be time-consuming and solvent-intensive; risk of product degradation on acidic silica. |
| Distillation | Separation of liquids with different boiling points.[2][3][4] | Purification of volatile, thermally stable liquid pyrazine esters from non-volatile impurities (salts, polymers). | Excellent for thermally stable liquids; can be highly efficient for large-scale purification. | Not suitable for thermally sensitive compounds or for separating components with close boiling points.[5] |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.[7] | Final purification step for solid pyrazine esters to achieve high purity. | Can yield very pure material; relatively inexpensive equipment. | Only applicable to solids; requires finding a suitable solvent; yield can be variable.[10] |
Detailed Protocol: Column Chromatography for Pyrazine Ester Purification
This protocol is a standard procedure for purifying a pyrazine ester from more polar impurities using silica gel.
1. Preparation of the Column: a. Select a glass column of appropriate size (a good rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight). b. Place a small plug of glass wool or cotton at the bottom of the column and add a thin layer of sand. c. Prepare a slurry of silica gel in your initial, non-polar eluting solvent (e.g., hexane). d. Pour the slurry into the column, tapping the side gently to pack the silica bed evenly. Allow excess solvent to drain until it is level with the top of the silica bed. Never let the column run dry.
2. Loading the Sample: a. Dissolve your crude pyrazine ester in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluting solvent). b. Alternatively (for less soluble compounds): Adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent under reduced pressure to get a dry, free-flowing powder. c. Carefully add the sample to the top of the silica bed. For the dry-loading method, gently sprinkle the silica-adsorbed sample onto the bed. Add a thin protective layer of sand on top.
3. Elution and Fraction Collection: a. Begin eluting with your starting solvent system (e.g., 100% hexane or 95:5 hexane:ethyl acetate). A solvent system of 90:10 hexane/ethyl acetate has been shown to be effective for separating pyrazines.[2][3][4] b. Collect the eluent in fractions (e.g., in test tubes or vials). c. Gradually increase the polarity of the eluting solvent (e.g., move from 95:5 to 90:10 to 80:20 hexane:ethyl acetate) to elute compounds with increasing polarity. d. The progress of the separation can be monitored by Thin Layer Chromatography (TLC) of the collected fractions.
4. Product Isolation: a. Analyze the collected fractions by TLC to identify which ones contain your pure product. b. Combine the pure fractions. c. Remove the solvent using a rotary evaporator to yield the purified pyrazine ester.
References
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. Available at: [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
- Purification of pyrazine. Google Patents.
-
Synthesis, thermal property and antifungal evaluation of pyrazine esters. SpringerLink. Available at: [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Available at: [Link]
-
Biobased Pyrazine-Containing Polyesters. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Chemical Transformation of Pyrazine Derivatives. Sciendo. Available at: [Link]
-
Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Wiley Online Library. Available at: [Link]
-
Recovery of Natural Pyrazines and Alcohols from Fusel Oils Using an Innovative Extraction Installation. Semantic Scholar. Available at: [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]
-
HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies. Available at: [Link]
-
Pyrazine Synthesis?. Sciencemadness.org. Available at: [Link]
-
Studies In Pyrazine Chemistry. University of Glasgow. Available at: [Link]
-
Pyrazines: Occurrence, formation and biodegradation. ResearchGate. Available at: [Link]
-
Pyrazine-impurities. Pharmaffiliates. Available at: [Link]
-
Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. PubMed. Available at: [Link]
-
Analytical methods for pyrazine detection. ResearchGate. Available at: [Link]
- Analysis method for detecting pyrazine compounds in beer. Google Patents.
-
Recrystallization. Chemistry LibreTexts. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]
-
Recrystallization and Melting Point Analysis. YouTube. Available at: [Link]
- Derivatives of pyrazine carboxylic acid and processes for their production. Google Patents.
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- 11. youtube.com [youtube.com]
Managing thermal stability during the synthesis of halogenated pyrazines
A Guide to Managing Thermal Stability
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with field-proven insights and practical solutions for managing thermal stability during the synthesis of halogenated pyrazines. The inherent reactivity required for halogenation, coupled with the energetic nature of the pyrazine ring, makes thermal control a critical parameter for ensuring safety, maximizing yield, and achieving high product purity.
This resource moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and optimization.
Section 1: Core Principles of Thermal Management
Q1: Why is thermal stability such a critical issue in halogenating pyrazines?
A1: The halogenation of pyrazines often involves highly exothermic reactions. The pyrazine ring is an electron-deficient system, and many substitution reactions require aggressive reagents or conditions that can generate significant heat.[1] Poor management of this heat can lead to several undesirable outcomes:
-
Runaway Reactions: The reaction rate can accelerate uncontrollably as the temperature rises, leading to a rapid increase in temperature and pressure that can exceed the capacity of the reactor, posing a significant explosion hazard.[2] This is particularly true for diazotization reactions used in Sandmeyer or Balz-Schiemann processes.[3]
-
Product Degradation: Pyrazine rings and their derivatives can be thermally sensitive. Excessive temperatures, even if controlled, can cause the ring to break down or lead to the degradation of the desired halogenated product, resulting in the formation of tars and carbonaceous materials.[4][5]
-
Formation of Byproducts: Higher kinetic energy from elevated temperatures can overcome the activation energy for undesired reaction pathways.[2] This can lead to the formation of isomers, poly-halogenated species, or other impurities that complicate purification and reduce the yield of the target compound.[2]
Effective thermal management is therefore not just a matter of optimization, but a fundamental safety requirement.
Section 2: Troubleshooting Common Thermal Issues
This section addresses specific problems you may encounter during your experiments.
| Problem / Observation | Potential Cause | Troubleshooting & Prevention Strategy |
| Reaction "Runaway" (Rapid, uncontrolled exotherm) | Poor Heat Dissipation: The reaction is generating heat faster than it can be removed. This is common in highly exothermic processes like diazotization.[2] | Immediate Action: Implement emergency cooling with an ice/salt bath or other available cooling system. Prevention: • Use a larger reaction vessel to increase the surface area for heat exchange. • Ensure vigorous and efficient stirring to prevent localized "hot spots." • Add highly reactive reagents (e.g., sodium nitrite, chlorine gas) slowly and in a controlled manner (dropwise or portion-wise) using an addition funnel or syringe pump.[2] • Always monitor the internal reaction temperature with a calibrated thermometer.[2] |
| Low Yield of Desired Halogenated Product | Suboptimal Temperature: The temperature may be too high, causing product degradation, or too low, leading to an incomplete reaction.[2][4] | Optimization: • For exothermic reactions, maintain the recommended low temperature (e.g., -10 °C to 0 °C for diazotization) to stabilize reactive intermediates.[2] • For vapor-phase reactions, empirically determine the optimal temperature window. For example, direct chlorination of pyrazine vapor is effective between 150 °C and 450 °C, while temperatures outside this range can lead to decomposition or no reaction.[5] • Perform small-scale trials to establish the optimal temperature profile for your specific substrate and setup. |
| Formation of Black Tars or Insoluble Precipitates | Decomposition: The reaction temperature has significantly exceeded the thermal stability limit of the starting material, intermediates, or the final product. | Corrective Measures: • Re-evaluate the reaction temperature; it is likely too high. • Ensure the purity of starting materials, as impurities can sometimes catalyze decomposition pathways.[4] • In cases of lithiation followed by quenching, a black-brown appearance can indicate decomposition of the lithiated intermediate, often due to temperature fluctuations.[6] Precise and stable low-temperature control (e.g., -70 °C) is crucial. |
| Inconsistent Results Between Batches | Inaccurate Temperature Monitoring: The external temperature reading (e.g., hotplate setting) does not reflect the true internal reaction temperature.[2] | Ensuring Reproducibility: • Always use an internal thermometer or probe placed directly in the reaction mixture.[2] • Calibrate thermometers and heating/cooling systems regularly. • Document the internal temperature profile for all reactions to ensure consistency and aid in future troubleshooting.[2] |
Section 3: Halogen-Specific Thermal Management (FAQs)
Chlorination
Q2: What are the main methods for chlorinating pyrazines and their associated thermal challenges?
A2: Two primary methods are direct chlorination and the Sandmeyer reaction.
-
Direct Vapor-Phase Chlorination: This method involves reacting pyrazine vapor with chlorine gas at elevated temperatures (150 °C to 600 °C).[5]
-
Thermal Challenge: The key challenge is maintaining a stable and uniform temperature within the optimal range. If the temperature is too low, the reaction will not proceed efficiently. If it is too high (>450-600 °C), it can cause the pyrazine ring to break down, leading to poor yields and complex mixtures.[4][5] Precise temperature control of the pre-heated reactant streams and the reaction zone is essential.
-
-
Sandmeyer Reaction: This method converts an aminopyrazine to its diazonium salt, which is then displaced by chloride using a copper(I) chloride catalyst.[7]
-
Thermal Challenge: The diazotization step (reacting the amine with nitrous acid) is highly exothermic and the resulting diazonium salt is often thermally unstable. This step must be performed at low temperatures (typically -10 °C to 5 °C) to prevent decomposition of the salt and control the exotherm.[2] The subsequent displacement reaction may require gentle warming, but the temperature must be carefully controlled to manage the rate of nitrogen gas evolution.
-
Bromination
Q3: My bromination of an aminopyrazine is giving a low yield. Could temperature be the issue?
A3: Yes, temperature control is crucial. For brominating activated pyrazine rings (e.g., aminopyrazines), the reaction can be vigorous.[8][9] If the temperature is too high, you risk side reactions and decomposition. For Sandmeyer-type brominations, the same low-temperature precautions as for chlorination apply during the diazotization step to preserve the diazonium intermediate.[7][10] The decomposition of the diazonium salt with CuBr should be performed with careful temperature monitoring to ensure a controlled reaction rate.
Fluorination (Balz-Schiemann Reaction)
Q4: I am planning a Balz-Schiemann reaction to synthesize a fluoropyrazine. What are the critical thermal safety concerns?
A4: The Balz-Schiemann reaction is a powerful method for introducing fluorine but carries significant thermal risks.[11][12] The process involves forming an aryl diazonium tetrafluoroborate salt, isolating it, and then thermally decomposing it to yield the aryl fluoride.[3]
-
Critical Hazard: The thermal decomposition of the dry diazonium tetrafluoroborate salt can be unpredictably and violently exothermic, posing a serious explosion risk.[3][12]
-
Thermal Management Strategy:
-
Diazotization: As with all diazotizations, perform the initial reaction at sub-zero temperatures to ensure the stability of the diazonium salt.
-
Decomposition:
-
NEVER heat a large quantity of the dry salt at once.
-
Perform the decomposition on a small scale first to assess its thermal behavior.
-
Heat the salt gently and in small portions.
-
Modern adaptations use high-boiling point solvents or continuous-flow setups to improve heat transfer and control the decomposition for safer, scalable production.[12][13]
-
-
Iodination
Q5: Are iodination reactions of pyrazines also thermally sensitive?
A5: Generally, iodination reactions are less exothermic than chlorinations or brominations. However, thermal control is still important for selectivity and yield. For instance, in Sandmeyer-type iodinations, the diazonium salt intermediate is still thermally sensitive and requires cold conditions for its formation.[14] Other methods, such as those using iodine monochloride (ICl), may be performed at room temperature, but it's always good practice to monitor for any exotherms, especially on a larger scale.[15]
Section 4: Visualized Workflows & Protocols
Diagrams
Caption: Troubleshooting Decision Tree for Unexpected Exotherms.
Caption: Decision Tree for Selecting a Pyrazine Halogenation Method.
Experimental Protocol: Synthesis of 2-Chloro-5-nitropyrazine via Diazotization (Sandmeyer-type)
This protocol illustrates the critical temperature control points in a representative synthesis. It is adapted from established procedures for diazotization-based halogenations.[2][7][10]
Safety Warning: This reaction involves a highly exothermic step and a thermally unstable intermediate. Strict adherence to temperature control is mandatory. Perform behind a blast shield in a well-ventilated fume hood.
Materials:
-
2-Amino-5-nitropyrazine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice/Salt bath
-
Internal Thermometer
Methodology:
-
Initial Cooling & Dissolution:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, internal thermometer, and an addition funnel, dissolve 2-amino-5-nitropyrazine (1.0 eq.) in concentrated HCl.
-
Place the flask in an ice/salt bath and cool the stirred solution to between -10 °C and -5 °C . It is critical to stabilize the temperature in this range before proceeding.[2]
-
-
Diazotization (CRITICAL EXOTHERM):
-
Prepare a solution of sodium nitrite (1.1 eq.) in deionized water.
-
Using the addition funnel, add the sodium nitrite solution dropwise to the cooled pyrazine solution over 30-45 minutes.
-
Crucially, monitor the internal temperature continuously and ensure it does not rise above 0 °C. Adjust the addition rate as needed to maintain this temperature. A rapid temperature increase indicates the reaction is proceeding too quickly and risks a runaway.[2]
-
-
Preparation of Catalyst:
-
In a separate reaction vessel, prepare a solution or slurry of CuCl in concentrated HCl and cool it to 0 °C in an ice bath.
-
-
Sandmeyer Reaction (Displacement):
-
Slowly and carefully add the cold diazonium salt solution from Step 2 to the cold CuCl solution.
-
Vigorous bubbling (N₂ evolution) will be observed. Control the rate of addition to manage the effervescence.
-
After the addition is complete, continue stirring the mixture at 0 °C for 1-2 hours, then allow it to warm slowly to room temperature.
-
-
Work-up & Purification:
-
Carefully neutralize the reaction mixture by pouring it over crushed ice and then adding a base (e.g., NaHCO₃ or NH₄OH) while cooling in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product via column chromatography or recrystallization.
-
References
- BenchChem. (2025).
- BenchChem. (2025). Managing temperature control in 2,5-Dichloropyrazine reactions.
- BenchChem. (2025).
- Google Patents. (1946).
- Wikipedia. Balz–Schiemann reaction.
- Grokipedia. Balz–Schiemann reaction.
- MDPI. (2017).
- ChemicalBook. 2-Chloropyrazine.
- Thieme. (1997). Pyrazines. In Volume E 9, Hetarenes IV.
- PubMed Central. (2011). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles.
- Moroccan Journal of Chemistry. (2022).
- ResearchGate. (2013).
- ResearchGate. (2017).
- UM Students' Repository. CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE.
- PubMed Central. (2023).
- Google Patents. (1966). Process for the preparation of 2, 3-dichloropyrazine. US3287451A.
- Google Patents. (2010). Preparation method of 2-chloropyridine. CN101830844A.
- PubMed Central. (2021).
- ResearchGate. (2001). ChemInform Abstract: Synthesis of 2,3-Disubstituted Pyrazines and Quinoxalines by Heck Cross-Coupling Reactions of 2,3-Dichloropyrazine and 2,3-Dichloroquinoxaline.
- Scientific Update. (2019). The Balz-Schiemann Reaction.
- ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?.
- BenchChem. (2025). 2-Chloropyrazine.
- Organic Chemistry Portal. Balz-Schiemann Reaction.
- BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction of Pyrazines.
- Wikipedia. Sandmeyer reaction.
- Organic Chemistry Portal. Sandmeyer Reaction.
- Journal of the American Chemical Society. (1946). Pyrazine Chemistry. IV.
- ElectronicsAndBooks. (1946). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine1.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2396066A - Preparation of 2-chloropyrazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sandmeyer Reaction [organic-chemistry.org]
- 15. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 5-bromo-2-pyrazinecarboxylate
This guide presents an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral features of Ethyl 5-bromo-2-pyrazinecarboxylate. In the landscape of pharmaceutical and agrochemical research, the unambiguous structural confirmation of heterocyclic compounds is paramount. This document provides a comprehensive examination of the target molecule's spectral characteristics, benchmarked against structurally related, commercially available alternatives. The insights herein are designed to empower researchers, scientists, and drug development professionals in their spectral interpretation and quality control workflows. While publicly available, peer-reviewed experimental spectra for Ethyl 5-bromo-2-pyrazinecarboxylate are not readily found, this guide leverages high-quality predicted spectral data, contextualized by a robust comparison with the experimentally determined spectra of key analogs.
The Significance of Pyrazine Scaffolds and the Need for Precise Characterization
Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in the design of bioactive molecules. Ethyl 5-bromo-2-pyrazinecarboxylate, with its strategically placed bromo- and ethyl carboxylate- substituents, is a valuable building block for the synthesis of more complex molecular architectures. Accurate and detailed NMR spectral analysis is therefore not merely a routine characterization step, but a critical checkpoint in the discovery and development pipeline, ensuring the structural integrity of these vital intermediates.
Experimental Protocols for High-Fidelity NMR Data Acquisition
The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following protocols are designed to be self-validating, ensuring reproducibility and reliability.
Sample Preparation: The Foundation of a Good Spectrum
-
Analyte Preparation : For ¹H NMR, accurately weigh 5-10 mg of the solid sample. For ¹³C NMR, a slightly larger quantity of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.
-
Solvent Selection : Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. The choice of solvent is critical as it should not have signals that obscure key analyte resonances.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to δ = 0.00 ppm.
-
Sample Transfer : Transfer the solution to a clean, dry 5 mm NMR tube. It is crucial to use high-quality, unscratched NMR tubes to ensure optimal magnetic field homogeneity.[1]
-
Filtration (if necessary) : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer:
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Sequence | zg30 | A standard 30° pulse experiment provides a good balance between signal intensity and relaxation time. |
| Spectral Width | 12 ppm | Sufficient to encompass the typical chemical shift range for organic molecules. |
| Acquisition Time | 4 seconds | Allows for good resolution of signals. |
| Relaxation Delay | 2 seconds | Ensures adequate relaxation of protons between scans, leading to more accurate integration. |
| Number of Scans | 16 | Generally sufficient for achieving a good signal-to-noise ratio for a sample of this concentration. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Sequence | zgpg30 | A proton-decoupled 30° pulse experiment simplifies the spectrum and enhances the signal of quaternary carbons. |
| Spectral Width | 220 ppm | Covers the full range of expected ¹³C chemical shifts for organic compounds. |
| Acquisition Time | 1.5 seconds | A standard acquisition time for ¹³C NMR. |
| Relaxation Delay | 5 seconds | A longer delay is necessary for the complete relaxation of quaternary carbons. |
| Number of Scans | 1024 | A higher number of scans is required due to the low natural abundance of the ¹³C isotope. |
Comparative Spectral Analysis
This section provides a detailed comparison of the predicted ¹H and ¹³C NMR spectra of Ethyl 5-bromo-2-pyrazinecarboxylate with the experimental spectra of three key analogs: Ethyl pyrazine-2-carboxylate, Ethyl 5-methylpyrazine-2-carboxylate, and 2-bromo-5-methylpyrazine. This comparative approach allows for a deeper understanding of the influence of the bromo- and methyl- substituents on the electronic environment of the pyrazine ring.
Molecular Structures for Comparison
Caption: Structures of the target compound and its analogs.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of pyrazine derivatives are characterized by signals in the aromatic region, typically between 8.0 and 9.0 ppm, due to the deshielding effect of the two nitrogen atoms.
| Compound | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | -CH₂- (ppm) | -CH₃ (ppm) |
| Ethyl 5-bromo-2-pyrazinecarboxylate (Predicted) | 9.15 (s) | - | 8.80 (s) | 4.50 (q, J = 7.1 Hz) | 1.45 (t, J = 7.1 Hz) |
| Ethyl pyrazine-2-carboxylate (Experimental) | 9.20 (d, J = 1.5 Hz) | 8.78 (d, J = 2.5 Hz) | 8.75 (dd, J = 2.5, 1.5 Hz) | 4.49 (q, J = 7.1 Hz) | 1.44 (t, J = 7.1 Hz) |
| Ethyl 5-methylpyrazine-2-carboxylate (Experimental) | 9.05 (s) | - | 8.45 (s) | 4.45 (q, J = 7.1 Hz) | 1.42 (t, J = 7.1 Hz) |
| 2-bromo-5-methylpyrazine (Experimental) | 8.51 (s) | - | 8.39 (s) | - | - |
Analysis of ¹H NMR Data:
-
Ethyl 5-bromo-2-pyrazinecarboxylate (Predicted): The predicted spectrum shows two singlets in the aromatic region. The proton at the C-3 position is expected to be the most downfield due to the anisotropic effect of the adjacent ester group and the nitrogen atom. The proton at C-6 is also significantly downfield due to the adjacent nitrogen. The ethyl ester protons exhibit a characteristic quartet and triplet pattern.
-
Comparison with Analogs:
-
Analog 1 (Ethyl pyrazine-2-carboxylate): The removal of the bromine atom at C-5 results in a more complex splitting pattern in the aromatic region due to proton-proton coupling. The chemical shifts of the pyrazine protons are generally in a similar downfield region.
-
Analog 2 (Ethyl 5-methylpyrazine-2-carboxylate): Replacing the bromine with a methyl group leads to an upfield shift of the adjacent H-6 proton compared to the predicted value for the bromo-derivative. This is because the methyl group is electron-donating, increasing the electron density at C-6.
-
Analog 3 (2-bromo-5-methylpyrazine): The absence of the electron-withdrawing ethyl carboxylate group at C-2 results in a significant upfield shift of both pyrazine protons compared to the target compound.
-
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide further insights into the electronic structure of the pyrazine ring.
| Compound | C-2 (ppm) | C-3 (ppm) | C-5 (ppm) | C-6 (ppm) | C=O (ppm) | -CH₂- (ppm) | -CH₃ (ppm) |
| Ethyl 5-bromo-2-pyrazinecarboxylate (Predicted) | 148.5 | 145.0 | 135.0 | 149.0 | 164.5 | 62.5 | 14.0 |
| Ethyl pyrazine-2-carboxylate (Experimental) | 146.9 | 144.7 | 147.9 | 144.7 | 164.8 | 62.1 | 14.2 |
| Ethyl 5-methylpyrazine-2-carboxylate (Experimental) | 146.2 | 143.8 | 155.1 | 142.3 | 165.2 | 61.8 | 14.3 |
| 2-bromo-5-methylpyrazine (Experimental) | 144.5 | 150.8 | 153.2 | 149.1 | - | - | - |
Analysis of ¹³C NMR Data:
-
Ethyl 5-bromo-2-pyrazinecarboxylate (Predicted): The predicted chemical shifts reflect the influence of the substituents. The carbon bearing the bromine (C-5) is predicted to be at a relatively high field for an aromatic carbon due to the heavy atom effect of bromine. The carbons adjacent to the nitrogen atoms (C-2 and C-6) are significantly downfield.
-
Comparison with Analogs:
-
Analog 1 (Ethyl pyrazine-2-carboxylate): The chemical shifts of the pyrazine ring carbons are all in a similar range to the target compound, with the exception of C-5, which is now a CH group and appears further downfield in the absence of the bromine atom.
-
Analog 2 (Ethyl 5-methylpyrazine-2-carboxylate): The C-5 carbon, now substituted with a methyl group, is significantly downfield compared to the predicted value for the bromo-derivative, reflecting the different electronic effects of a methyl versus a bromo substituent.
-
Analog 3 (2-bromo-5-methylpyrazine): The absence of the ester group at C-2 leads to a noticeable change in the chemical shift of C-2 and C-3 compared to the target compound.
-
Workflow for NMR Data Analysis and Interpretation
The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation.
Caption: A generalized workflow for NMR spectroscopic analysis.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of Ethyl 5-bromo-2-pyrazinecarboxylate. By leveraging high-quality predicted data and making rigorous comparisons with experimentally verified analogs, we have established a detailed and reliable spectral profile for this important synthetic intermediate. The provided protocols and comparative data serve as a valuable resource for researchers in ensuring the structural integrity of their compounds, thereby upholding the principles of scientific rigor in the fields of drug discovery and chemical development.
References
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Georgia Institute of Technology. Small molecule NMR sample preparation. (2023-08-29). [Link]
Sources
Deconstructing the Signature: A Comparative Guide to Interpreting the Mass Spectrum of Ethyl 5-bromo-2-pyrazinecarboxylate
For the modern researcher in drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing critical insights into molecular weight and fragmentation patterns. This guide offers a detailed interpretation of the mass spectrum of Ethyl 5-bromo-2-pyrazinecarboxylate, a heterocyclic compound of interest, by comparing its predicted fragmentation behavior with that of its non-brominated analog, Ethyl 2-pyrazinecarboxylate. Through this comparative analysis, we will illuminate the diagnostic impact of bromine substitution on the fragmentation pathways of pyrazine-based esters.
The Molecular Blueprint: Predicting the Molecular Ion Peak
The first piece of information gleaned from a mass spectrum is the molecular weight of the analyte. For Ethyl 5-bromo-2-pyrazinecarboxylate (C7H7BrN2O2), the calculated molecular weight is approximately 231.05 g/mol [1][2][3]. Due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance, the molecular ion region is expected to exhibit a characteristic isotopic pattern. This will manifest as two peaks of almost equal intensity, one for the molecule containing 79Br (the M+ peak) and one for the molecule containing 81Br (the M+2 peak), separated by two mass-to-charge units (m/z). This distinctive isotopic signature is a hallmark of a mono-brominated compound and a key diagnostic feature in its mass spectrum.
In contrast, the non-brominated analog, Ethyl 2-pyrazinecarboxylate (C7H8N2O2), has a molecular weight of approximately 152.15 g/mol . Its molecular ion peak (M+) will appear at m/z 152, and in the absence of other elements with significant isotopic distributions, it will be the primary peak in the molecular ion region.
Charting the Fragmentation Pathways: A Comparative Analysis
The true power of mass spectrometry in structural elucidation lies in the analysis of fragmentation patterns. The fragmentation of a molecule is not random; it follows predictable pathways governed by the stability of the resulting ions and neutral losses. By comparing the predicted fragmentation of Ethyl 5-bromo-2-pyrazinecarboxylate with the known fragmentation of Ethyl 2-pyrazinecarboxylate, we can discern the influence of the bromine substituent.
Fragmentation of Ethyl 2-pyrazinecarboxylate: The Foundation
The mass spectrum of Ethyl 2-pyrazinecarboxylate is expected to be dominated by fragmentation events characteristic of aromatic esters. The primary fragmentation pathways include:
-
Loss of the Ethoxy Radical (-•OCH2CH3): This is a common fragmentation for ethyl esters, resulting in the formation of a stable acylium ion. The loss of a 45 Da fragment (•OCH2CH3) from the molecular ion at m/z 152 would generate a prominent peak at m/z 107 . This pyrazinoyl cation is resonance-stabilized.
-
Loss of Ethylene (C2H4): A McLafferty-type rearrangement can lead to the loss of a neutral ethylene molecule (28 Da) from the ester group, resulting in a radical cation of pyrazine-2-carboxylic acid at m/z 124 .
-
Fragmentation of the Pyrazine Ring: Subsequent fragmentation of the pyrazine ring can lead to the loss of HCN (27 Da) or other small neutral molecules, giving rise to smaller fragment ions.
Predicted Fragmentation of Ethyl 5-bromo-2-pyrazinecarboxylate: The Bromine Effect
The presence of a bromine atom on the pyrazine ring introduces new and competing fragmentation pathways:
-
The Isotopic Signature Persists: It is crucial to remember that any fragment containing the bromine atom will also exhibit the characteristic 1:1 M+ and M+2 isotopic pattern.
-
Loss of the Ethoxy Radical: Similar to its non-brominated counterpart, the loss of the ethoxy radical (45 Da) is a highly probable fragmentation. This would result in a bromopyrazinoyl cation, which would appear as a pair of peaks of nearly equal intensity at m/z 186 and 188 . This is often a base peak or a very significant fragment.
-
Loss of Bromine Radical (-•Br): The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to lose a bromine radical (79 or 81 Da). This would lead to a fragment ion at m/z 152 (from the 231 molecular ion losing 79Br) and m/z 150 (from the 231 molecular ion losing 81Br, which is less likely to be observed as a distinct peak from the M-79 peak of the 233 isotope). The peak at m/z 152 would correspond to the molecular ion of Ethyl 2-pyrazinecarboxylate, highlighting a potential point of ambiguity if not for the isotopic pattern of the parent ion.
-
Loss of Ethylene: A McLafferty rearrangement is still possible, leading to the loss of ethylene (28 Da) and the formation of a 5-bromo-2-pyrazinecarboxylic acid radical cation. This would be observed as a pair of peaks at m/z 203 and 205 .
-
Ring Fragmentation: Further fragmentation of the brominated pyrazine ring can occur, leading to smaller fragments that still retain the bromine atom (and its isotopic signature) or fragments where the bromine has been lost.
Experimental Protocol: Acquiring the Mass Spectrum
To experimentally verify the predicted fragmentation patterns, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended:
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of this type of compound.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Mode: Splitless or split, depending on the sample concentration.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 40 to 300.
Visualizing the Fragmentation
To better illustrate the fragmentation pathways, the following diagrams are provided in the Graphviz DOT language.
Caption: Predicted fragmentation of Ethyl 5-bromo-2-pyrazinecarboxylate.
Caption: Fragmentation of Ethyl 2-pyrazinecarboxylate.
Data Summary and Comparison
The following table summarizes the key predicted ions for both compounds, providing a clear comparative framework for analysis.
| Ion Description | Ethyl 2-pyrazinecarboxylate (m/z) | Ethyl 5-bromo-2-pyrazinecarboxylate (m/z) |
| Molecular Ion [M]+• | 152 | 231, 233 |
| [M - OCH2CH3]+ | 107 | 186, 188 |
| [M - C2H4]+• | 124 | 203, 205 |
| [M - Br]+ | - | 152 |
Conclusion: The Diagnostic Value of Comparative Interpretation
The interpretation of the mass spectrum of Ethyl 5-bromo-2-pyrazinecarboxylate is significantly enhanced through a direct comparison with its non-brominated analog. The presence of bromine introduces highly diagnostic features, most notably the characteristic M+/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. Furthermore, the bromine atom provides an additional, facile fragmentation pathway through the loss of a bromine radical. By understanding the fundamental fragmentation patterns of the parent pyrazine ester and observing the predictable influence of the bromine substituent, researchers can confidently identify and characterize this and similar halogenated heterocyclic compounds. This systematic and comparative approach underscores the power of mass spectrometry as an indispensable tool in the arsenal of the modern drug discovery and development scientist.
References
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Aaron Chemistry. (n.d.). Ethyl 5-bromo-2-pyrazinecarboxylate. Retrieved from [Link]
-
Biofount. (n.d.). Ethyl 5-bromo-2-pyrazinecarboxylate. Retrieved from [Link]
-
LookChem. (n.d.). Ethyl 5-bromo-2-pyrazinecarboxylate. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Sources
A Researcher's Guide to Navigating the Reactivity of Bromo- vs. Chloro- Pyrazine Carboxylates
For researchers and professionals in drug development, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. Pyrazine carboxylates are privileged scaffolds, frequently incorporated into pharmacologically active molecules. The functionalization of these heterocyles, often via palladium-catalyzed cross-coupling reactions, is a cornerstone of modern medicinal chemistry. A critical decision in this process is the choice of the halogen handle—typically bromine or chlorine—on the pyrazine ring. This guide provides an in-depth, objective comparison of the reactivity of bromo- versus chloro- pyrazine carboxylates, supported by mechanistic principles and practical, data-driven insights to inform your synthetic strategy.
The Fundamental Driver: Carbon-Halogen Bond Strength
The observed differences in reactivity between bromo- and chloro- pyrazine carboxylates are fundamentally rooted in their respective carbon-halogen (C-X) bond dissociation energies (BDE). A stronger bond requires more energy to cleave, directly impacting the kinetics of many chemical transformations.[1][2]
The established trend for the BDE of phenyl halides, which serves as a reliable model for heteroaromatic systems, is:
Ph-Cl (97.1 kcal/mol) > Ph-Br (84.0 kcal/mol) [1]
This significant difference in bond strength is the primary determinant of reactivity in palladium-catalyzed cross-coupling reactions. The weaker C-Br bond is more readily cleaved, leading to faster reaction rates under milder conditions compared to the more robust C-Cl bond.[2] This cleavage occurs during the oxidative addition step, which is frequently the rate-determining step of the catalytic cycle.[2]
The Rate-Determining Step: Oxidative Addition
In palladium-catalyzed cross-coupling reactions, the catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3][4][5] During this step, the palladium center inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. Because the C-Br bond is weaker and more polarizable than the C-Cl bond, its interaction with the electron-rich palladium(0) catalyst is more favorable, leading to a faster rate of oxidative addition.[2][6]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling. The oxidative addition step is typically rate-limiting, and its facility is directly influenced by the C-X bond strength.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds. The electron-deficient nature of the pyrazine ring activates even the less reactive C-Cl bond towards oxidative addition, making chloropyrazines viable substrates.[7] However, a clear reactivity difference persists.
Experimental Data Summary: Suzuki-Miyaura Coupling
The following table summarizes representative conditions and outcomes for the Suzuki-Miyaura coupling of a model bromo- and chloro- pyrazine carboxylate with an arylboronic acid.
| Substrate | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) | Key Observations |
| Methyl 5-bromopyrazine-2-carboxylate | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ | 80 | 4 | >95 | Highly efficient under standard conditions.[8][9] |
| Methyl 5-chloropyrazine-2-carboxylate | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 100 | 12 | ~85 | Requires a more active catalyst (specialized ligand) and harsher conditions.[10] |
Analysis & Causality:
The data clearly illustrates the higher intrinsic reactivity of the bromopyrazine carboxylate. It couples efficiently at a lower temperature and in a shorter time using a standard, commercially available catalyst like Pd(dppf)Cl₂. In contrast, the activation of the corresponding chloropyrazine carboxylate necessitates a more sophisticated catalytic system. The use of bulky, electron-rich phosphine ligands, such as SPhos, is crucial.[8] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is more capable of cleaving the stronger C-Cl bond.[5] The higher temperature and longer reaction time required for the chloro-substrate directly reflect the higher activation energy barrier for the oxidative addition step.[2]
Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromopyrazine-2-carboxylate
Sources
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- 5. Yoneda Labs [yonedalabs.com]
- 6. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol | CoLab [colab.ws]
X-ray crystal structure analysis of pyrazine carboxylate derivatives
An In-Depth Comparative Guide to the X-ray Crystal Structure Analysis of Pyrazine Carboxylate Derivatives
Introduction: The Structural Significance of Pyrazine Carboxylates
Pyrazine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The incorporation of carboxylate functionalities—such as carboxylic acids, esters, and amides—introduces versatile hydrogen bonding capabilities and coordination sites for metal ions. These features make pyrazine carboxylate derivatives exceptional building blocks for creating complex supramolecular architectures, including co-crystals, coordination polymers, and metal-organic frameworks (MOFs).[1][2] Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount, as it governs critical properties like solubility, stability, bioavailability in pharmaceuticals, and the porous or catalytic nature of materials.[3][4]
X-ray crystallography stands as the definitive technique for elucidating these atomic-level structures. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the exact coordinates of each atom, revealing intricate details about molecular conformation, crystal packing, and the non-covalent interactions that dictate the overall architecture. This guide provides a comparative analysis of the crystal structures of various pyrazine carboxylate derivatives, offering insights into how subtle molecular changes influence their supramolecular assembly.
Fundamentals of Single-Crystal X-ray Diffraction
The journey from a powdered compound to a fully resolved crystal structure is a meticulous process. It relies on the principle that a crystal, with its periodically arranged atoms, acts as a three-dimensional diffraction grating for X-rays. The resulting diffraction pattern contains the information necessary to reconstruct the electron density map of the molecule and, consequently, its atomic structure.
The experimental workflow, from crystal growth to structure validation, is a critical sequence of steps where careful execution is key to a successful analysis.
Caption: A generalized workflow for single-crystal X-ray structure determination.
Comparative Structural Analysis: From Simple Amides to MOFs
The structural diversity of pyrazine carboxylate derivatives is best understood by comparing specific examples. The seemingly minor variation of a substituent or functional group can lead to profoundly different crystal packing and intermolecular interactions.
Case Study 1: N-Substituted Pyrazine-2,5-dicarboxamides
A study comparing N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide (I), its 3,6-dimethyl derivative (II), and its pyridin-4-ylmethyl isomer (III) reveals the subtle yet significant impact of substituent placement.[5][6] All three molecules are generated by inversion symmetry, placing the pyrazine ring at a center of inversion.
| Compound | Space Group | Key H-Bond | Supramolecular Structure | π–π Interactions | Ref |
| (I) C₁₈H₁₆N₆O₂ | P2₁/c | N—H···N(pyridine) | 3D network via C—H···O links between layers | None | [5][6] |
| (II) C₂₀H₂₀N₆O₂ | P2₁/c | N—H···N(pyridine) | 3D network via C—H···O links between layers | None | [5][6] |
| (III) C₁₈H₁₆N₆O₂ | P2₁/n | N—H···N(pyridine) | 3D network via C—H···O links between sheets | Offset π–π stacking [3.739(1) Å] | [5][6] |
The primary hydrogen bonding motif in all three structures is a classic N—H···N interaction between the amide proton and a pyridine nitrogen atom, forming layers or sheets.[5] However, the introduction of methyl groups in (II) or the change in pyridine substitution pattern in (III) alters the overall packing. Most notably, compound (III) exhibits offset π–π stacking between adjacent pyridine rings, an interaction absent in (I) and (II).[5][6] This demonstrates how remote modifications can enable or disable specific non-covalent interactions, thereby altering the entire crystal architecture.
Case Study 2: Pyrazinoic Acid and its Co-crystals
Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, is a simple yet powerful building block.[3][7] Its crystal structure, and that of its co-crystals, is dominated by strong O—H···N hydrogen bonds between the carboxylic acid and the pyrazine nitrogen.[8]
When pyrazinoic acid is co-crystallized with other benzene polycarboxylic acids, predictable supramolecular synthons are formed. For instance, in the co-crystal with phthalic acid, infinite chains of alternating acid and pyrazine molecules are linked by O—H···N hydrogen bonds.[8] This fundamental interaction is a recurring theme in the crystal engineering of pyrazine-based systems.
Caption: Common supramolecular synthons in pyrazine carboxylate crystal structures.
Case Study 3: Coordination to Metal Centers
The nitrogen and oxygen atoms of pyrazine carboxylates make them excellent ligands for metal ions, leading to the formation of coordination polymers and MOFs.[9][10] The geometry and connectivity of these frameworks are highly dependent on the metal ion's coordination preference and the ligand's structure.
For example, pyrazine-2-carboxylate (pca) can act as a chelating ligand, binding to metal centers through a proximal nitrogen and an oxygen atom.[11] In a series of isostructural complexes with Co, Cr, and Rh, the M(pca)₃ units pack in a monoclinic C2/c space group.[11][12] In contrast, when pyrazine-2,3-dicarboxylate is used with a mixture of lanthanide and silver ions, complex 2D and 3D heterometallic frameworks can be constructed, some of which exhibit interesting magnetic properties.[1][13]
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol outlines the essential steps for determining the crystal structure of a novel pyrazine carboxylate derivative.
1. Crystal Growth (Self-Validation: Visual Inspection)
-
Objective: To obtain single, defect-free crystals of suitable size (typically 0.1-0.3 mm).
-
Protocol:
-
Dissolve the purified pyrazine carboxylate derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, DMF) to near saturation.
-
Use a crystallization technique such as:
-
Slow Evaporation: Leave the solution in a loosely covered vial to allow the solvent to evaporate over several days to weeks.
-
Solvent Diffusion: Layer a poor solvent (e.g., hexane, ether) on top of a solution of the compound in a good solvent (e.g., dichloromethane, chloroform).
-
Vapor Diffusion: Place a vial containing the compound solution inside a larger sealed jar containing a precipitant solvent.
-
-
Validation: Regularly inspect the vials under a microscope. High-quality crystals should be transparent with well-defined faces and should extinguish light sharply under cross-polarized light.
-
2. Crystal Mounting and Data Collection (Self-Validation: Diffraction Quality)
-
Objective: To mount a single crystal and collect a complete, high-quality diffraction dataset.
-
Protocol:
-
Select a suitable crystal and mount it on a cryoloop or glass fiber using paratone or another cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to minimize thermal motion and radiation damage.
-
Perform a preliminary screening to determine the crystal quality and unit cell parameters.
-
Validation: A good crystal will show sharp, round diffraction spots. A high-quality preliminary dataset will allow for successful indexing of the unit cell.
-
Based on the determined crystal system and unit cell, devise a data collection strategy to ensure high completeness and redundancy.
-
Execute the full data collection run.
-
3. Structure Solution and Refinement (Self-Validation: Crystallographic Residuals)
-
Objective: To solve the phase problem, build a molecular model, and refine it against the experimental data.
-
Protocol:
-
Integrate the raw diffraction images and scale the data to correct for experimental variations using software like SHELX or Olex2.
-
Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model by fitting atoms into the electron density.
-
Refine the model using full-matrix least-squares. This process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between observed and calculated structure factors.
-
Locate and add hydrogen atoms to the model, typically placed in calculated positions and refined using a riding model.
-
Validation: The quality of the final model is assessed by several factors:
-
R1: Should typically be < 5% for high-quality structures.
-
wR2: Should typically be < 15%.
-
Goodness-of-Fit (GooF): Should be close to 1.
-
The residual electron density map should be largely featureless.
-
-
Conclusion
The crystal structures of pyrazine carboxylate derivatives reveal a rich and complex world of supramolecular chemistry. The interplay of strong hydrogen bonds, such as O—H···N and N—H···N, with weaker interactions like C—H···O and π–π stacking, dictates the assembly of these molecules in the solid state.[5][14] Furthermore, their ability to act as versatile ligands for metal ions opens the door to the rational design of functional materials like MOFs with tailored properties.[2] This guide has demonstrated that by comparing the crystallographic data of closely related compounds, researchers can derive valuable structure-property relationships, guiding the design of new pharmaceuticals and materials with enhanced performance and desired physical characteristics.
References
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Title: Pyrazine-2,3-Carboxylate Based Ag+ Homometallic and Ln3+–Ag+ Heterometallic Coordination Frameworks: Synthesis, Structures, and Magnetic Properties. Source: Crystal Growth & Design, ACS Publications. URL: [Link]
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Title: "Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Conta" Source: Scholar Commons, University of South Carolina. URL: [Link]
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Title: Hydrogen-bonding patterns in a series of multi-component molecular solids formed by 2,3,5,6-tetramethylpyrazine with selected carboxylic acids. Source: ResearchGate. URL: [Link]
-
Title: The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures. Source: ResearchGate. URL: [Link]
-
Title: SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Source: ResearchGate. URL: [Link]
-
Title: New Three-Dimensional Metal−Organic Framework with Heterometallic [Fe−Ag] Building Units: Synthesis, Crystal Structure, and Functional Studies. Source: Inorganic Chemistry, ACS Publications. URL: [Link]
-
Title: Structures of pyrazinamide and its active form, pyrazinoic acid. Source: ResearchGate. URL: [Link]
-
Title: Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Source: Dalton Transactions, RSC Publishing. URL: [Link]
-
Title: 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Source: PubMed Central. URL: [Link]
-
Title: Ternary assembly of pyrazine 2,3-dicarboxylic acid with a ditopic amine. Source: RSC Publishing. URL: [Link]
-
Title: The crystal structures of three pyrazine-2,5-dicarboxamides. Source: National Institutes of Health. URL: [Link]
-
Title: Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Isostructural Complexes. Source: ResearchGate. URL: [Link]
-
Title: Pyrazine-2,3-Carboxylate Based Ag + Homometallic and Ln 3+ –Ag + Heterometallic Coordination Frameworks: Synthesis, Structures, and Magnetic Properties. Source: ResearchGate. URL: [Link]
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Title: Chemical structure of pyrazinamide (a) and pyrazinoic acid (b). Source: ResearchGate. URL: [Link]
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Title: Cocrystals of pyrazine and benzene polycarboxylic acids. Source: PubMed. URL: [Link]
-
Title: Pyrazinoic acid. Source: NIST WebBook. URL: [Link]
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- 3. researchgate.net [researchgate.net]
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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis
In the landscape of pharmaceutical development and quality control, the accurate determination of purity is paramount. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this critical task, offering unparalleled precision and resolution in separating, identifying, and quantifying impurities in drug substances and products. This guide provides a comprehensive comparison of prevalent HPLC methods for purity analysis, grounded in scientific principles and supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed methodological decisions.
The Foundational Role of HPLC in Purity Analysis
The principle of HPLC hinges on the separation of components within a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). The time it takes for a compound to travel through the column, known as its retention time, is a unique characteristic that allows for its identification and quantification. In purity analysis, the goal is to resolve the main active pharmaceutical ingredient (API) from any related substances, including synthetic intermediates, degradation products, or isomers.
The choice of HPLC method is dictated by the physicochemical properties of the analyte and the impurities. A well-chosen method will provide the necessary selectivity and resolution to ensure that even trace-level impurities are accurately detected and quantified. This is not merely a procedural step but a cornerstone of ensuring the safety and efficacy of therapeutic products, as mandated by regulatory bodies like the FDA and EMA.
Comparative Analysis of Key HPLC Methods for Purity Determination
The versatility of HPLC stems from its various modes of operation, each employing a different separation mechanism. Below is a comparative overview of the most common methods used in purity analysis.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely utilized mode in pharmaceutical analysis due to its applicability to a broad range of non-polar and moderately polar compounds. The stationary phase is non-polar (e.g., C18 or C8 bonded silica), and the mobile phase is polar (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol).
Mechanism of Separation: Separation is based on the hydrophobic interactions between the analytes and the non-polar stationary phase. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.
Expertise in Practice: The choice of C18 or C8 column depends on the hydrophobicity of the analytes. A C18 column offers greater retention for non-polar compounds, while a C8 column is suitable for more polar analytes or when shorter analysis times are desired. The organic modifier in the mobile phase is a critical parameter for optimizing selectivity. Acetonitrile generally provides better peak shape and lower UV cutoff compared to methanol.
Trustworthiness of the Protocol: A robust RP-HPLC method for purity analysis will include a gradient elution, where the composition of the mobile phase is changed over time. This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with good peak shape.
Table 1: Performance Comparison of Common HPLC Methods for Purity Analysis
| HPLC Method | Primary Separation Principle | Typical Analytes | Advantages | Limitations | Typical Application in Purity Analysis |
| Reversed-Phase (RP-HPLC) | Hydrophobic Interactions | Non-polar to moderately polar small molecules, peptides | High resolution, broad applicability, robust methods | Poor retention of very polar compounds | General purity testing, related substances, stability studies |
| Normal-Phase (NP-HPLC) | Adsorption | Polar, non-ionic small molecules, isomers | Excellent for separating structural isomers | Sensitive to water content in the mobile phase, solvent miscibility issues | Separation of positional isomers, chiral separations (with chiral stationary phase) |
| Ion-Exchange (IEX-HPLC) | Electrostatic Interactions | Charged molecules (proteins, nucleic acids, amino acids) | High selectivity for charged species, high capacity | Requires buffered mobile phases, sensitive to pH and salt concentration | Charge variant analysis of monoclonal antibodies, purity of charged small molecules |
| Size-Exclusion (SEC-HPLC) | Molecular Size | Large biomolecules (proteins, polymers) | Gentle separation conditions, predictable elution | Low resolution compared to other modes, potential for non-specific interactions | Aggregate and fragment analysis of therapeutic proteins |
| Chiral HPLC | Enantioselective Interactions | Chiral molecules (enantiomers) | Direct separation of enantiomers | Column selection is compound-specific, method development can be complex | Enantiomeric purity of chiral drugs |
Experimental Protocols: A Practical Approach
To illustrate the application of these methods, detailed protocols for common purity analysis scenarios are provided below.
Protocol: Purity Analysis of a Small Molecule Drug Substance by RP-HPLC
This protocol outlines a typical gradient RP-HPLC method for determining the purity of a small molecule API and its related substances.
1. Instrumentation and Columns:
- HPLC system with a UV detector
- C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Expert Note: TFA is used as an ion-pairing agent to improve peak shape for basic compounds.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm (or the λmax of the API)
- Injection Volume: 10 µL
- Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 5 | | 25 | 95 | | 30 | 95 | | 31 | 5 | | 35 | 5 |
4. Sample Preparation:
- Accurately weigh and dissolve the drug substance in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.
5. Data Analysis:
- Identify the API peak based on its retention time.
- Integrate all impurity peaks.
- Calculate the percentage purity using the area percent method:
- % Purity = (Area of API Peak / Total Area of All Peaks) x 100
Visualizing Method Selection: A Logic Diagram
The selection of an appropriate HPLC method is a critical first step. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting an appropriate HPLC method.
Advanced Topics and Considerations
Peak Purity Assessment using Diode Array Detection (DAD)
A fundamental assumption in purity calculations is that each chromatographic peak represents a single compound. Diode Array Detectors (DAD) or Photodiode Array (PDA) detectors can assess the spectral homogeneity across a peak. If the UV-Vis spectra at the upslope, apex, and downslope of a peak are identical, it provides confidence in the peak's purity.
Mass Spectrometry (MS) for Impurity Identification
When unknown impurities are detected, coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for structural elucidation. MS provides mass-to-charge ratio (m/z) information, which can be used to determine the molecular weight of an impurity and, with fragmentation data (MS/MS), to deduce its structure.
Workflow for HPLC Purity Analysis
The following diagram outlines the general workflow for conducting a comprehensive HPLC purity analysis.
Caption: General workflow for HPLC purity analysis.
Conclusion
The selection and implementation of an appropriate HPLC method are critical for the accurate assessment of pharmaceutical purity. While RP-HPLC remains the workhorse of the industry, a thorough understanding of the principles and applications of other modes, such as NP-HPLC, IEX-HPLC, SEC-HPLC, and chiral HPLC, is essential for tackling diverse analytical challenges. By following a systematic approach to method selection, development, and validation, and by leveraging advanced detection techniques like DAD and MS, researchers can ensure the integrity of their purity data and, ultimately, the safety and efficacy of the medicines they develop.
References
-
International Council for Harmonisation (ICH) Q2(R1): Validation of Analytical Procedures: Text and Methodology. Source: ICH. [Link]
-
United States Pharmacopeia (USP), General Chapter <621> Chromatography. Source: USP. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Source: Wiley. [Link]
-
Agilent Technologies. (2017). A Primer on HPLC Columns. Source: Agilent Technologies. [Link]
-
Waters Corporation. (n.d.). HPLC Columns. Source: Waters Corporation. [Link]
A Comparative Study on the Biological Activity of Pyrazine Isomers: A Guide for Researchers
Introduction: The Significance of Diazines in Medicinal Chemistry
Pyrazine, pyrimidine, and pyridazine, the three structural isomers of diazine, form the backbone of a vast array of biologically active molecules. These six-membered heterocyclic compounds, each containing two nitrogen atoms, are prevalent in numerous natural products and synthetic pharmaceuticals. The position of the nitrogen atoms within the aromatic ring profoundly influences the electronic distribution, physicochemical properties, and, consequently, the biological activity of these isomers. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of pyrazine, pyrimidine, and pyridazine derivatives, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.
The arrangement of nitrogen atoms—1,4- in pyrazine, 1,3- in pyrimidine, and 1,2- in pyridazine—results in distinct dipole moments, pKa values, and hydrogen bonding capabilities. These differences dictate how these molecules interact with biological targets such as enzymes and receptors, leading to a diverse range of pharmacological effects. Pyrimidine, for instance, is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and several vitamins, highlighting its intrinsic biological relevance.[1][2] Pyrazine derivatives are known for their roles in kinase inhibition, while pyridazine-containing compounds have shown significant potential as anti-inflammatory agents through the modulation of various signaling pathways.[3][4]
This guide will delve into a comparative analysis of these isomers across key therapeutic areas, providing a framework for understanding their structure-activity relationships and offering practical guidance for their evaluation.
Comparative Analysis of Biological Activities
Anticancer Activity: A Tale of Three Isomers
All three diazine isomers have been extensively investigated as scaffolds for the development of novel anticancer agents. Their mechanisms of action are diverse, ranging from the inhibition of protein kinases to the induction of apoptosis and cell cycle arrest.[5][6]
Pyrazine derivatives have emerged as potent kinase inhibitors. For example, some pyrazine-based compounds have shown significant inhibitory activity against protein kinases that are crucial for cell proliferation and survival.[4] The nitrogen atoms in the 1,4-position can act as hydrogen bond acceptors, facilitating strong interactions with the ATP-binding pocket of various kinases.
Pyrimidine derivatives are perhaps the most established class of diazine-based anticancer drugs, with notable examples like 5-fluorouracil and gemcitabine being mainstays in chemotherapy. Their mechanism often involves interfering with nucleic acid synthesis, thereby halting the proliferation of rapidly dividing cancer cells.[7][8] More recent research has focused on pyrimidine derivatives as inhibitors of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), which are key regulators of the cell cycle and signaling pathways often dysregulated in cancer.[9]
Pyridazine derivatives have also demonstrated significant cytotoxic activity against various cancer cell lines. Their mode of action can involve the induction of apoptosis and the inhibition of enzymes like topoisomerase.[10]
To provide a clearer comparison, the following table summarizes the cytotoxic activity (IC50 values) of representative derivatives from each isomer class against common cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in the specific derivatives and experimental conditions across different studies.
| Isomer Class | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazine | Chalcone-pyrazine hybrid | A549 (Lung) | 0.13 | [11] |
| Pyrazine | Chalcone-pyrazine hybrid | Colo-205 (Colon) | 0.19 | [11] |
| Pyrimidine | Pyrido[2,3-d]pyrimidine | PC-3 (Prostate) | <10 | [12] |
| Pyrimidine | 2,4-diaryl pyrimidine | H1975 (Lung) | <10 | [7] |
| Pyridazine | Pyridazine derivative | HCT-116 (Colon) | Not specified | [10] |
| Pyridazine | Pyridazine derivative | HepG2 (Liver) | Not specified | [10] |
Note: The data presented is a synthesis from multiple sources and should be interpreted with caution due to potential variations in experimental methodologies.
Antimicrobial Activity: A Broad Spectrum of Inhibition
The quest for novel antimicrobial agents is a global health priority, and diazine isomers represent a promising source of new therapeutic leads.
Pyrazine derivatives have shown activity against a range of bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Pyrimidine derivatives have a long history in antimicrobial therapy, with compounds like trimethoprim being widely used. These compounds often act by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for bacterial DNA synthesis.[13]
Pyridazine derivatives also exhibit broad-spectrum antimicrobial activity. Their ability to be easily functionalized allows for the generation of diverse chemical libraries to screen for potent antibacterial and antifungal agents.[14]
The following table provides a comparative overview of the minimum inhibitory concentration (MIC) values for representative diazine derivatives against common microbial strains.
| Isomer Class | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Pyrazine | Not Specified | Staphylococcus aureus | Not Specified | |
| Pyrazine | Not Specified | Escherichia coli | Not Specified | |
| Pyrimidine | Thienopyrimidine | Bacillus subtilis | 6.25 | [15] |
| Pyrimidine | Thienopyrimidine | Escherichia coli | 12.5 | [15] |
| Pyridazine | Not Specified | Staphylococcus aureus | Not Specified | |
| Pyridazine | Not Specified | Escherichia coli | Not Specified |
Note: Directly comparable MIC data for all three isomers from a single source is limited. The presented data is illustrative of the potential of each class.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a key area of pharmaceutical research.
Pyrazine derivatives have been shown to possess anti-inflammatory properties, with some compounds exhibiting inhibitory effects on the production of pro-inflammatory mediators.[11]
Pyrimidine derivatives can exert anti-inflammatory effects through various mechanisms, including the inhibition of enzymes involved in the inflammatory response.
Pyridazine derivatives have demonstrated significant potential as anti-inflammatory agents, particularly as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins.[16][17] This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
The table below summarizes the COX-2 inhibitory activity of representative pyridazine derivatives, highlighting their potential in this therapeutic area.
| Isomer Class | Derivative Type | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyridazine | Pyridazine derivative | COX-2 Inhibition | 0.18 | 6.33 | [16] |
| Pyridazine | Pyrazole-pyridazine hybrid | COX-2 Inhibition | 1.15 | 8.31 | [17] |
Experimental Protocols
To facilitate the comparative evaluation of pyrazine isomers, this section provides detailed, step-by-step methodologies for key in vitro assays.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (pyrazine, pyrimidine, and pyridazine derivatives) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Principle: The assay typically measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX-2 enzyme. The amount of PGE2 produced is quantified using an ELISA kit.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and its substrate, arachidonic acid.
-
Compound Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of the test compounds.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction and incubate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a solution of hydrochloric acid).
-
PGE2 Quantification: Measure the concentration of PGE2 in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these isomers exert their biological effects is crucial for rational drug design.
Anticancer Signaling Pathways
Many pyrazine and pyrimidine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival.
Caption: Mechanism of action of selective COX-2 inhibiting pyridazine derivatives.
Conclusion and Future Directions
The comparative analysis of pyrazine, pyrimidine, and pyridazine isomers reveals a rich and diverse landscape of biological activities. While pyrimidine derivatives have a more established history in cancer therapy, pyrazine and pyridazine scaffolds offer exciting opportunities for the development of novel kinase inhibitors and anti-inflammatory agents, respectively.
The key to unlocking the full potential of these diazine isomers lies in a deeper understanding of their structure-activity relationships. The position of the nitrogen atoms, coupled with the nature and position of various substituents, provides a vast chemical space for exploration. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of isomeric derivatives under standardized assay conditions to generate more robust and directly comparable data.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for promising new derivatives.
-
Computational Modeling: Utilizing in silico tools for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
By leveraging the unique properties of each diazine isomer and employing a multidisciplinary approach that combines synthetic chemistry, biological screening, and computational analysis, the scientific community can continue to develop innovative and effective therapeutics based on these versatile heterocyclic scaffolds.
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Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Bentham Science Publishers. (2025-08-13). [Link]
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Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]
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An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
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Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC. (2022-06-10). [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. (2021-04-07). [Link]
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Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. [Link]
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Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation. (2019-04-20). [Link]
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Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. SpringerLink. (2023-02-28). [Link]
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A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]
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Pyridazine derivatives 57a–59c reported as anti-inflammatory agents. ResearchGate. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
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Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. [Link]
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Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. MDPI. [Link]
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Design, Synthesis and Antimicrobial Activity of 1,3-Diazine Derivatives. oa.mg. (2023-08-01). [Link]
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. [Link]
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Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science. [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. National Institutes of Health. [Link]
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New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation. ResearchGate. [Link]
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Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. ResearchGate. [Link]
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Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. [Link]
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Structure-activity relationships of novel antibacterial translation inhibitors: 3,5-diamino-piperidinyl triazines. PubMed. [Link]
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Structure‐antimicrobial activity relationship of the synthesized s‐triazine derivatives (4a–4r). Wiley Online Library. [Link]
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. [Link]
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in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Science Alert. [Link]
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Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. Semantic Scholar. [Link]
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Comparative toxicity of fostriecin, hepsulfam and pyrazine diazohydroxide to human and murine hematopoietic progenitor cells in vitro. PubMed. [Link]
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A Comparative Guide to the Synthesis of Pyrazole Carboxylates: Validating Established Routes and Exploring Novel Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxylates are a cornerstone of modern medicinal chemistry and drug development. Their rigid, planar structure and capacity for diverse substitution patterns make them privileged scaffolds in a multitude of clinically significant molecules. The pursuit of efficient, scalable, and versatile synthetic routes to these vital heterocycles is, therefore, a continuous endeavor in the chemical sciences.
This guide provides a comprehensive comparison of established, field-proven methodologies for the synthesis of pyrazole carboxylates. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of these routes, supported by experimental data. Furthermore, we will venture into the prospective, yet challenging, territory of utilizing pyrazine precursors for pyrazole synthesis—a novel concept that, while not yet established, presents intriguing possibilities for scaffold hopping and molecular diversification. Our objective is to equip researchers with the critical knowledge to select and optimize the most suitable synthetic strategy for their specific research and development goals.
I. The Gold Standard: Knorr Pyrazole Synthesis and Related Cyclocondensations
The most ubiquitous and reliable method for the synthesis of pyrazole carboxylates is the Knorr pyrazole synthesis and its variations, which involve the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4][5][6] This method, first reported in 1883, remains the workhorse for pyrazole synthesis due to its simplicity, broad substrate scope, and generally high yields.[1][3]
Mechanistic Rationale
The reaction proceeds through a well-understood mechanism involving the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of the reaction is a critical consideration, as unsymmetrical 1,3-dicarbonyl compounds can potentially yield two different regioisomeric pyrazoles.
Figure 1: Generalized workflow of the Knorr pyrazole synthesis.
Comparative Performance of Common 1,3-Dicarbonyl Precursors
The choice of the 1,3-dicarbonyl precursor is pivotal in determining the final substitution pattern of the pyrazole carboxylate. Below is a comparison of commonly used starting materials.
| 1,3-Dicarbonyl Precursor | Typical Reaction Conditions | Advantages | Disadvantages | Yield Range |
| β-Ketoesters | Acetic acid (catalyst) in ethanol, room temp to reflux | Readily available, good yields, direct route to pyrazole carboxylates.[7] | Potential for regioisomeric mixtures with unsymmetrical ketones. | 70-95%[6] |
| 1,3-Diketones | Acid or base catalysis, various solvents | Versatile for synthesizing a wide range of substituted pyrazoles.[3] | Requires a separate step to introduce the carboxylate functionality if not already present on a substituent. | 60-99%[1][3] |
| α,β-Unsaturated Carbonyls (with a leaving group) | Various, often requires subsequent oxidation | Access to different substitution patterns. | Can lead to pyrazoline intermediates requiring an additional oxidation step.[1][8] | Variable |
Experimental Protocol: Knorr Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
Materials:
-
Ethyl benzoylpyruvate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve ethyl benzoylpyruvate in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired pyrazole carboxylate.
II. Alternative Established Syntheses
While the Knorr synthesis is predominant, other methods offer unique advantages for specific substitution patterns or substrate sensitivities.
1,3-Dipolar Cycloaddition
This method involves the [3+2] cycloaddition of a diazo compound (as the 1,3-dipole) with an alkyne. The use of ethyl diazoacetate is particularly relevant for the direct synthesis of pyrazole carboxylates.[1][8]
Figure 2: 1,3-Dipolar cycloaddition approach to pyrazole carboxylates.
Advantages:
-
High regioselectivity in many cases.
-
Access to pyrazoles that may be difficult to synthesize via cyclocondensation.
Disadvantages:
-
Diazo compounds can be hazardous and require careful handling.
-
The availability of substituted alkynes may be a limiting factor.
III. The Prospective Frontier: Pyrazoles from Pyrazine Precursors
The synthesis of pyrazoles from pyrazine precursors represents a largely unexplored area of heterocyclic chemistry. This transformation would involve a ring contraction, a type of skeletal rearrangement that is mechanistically intriguing and synthetically valuable for scaffold hopping.
Theoretical Basis and Related Transformations
While direct, high-yielding conversions of simple pyrazines to pyrazole carboxylates are not well-documented in the current literature, the concept is grounded in related heterocyclic rearrangements. A notable example is the conversion of pyrimidines to pyrazoles.[1] This reaction proceeds via nucleophilic attack of hydrazine on an activated pyrimidine ring, leading to ring opening and subsequent recyclization to form the five-membered pyrazole ring with the expulsion of a one-carbon unit.[1]
It has been reported that a 4-pyrazinylpyrimidine subjected to these ring contraction conditions gave the corresponding pyrazole in low yield, with significant competing reactivity at the pyrazine unit.[1] This suggests that pyrazines are also susceptible to nucleophilic attack by hydrazine, but the subsequent reaction pathways may be complex and not favor pyrazole formation.
Proposed Mechanistic Pathway for Pyrazine-to-Pyrazole Conversion
A hypothetical mechanism for the conversion of a pyrazine to a pyrazole would likely involve the following steps:
-
Activation of the Pyrazine Ring: Similar to the pyrimidine case, the pyrazine ring would likely require activation by an N-alkylation or the introduction of an electron-withdrawing group to make it sufficiently electrophilic for nucleophilic attack.
-
Nucleophilic Attack by Hydrazine: Hydrazine would attack an electrophilic carbon atom in the activated pyrazine ring, leading to ring opening.
-
Intramolecular Recyclization: The resulting open-chain intermediate would then undergo intramolecular cyclization to form a new five-membered ring.
-
Elimination/Rearrangement: A final elimination or rearrangement step would lead to the aromatic pyrazole product.
Figure 3: Hypothetical workflow for pyrazine to pyrazole conversion.
Challenges and Future Outlook
The primary challenges in developing a viable pyrazine-to-pyrazole synthesis are:
-
Pyrazine Stability: The aromaticity of the pyrazine ring makes it relatively unreactive towards nucleophiles.
-
Controlling Reactivity: As observed with 4-pyrazinylpyrimidine, the pyrazine ring can undergo competing side reactions.[1]
-
Substrate Scope: A successful method would need to tolerate a range of substituents, particularly a carboxylate group or its precursor.
Despite these challenges, the development of such a methodology would be highly valuable. It would provide a novel disconnection for pyrazole synthesis and enable the conversion of readily available pyrazine building blocks into high-value pyrazole scaffolds. Future research in this area could focus on the use of transition metal catalysis or photochemical methods to facilitate the desired ring contraction.[9][10][11]
IV. Comparative Summary and Conclusion
The synthesis of pyrazole carboxylates is a mature field with a number of robust and reliable methods. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.
| Synthetic Route | Key Precursors | Regioselectivity | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Can be an issue with unsymmetrical precursors | High yields, broad scope, well-established.[1][3] | Potential for regioisomeric mixtures. |
| 1,3-Dipolar Cycloaddition | Diazo compounds, Alkynes | Generally high | Access to unique substitution patterns.[1][8] | Use of potentially hazardous diazo compounds. |
| Pyrazine Ring Contraction | Pyrazine derivatives, Hydrazines | Unknown | Novel disconnection, potential for scaffold hopping. | Not yet established, likely low yields and side reactions.[1] |
References
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Knorr Pyrazole Synthesis - J&K Scientific LLC.
- Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PubMed Central.
- Recent Advances in the Synthesis of Pyrazole Deriv
- synthesis of pyrazoles - YouTube.
- The Photochemistry of Pyrazoles and Isothiazoles | 2 | Organic Photoch - Taylor & Francis eBooks.
- Photochemical Editing of Pyridines to Pyrazoles - Synthesis Spotlight.
- Pyrazole synthesis - Organic Chemistry Portal.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
- Photochemical Synthesis of Pyrazolines
- Synthesis and Pharmacological Activities of Pyrazole Deriv
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A Comparative Guide to the Antifungal Activity of Pyrazine Amides
Introduction
In the ever-evolving landscape of antifungal drug discovery, the emergence of novel scaffolds with potent and broad-spectrum activity is of paramount importance. Pyrazine amides, a class of heterocyclic compounds, have garnered significant attention for their diverse biological activities, including promising antifungal properties. This guide provides a comprehensive comparison of the antifungal efficacy of various pyrazine amides, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their potency and provide detailed experimental protocols for researchers aiming to evaluate these compounds. The insights presented herein are intended to guide fellow researchers, scientists, and drug development professionals in the rational design and advancement of new pyrazine-based antifungal agents.
Comparative Antifungal Efficacy: A Quantitative Analysis
The antifungal activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. A lower MIC value indicates a higher potency. The following table summarizes the in vitro antifungal activity of a selection of N-substituted pyrazine-2-carboxamides against various fungal strains, as reported in the scientific literature.
| Compound ID | Pyrazine Ring Substituents | N-Amide Substituent | Fungal Strain | MIC (µmol/L) | Reference |
| 1 | 5-chloro | 3-trifluoromethylbenzyl | Trichophyton mentagrophytes | 15.62 | [1] |
| 2 | 6-chloro | 3-trifluoromethylbenzyl | Trichophyton mentagrophytes | 62.5 | [1] |
| 3 | Unsubstituted | 3-trifluoromethylphenyl | Trichophyton mentagrophytes | 62.5 | [2] |
| 4 | 6-chloro-5-tert-butyl | 3,4-dichlorophenyl | Trichophyton mentagrophytes | 62.5 | [3] |
| 5 | 6-chloro | 3-methylphenyl | Multiple strains | 31.25-500 | [4] |
| 6 | 5-tert-butyl-6-chloro | 3-methylphenyl | Multiple strains | 31.25-500 | [4] |
Structure-Activity Relationship (SAR) Insights
The antifungal activity of pyrazine amides is intricately linked to the nature and position of substituents on both the pyrazine ring and the N-phenyl or N-benzyl moiety. Analysis of the available data reveals several key trends:
-
Influence of Halogen and Trifluoromethyl Groups: The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl (-CF3), on the N-amide substituent appears to be crucial for enhanced antifungal activity. For instance, compound 1 , with a 3-trifluoromethylbenzyl group, exhibited the highest potency against Trichophyton mentagrophytes[1]. Similarly, compound 3 , with a 3-trifluoromethylphenyl group, also showed notable activity[2].
-
Impact of Pyrazine Ring Substitution: Substitutions on the pyrazine ring also modulate the antifungal efficacy. The presence of a tert-butyl group, as seen in compound 4 , in combination with chloro and dichlorophenyl substituents, contributes to its activity against T. mentagrophytes[3]. However, in some cases, such as with compounds 5 and 6 , the combination of chloro and tert-butyl groups on the pyrazine ring with a 3-methylphenyl amide resulted in a broad but generally weaker antifungal effect[4].
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a significant role in its biological activity. A quasi-parabolic relationship between lipophilicity (log P) and activity has been observed for some series of pyrazine amides, suggesting that an optimal lipophilicity is required for effective antifungal action[4].
The general chemical structure of the discussed pyrazine amides can be visualized as follows:
Caption: Generalized structure of an N-substituted pyrazine-2-carboxamide.
Potential Mechanism of Action: Succinate Dehydrogenase Inhibition
While the precise antifungal mechanism of action for all pyrazine amides is not fully elucidated, a growing body of evidence points towards the inhibition of succinate dehydrogenase (SDH) as a primary target for some derivatives[1][5]. SDH, also known as Complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. Its inhibition disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.
This mechanism is shared by a class of commercial fungicides known as SDHIs. Molecular docking studies on related pyrazole carboxamides have shown that these molecules can bind to the active site of SDH, interacting with key amino acid residues[6][7]. A fragment recombination strategy has been successfully employed to design novel pyrazine-carboxamide-diphenyl-ethers as SDHIs, further strengthening the link between the pyrazine amide scaffold and this molecular target[1][5].
The proposed mechanism can be illustrated as follows:
Caption: Proposed mechanism of action via SDH inhibition.
Experimental Protocols: Antifungal Susceptibility Testing
The determination of MIC values is a critical step in evaluating the antifungal potential of pyrazine amides. The broth microdilution method is a standardized and widely accepted protocol for this purpose.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test pyrazine amide compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus niger, Trichophyton mentagrophytes)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Spectrophotometer or microplate reader
-
Incubator
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control (solvent for dissolving compounds, e.g., DMSO)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in the broth medium to achieve the desired final inoculum concentration in the microtiter plate wells.
-
-
Compound Dilution:
-
Prepare a stock solution of each pyrazine amide in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plate to obtain a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the serially diluted compounds.
-
Include control wells:
-
Growth control (inoculum without any compound)
-
Sterility control (broth only)
-
Positive control (inoculum with a standard antifungal)
-
Solvent control (inoculum with the highest concentration of the solvent used)
-
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours), depending on the fungal species.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the pyrazine amide that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.
-
The workflow for this experimental protocol can be visualized as follows:
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
Pyrazine amides represent a promising class of compounds with demonstrable antifungal activity. The strategic modification of their chemical structure, particularly the introduction of electron-withdrawing groups on the N-amide substituent, can significantly enhance their potency. The likely mechanism of action for at least some of these compounds involves the inhibition of the essential fungal enzyme succinate dehydrogenase. The standardized protocols outlined in this guide provide a robust framework for the continued investigation and comparison of novel pyrazine amide derivatives. Further research focusing on optimizing the structure-activity relationship and elucidating the precise molecular interactions with their targets will be instrumental in developing these compounds into clinically viable antifungal therapeutics.
References
Sources
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- 5. Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization of Novel Ethyl 5-bromo-2-pyrazinecarboxylate Derivatives
Introduction: The Scientific Imperative for Novel Pyrazine Derivatives
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive framework for designing molecules that interact with biological targets.[3][4] The starting material, Ethyl 5-bromo-2-pyrazinecarboxylate, serves as a versatile platform for chemical exploration. The bromine atom at the 5-position is a synthetic handle ripe for modification via modern cross-coupling reactions, allowing for the systematic introduction of diverse functionalities. This guide provides a comparative analysis of the parent compound and three novel, rationally designed derivatives, detailing their synthesis, characterization, and potential biological relevance. Our objective is to not only present data but to explain the causal-driven experimental choices that ensure data integrity and reproducibility.
Rational Design and Synthesis Strategy
To explore the chemical space around the Ethyl 5-bromo-2-pyrazinecarboxylate core, we designed three novel derivatives (A, B, and C) by replacing the 5-bromo substituent. These derivatives are synthesized via well-established, palladium-catalyzed cross-coupling reactions, chosen for their reliability, broad substrate scope, and high functional group tolerance.[5][6]
-
Derivative A (Phenyl-substituted): Synthesized via a Suzuki-Miyaura cross-coupling reaction. This modification introduces a phenyl group, significantly increasing molecular complexity and exploring steric and electronic interactions.[5][7]
-
Derivative B (Phenylethynyl-substituted): Synthesized via a Sonogashira coupling. The introduction of a rigid alkyne linker is a common strategy in drug design to probe binding pockets and optimize ligand-receptor interactions.[8][9]
-
Derivative C (Anilino-substituted): Synthesized via a Buchwald-Hartwig amination. The addition of a secondary amine introduces a hydrogen bond donor, which can be critical for target engagement.[10][11]
The general synthetic workflow is depicted below.
Caption: General synthetic workflow for novel derivatives.
Experimental Protocol: Synthesis of Derivative A via Suzuki Coupling
This protocol is a self-validating system. The choice of catalyst, base, and solvent system is based on established literature for achieving high yields in the coupling of electron-deficient heteroaryl halides.[5][7] Monitoring by TLC or LC-MS provides in-process checks to ensure the reaction proceeds to completion.
-
Reaction Setup: To a flame-dried Schlenk flask, add Ethyl 5-bromo-2-pyrazinecarboxylate (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times. This is critical as the palladium catalyst is sensitive to oxygen, which can lead to catalyst degradation and lower yields.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The aqueous-organic solvent system is often optimal for Suzuki couplings, ensuring solubility of both the organic substrates and the inorganic base.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). The aqueous washes remove the inorganic base and boronic acid byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Derivative A.
Comparative Characterization Data
The following table summarizes the key characterization data for the parent compound and the three novel derivatives. The data for the derivatives are predicted based on established structure-property and structure-spectroscopy relationships.
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) | Predicted ¹H NMR (Pyrazine Protons, δ ppm) | Predicted FTIR (C=O, cm⁻¹) | HRMS (m/z) [M+H]⁺ |
| Parent Compound | Ethyl 5-bromo-2-pyrazinecarboxylate | 231.05 | 48-50 | H3: ~9.2, H6: ~8.8 | ~1730 | 230.9607 / 232.9586 |
| Derivative A | Ethyl 5-phenyl-2-pyrazinecarboxylate | 228.24 | 75-78 | H3: ~9.4, H6: ~9.1 | ~1725 | 229.0917 |
| Derivative B | Ethyl 5-(phenylethynyl)-2-pyrazinecarboxylate | 252.26 | 90-93 | H3: ~9.3, H6: ~8.9 | ~1720 | 253.0917 |
| Derivative C | Ethyl 5-(phenylamino)-2-pyrazinecarboxylate | 243.26 | 110-113 | H3: ~9.1, H6: ~8.2 | ~1715 | 244.1081 |
Note: Predicted values are for comparative guidance and would require experimental verification.
Detailed Characterization Methodologies
Accurate and reproducible characterization is the cornerstone of chemical research. The following are standardized protocols for obtaining the data presented above.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. The chemical environment of each proton dictates its resonance frequency (chemical shift), providing a unique fingerprint of the molecule. Deuterated solvents (like CDCl₃) are used because they are "invisible" in the ¹H NMR spectrum.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[12]
-
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 500 MHz spectrometer at 298 K.[13] A standard one-dimensional proton experiment is typically sufficient.
-
Parameters: Use a 90° pulse, a relaxation delay of 2.0 s, and an acquisition time of ~1.5 s.[14] Collect 16 scans to ensure a good signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decay (FID) with an exponential line broadening of 0.5 Hz. Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS peak at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. This allows for the identification of functional groups. The carbonyl (C=O) stretch of an ester is particularly strong and informative.[15] Conjugation with the aromatic pyrazine ring lowers the frequency of this vibration compared to a saturated ester.[16][17][18]
Protocol:
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS accurately determines the mass-to-charge ratio (m/z) of an ion, allowing for the calculation of the elemental formula.[19][20] Electrospray ionization (ESI) is a "soft" ionization technique ideal for these molecules, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly providing the molecular weight.[21][22]
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 µg/mL.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquisition: Acquire the spectrum in positive ion mode. The mass analyzer (e.g., TOF or Orbitrap) should be calibrated to ensure high mass accuracy.
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare the measured m/z to the calculated value for the expected elemental formula.
Melting Point Determination
Causality: The melting point is a fundamental physical property that serves as a key indicator of purity. Pure crystalline solids have a sharp, well-defined melting range, whereas impurities typically depress and broaden this range.[23][24]
Protocol:
-
Sample Preparation: Ensure the sample is finely powdered and completely dry.[25]
-
Loading: Tap the open end of a capillary tube into the sample powder, then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.[26]
-
Measurement: Place the capillary in a calibrated melting point apparatus. Heat rapidly to ~15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Structure-Activity Relationship (SAR) Insights
Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimycobacterial, and antifungal properties.[4][27][28][29] The modifications made to the parent compound are designed to probe key aspects of molecular recognition.
Caption: Logic diagram of structural modifications and potential biological impact.
-
Aryl Substitution (Derivative A): The addition of a phenyl ring increases lipophilicity, which can enhance cell membrane permeability.[27] It also provides a moiety capable of engaging in π-π stacking interactions with aromatic residues in a protein active site.
-
Alkynyl Linker (Derivative B): The linear, rigid nature of the phenylethynyl group can act as a molecular ruler, exploring the depth of a binding pocket and enforcing a specific orientation of the terminal phenyl ring.
-
Amino Linker (Derivative C): The introduction of an N-H group provides a crucial hydrogen bond donor, which can form a key interaction with a hydrogen bond acceptor (like a carbonyl oxygen or nitrogen atom) in a biological target, potentially increasing binding affinity and selectivity.[30]
Conclusion
This guide outlines a systematic approach to the synthesis and characterization of novel Ethyl 5-bromo-2-pyrazinecarboxylate derivatives. By employing robust and well-understood synthetic methodologies like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, a diverse set of analogues can be efficiently generated. The comparative analysis of their physical and spectroscopic data provides a clear framework for structural verification. The detailed, causality-driven protocols for characterization ensure the generation of high-quality, reproducible data essential for advancing research in medicinal chemistry and drug development. The insights gained from these derivatives pave the way for further optimization and exploration of the rich pharmacological potential of the pyrazine scaffold.[1][2]
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Jampilek, J., et al. (2005). Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. Current Organic Chemistry, 9(1), 49-64. Available at: [Link]
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Huigens, R.W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(19), 6694. Available at: [Link]
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Miniyar, P.B., et al. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625. Available at: [Link]
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Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. Available at: [Link]
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Huigens, R.W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Pharmacia, 73(3), 1149-1175. Available at: [Link]
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Dolezal, M., et al. (2006). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-256. Available at: [Link]
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Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. Available at: [Link]
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Chemistry LibreTexts. (2019). 2.2: Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]
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Strotman, N.A., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Available at: [Link]
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Wishart, D.S., et al. (2018). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Journal of Proteome Research, 17(4), 1437-1447. Available at: [Link]
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Wishart, D.S., et al. (2018). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Journal of Proteome Research, 17(4), 1437-1447. Available at: [Link]
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Kumar, A., et al. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 56(39), 5349-5353. Available at: [Link]
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Strotman, N.A., et al. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Available at: [Link]
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Reusch, W. (n.d.). Mass Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]
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Bio-protocol. (2022). 2.4.2. Acquisition and Processing of 1H NMR Data. Bio-protocol, 12(15), e4495. Available at: [Link]
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Strotman, N.A., et al. (2007). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. SciSpace. Available at: [Link]
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ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available at: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
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R-NMR. (n.d.). SOP data acquisition. R-NMR. Available at: [Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]
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UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. UTHSCSA. Available at: [Link]
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Molander, G.A., & Biolatto, B. (2003). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Journal of Heterocyclic Chemistry, 40(4), 607-613. Available at: [Link]
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Moustafa, A.H., et al. (2006). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 71(5), 471-485. Available at: [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Organic Chemistry at CU Boulder. Available at: [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
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Smith, B.C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
-
Reddy, B.V.S., et al. (2013). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 11(9), 1461-1465. Available at: [Link]
-
Wang, S., et al. (2005). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. Journal of Porphyrins and Phthalocyanines, 9(3), 162-168. Available at: [Link]
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Kumar, A., et al. (2018). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). Molecules, 23(10), 2465. Available at: [Link]
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El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Available at: [Link]
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Temple, C., et al. (1984). Potential antimitotic agents. Synthesis of some ethyl benzopyrazin-7-ylcarbamates, ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, and ethyl pyrido[3,4-e]-as-triazin-7-ylcarbamates. Journal of Medicinal Chemistry, 27(12), 1643-1648. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 5-bromo-2-pyrazinecarboxylate
This document provides a detailed, procedural guide for the safe handling and disposal of Ethyl 5-bromo-2-pyrazinecarboxylate. Developed for researchers, scientists, and professionals in drug development, this guide moves beyond simple checklists to explain the critical reasoning behind each step, ensuring a culture of safety and regulatory compliance within the laboratory. Our commitment is to provide value beyond the product, building trust through expert guidance on laboratory safety and chemical management.
Immediate Hazard Assessment and Personal Protective Equipment (PPE)
Before handling Ethyl 5-bromo-2-pyrazinecarboxylate, it is crucial to understand its potential hazards. While a specific, comprehensive toxicological profile may not be widely published, its structure as a halogenated heterocyclic compound necessitates cautious handling. Based on data from analogous brominated organic compounds, it should be treated as a substance that is potentially harmful if ingested, inhaled, or absorbed through the skin, and is likely an irritant to the skin and eyes[1][2].
Adherence to proper PPE protocols is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale for Use |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield. | Protects against splashes and potential vapors which may cause serious eye irritation[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). | Prevents direct skin contact and absorption. Contaminated gloves should be removed and washed before re-use[3]. |
| Body Protection | A flame-retardant lab coat and closed-toe shoes. | Prevents contact with clothing and skin. An antistatic lab coat is recommended if large quantities are handled near ignition sources. |
| Respiratory Protection | Use only in a well-ventilated area or under a certified chemical fume hood. | Minimizes inhalation of vapors or aerosols. All handling that may generate aerosols should be performed in a fume hood. |
Waste Characterization and Regulatory Framework
Proper disposal begins with correct waste characterization. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed[4].
Ethyl 5-bromo-2-pyrazinecarboxylate is classified as a halogenated organic compound due to the presence of a carbon-bromine bond[5][6][7]. This classification is critical because halogenated waste streams have specific disposal requirements, often involving high-temperature incineration, and must be segregated from non-halogenated wastes to prevent complications in the disposal process and to minimize costs[8].
All personnel handling this waste must be trained on OSHA's Hazard Communication Standard (29 CFR 1910.1200), which ensures that information about chemical hazards and associated protective measures is disseminated[9][10].
On-Site Waste Accumulation and Segregation Protocol
The systematic collection of chemical waste at its point of generation is crucial for safety and compliance. This occurs in a designated Satellite Accumulation Area (SAA) , which must be under the direct control of laboratory personnel[11][12].
Step-by-Step Waste Collection Procedure:
-
Container Selection:
-
Choose a container made of a material chemically compatible with Ethyl 5-bromo-2-pyrazinecarboxylate and any solvents it may be mixed with (e.g., glass or high-density polyethylene).
-
The container must be in good condition, free of leaks, and possess a secure, screw-top lid[12]. Do not use food-grade containers[12].
-
-
Waste Segregation:
| Waste Stream | Compatible with Halogenated Organics? | Storage Guideline |
| Non-Halogenated Solvents (e.g., Hexane, Acetone) | NO | Collect in a separate, clearly labeled "Non-Halogenated Waste" container[8]. |
| Strong Acids (e.g., HCl, H₂SO₄) | NO | Never mix acids with organic solvents. Store separately in a designated "Acid Waste" container[6][14]. |
| Strong Bases (e.g., NaOH, KOH) | NO | Store separately in a "Base Waste" container. Do not mix with acids or organics[6][14]. |
| Aqueous Waste (Non-hazardous salts) | NO | Collect separately. Do not add organic solvents to aqueous waste streams. |
-
Proper Labeling:
-
Before adding the first drop of waste, the container must be labeled.
-
The label must include the words "Hazardous Waste" and the full chemical name: "Waste Ethyl 5-bromo-2-pyrazinecarboxylate." [11][13] If it is in a solvent mixture, all components must be listed.
-
Appropriate hazard pictograms (e.g., irritant, health hazard) should also be on the label.
-
-
Accumulation in SAA:
-
Place the labeled container in your designated SAA, which should be near the point of waste generation[11].
-
Keep the container closed at all times except when adding waste[8][13].
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA[15]. Once a container is full, it must be dated and moved from the SAA to the facility's Central Accumulation Area (CAA) within three days[12].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 5-bromo-2-pyrazinecarboxylate waste in a laboratory setting.
Caption: Decision workflow for handling Ethyl 5-bromo-2-pyrazinecarboxylate waste.
Accidental Spill Response Protocol
In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood[16].
-
Don PPE: Before addressing the spill, don the full PPE outlined in Section 1.
-
Contain the Spill: Prevent the spill from spreading or entering drains using an inert, non-combustible absorbent material like vermiculite, sand, or a universal chemical spill pad[16].
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal[3][16]. Avoid creating dust or aerosols.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Final Disposal and Record Keeping
The ultimate disposal of Ethyl 5-bromo-2-pyrazinecarboxylate must be conducted by a licensed hazardous waste disposal company. Laboratory personnel are responsible for ensuring the waste is properly accumulated, labeled, and transferred to the central facility storage (CAA) according to institutional policy[17]. Maintain accurate records of the waste generated, including the chemical identity and quantity, as this documentation is required for regulatory compliance[4][11].
By adhering to these scientifically grounded and procedurally detailed guidelines, you contribute to a safer laboratory environment, ensure compliance with federal and local regulations, and uphold the principles of responsible chemical stewardship.
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A Comprehensive Guide to the Safe Handling of Ethyl 5-bromo-2-pyrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
Ethyl 5-bromo-2-pyrazinecarboxylate is a halogenated heterocyclic compound. Based on data from analogous chemicals, it should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and may lead to serious eye irritation and respiratory irritation.[1][2][3]
GHS Hazard Classifications (Anticipated):
-
Acute Toxicity, Oral (Category 4)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity – Single Exposure (Respiratory tract irritation) (Category 3)
The primary routes of exposure are inhalation, skin contact, and eye contact. The causality behind these hazards lies in the reactivity of the molecule, which can interact with biological macromolecules, leading to irritation and potential toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling Ethyl 5-bromo-2-pyrazinecarboxylate. The following table outlines the recommended PPE, with the rationale behind each selection.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[4][5] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves.[1][4] | Provides a barrier against skin contact, which can cause irritation. Regular inspection for signs of degradation is recommended. |
| Body Protection | A standard laboratory coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.[6] | Protects the respiratory tract from potentially irritating vapors. |
Operational Plan for Safe Handling and Storage
A systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle Ethyl 5-bromo-2-pyrazinecarboxylate in a well-ventilated area, preferably within a certified chemical fume hood to avoid the inhalation of vapors.[1][4]
-
Personal Hygiene: Wash hands thoroughly after handling.[1][4] Do not eat, drink, or smoke in the work area.[1][4]
-
Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]
Spill and Emergency Procedures
Rapid and appropriate responses to spills and exposures are critical.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Section 2.
-
Containment: Prevent the further spread of the spill using an inert absorbent material such as vermiculite, sand, or earth.[1]
-
Collection: Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste.[1]
-
Decontamination: Clean the spill area with soap and water. Decontaminate all tools used in the cleanup.
-
Disposal: Dispose of the waste container according to institutional and local regulations for halogenated organic compounds.[7][8]
Spill Response Workflow
Caption: Workflow for a chemical spill response.
Disposal Plan
As a halogenated organic compound, Ethyl 5-bromo-2-pyrazinecarboxylate waste must be disposed of as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[7][9] Do not mix with non-halogenated waste streams to avoid unnecessary disposal costs.[8]
-
Container Management: Waste containers should be kept closed except when adding waste and stored in a well-ventilated area.[7][9]
-
Disposal Route: The disposal of halogenated waste typically involves incineration at high temperatures to prevent the formation of toxic byproducts.[10] Follow all institutional, local, and national regulations for hazardous waste disposal.
By adhering to these guidelines, researchers can handle Ethyl 5-bromo-2-pyrazinecarboxylate with a high degree of safety, ensuring the protection of both personnel and the integrity of their research.
References
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Ethyl 5-bromo-2-pyrazinecarboxylate CAS NO.36070-83-4. LookChem. [Link]
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Ethyl 5-bromo-2-pyrazinecarboxylate. BIOFOUNT. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Management of Waste. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]
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Safety data sheet. CPAChem. [Link]
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Halogenated Solvents in Laboratories. Campus Operations, Temple University. [Link]
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Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
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Ethyl pyrazinecarboxylate. PubChem - NIH. [Link]
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Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA. [Link]
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Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. NIH. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
